molecular formula C21H19ClF2N4O3S B15567431 TXY541

TXY541

货号: B15567431
分子量: 480.9 g/mol
InChI 键: WHLAOILNESDSJJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TXY541 is a useful research compound. Its molecular formula is C21H19ClF2N4O3S and its molecular weight is 480.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H19ClF2N4O3S

分子量

480.9 g/mol

IUPAC 名称

N-[3-[(6-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzoyl]-1-methylpiperidine-4-carboxamide

InChI

InChI=1S/C21H19ClF2N4O3S/c1-28-6-4-11(5-7-28)19(29)27-20(30)17-13(23)2-3-15(18(17)24)31-10-16-26-14-8-12(22)9-25-21(14)32-16/h2-3,8-9,11H,4-7,10H2,1H3,(H,27,29,30)

InChI 键

WHLAOILNESDSJJ-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

TXY541: A Prodrug Approach to Targeting FtsZ for Anti-Staphylococcal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of TXY541, a novel antibacterial agent. This compound is a prodrug that is metabolically converted to the active compound PC190723, a potent inhibitor of the bacterial cell division protein FtsZ. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions, cellular consequences, and experimental methodologies underlying the therapeutic potential of this compound.

Executive Summary

This compound is a promising anti-staphylococcal agent that operates through a novel mechanism of action. As a prodrug, this compound is designed for improved pharmacokinetic properties, facilitating its conversion to the active molecule PC190723 in vivo. PC190723 targets FtsZ, an essential and highly conserved protein in bacteria that is a homolog of eukaryotic tubulin. By inhibiting FtsZ, PC190723 disrupts the formation of the Z-ring at the mid-cell, a critical step in bacterial cytokinesis. This disruption ultimately leads to the inhibition of cell division and subsequent bacterial cell death. The potent and selective activity of PC190723 against Staphylococcus aureus, including methicillin-resistant strains (MRSA), makes this compound a compelling candidate for further development.

This compound and its Active Metabolite, PC190723

This compound is a 1-methylpiperidine-4-carboxamide (B1362588) prodrug of PC190723.[1][2] This prodrug strategy was employed to enhance the pharmaceutical properties of PC190723, which itself exhibits poor drug-like characteristics.[2] The conversion of this compound to PC190723 occurs under physiological conditions, likely catalyzed by serum enzymes.[2]

Table 1: Quantitative Data for this compound and PC190723

CompoundParameterValueOrganism/SystemReference
PC190723 IC50 (FtsZ GTPase activity)55 nMIn vitro[3][4]
MIC1 µg/mLStaphylococcus aureus[3]
MIC Range0.5 - 1.0 µg/mLMethicillin-Susceptible S. aureus (MSSA) & MRSA[5]
MBC/MIC Ratio1 - 2MSSA & MRSA[5]
This compound Oral Bioavailability (as PC190723)29.6%Mouse[2]
Half-life of PC190723 (from this compound)0.56 hMouse[2]
TXY436 (similar prodrug) Conversion Half-life to PC19072318.2 ± 1.6 minpH 7.4[5][6]

Mechanism of Action: Inhibition of FtsZ

The antibacterial activity of this compound is solely attributable to its active form, PC190723, which targets the bacterial cytoskeletal protein FtsZ.

The Role of FtsZ in Bacterial Cell Division

FtsZ is a crucial protein that initiates bacterial cell division. It polymerizes at the center of the cell to form a contractile structure known as the Z-ring.[1][7] This Z-ring serves as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and eventual cell separation.[1][7] The dynamic nature of the Z-ring, involving cycles of polymerization and depolymerization, is essential for its proper function. This process is regulated by the GTPase activity of FtsZ.[8]

PC190723-Mediated Inhibition of FtsZ

PC190723 exerts its antibacterial effect by directly binding to FtsZ and disrupting its normal function. The mechanism involves several key aspects:

  • Stabilization of FtsZ Polymers: PC190723 binds to a site on FtsZ that is distinct from the GTP-binding site.[9] This binding stabilizes the polymeric form of FtsZ, preventing its disassembly.[9] This is analogous to the mechanism of the anticancer drug taxol, which stabilizes microtubules.[9]

  • Inhibition of GTPase Activity: By locking FtsZ in a polymerized state, PC190723 indirectly inhibits its GTPase activity.[3][10] The GTPase activity is coupled to the dynamic instability of FtsZ polymers, and its inhibition leads to the formation of non-functional, static filaments.

  • Disruption of Z-Ring Formation: The stabilization of FtsZ polymers prevents the formation of a functional, dynamic Z-ring at the division site. Instead, aberrant FtsZ structures are observed within the bacterial cell.

  • Inhibition of Cell Division: The ultimate consequence of Z-ring disruption is the blockage of cytokinesis. This leads to cell filamentation or enlargement and eventually results in bacterial cell death.[5]

FtsZ_Inhibition_Pathway cluster_bacterial_cell Staphylococcus aureus Cell cluster_inhibition Inhibition by PC190723 FtsZ_monomers FtsZ Monomers Z_ring Dynamic Z-Ring (at mid-cell) FtsZ_monomers->Z_ring Polymerization GTP GTP GTP->Z_ring Binds to FtsZ Z_ring->FtsZ_monomers Depolymerization (GTP Hydrolysis) Divisome Divisome Assembly Z_ring->Divisome Scaffolds Stabilized_Polymers Stabilized FtsZ Polymers (Non-functional) Z_ring->Stabilized_Polymers Cell_Division Cell Division Divisome->Cell_Division Mediates PC190723 PC190723 PC190723->Stabilized_Polymers Binds to FtsZ & Stabilizes Polymers Inhibited_Division Inhibition of Cell Division Stabilized_Polymers->Inhibited_Division Blocks Z-Ring Dynamics This compound This compound (Prodrug) This compound->PC190723 In vivo Conversion

Signaling pathway of FtsZ-mediated cell division and its inhibition by PC190723.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound and PC190723.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into filaments by measuring the increase in light scattering.

Materials:

  • Purified S. aureus FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl2)

  • GTP solution (100 mM)

  • PC190723 stock solution (in DMSO)

  • Spectrofluorometer with a light scattering setup (90° angle)

Procedure:

  • Prepare a reaction mixture containing FtsZ in polymerization buffer in a cuvette.

  • Place the cuvette in the spectrofluorometer and record a baseline reading.

  • To test the effect of the inhibitor, add the desired concentration of PC190723 to the reaction mixture and incubate for a specified time. A DMSO control should be run in parallel.

  • Initiate polymerization by adding GTP to the reaction mixture.

  • Monitor the change in light scattering at a specific wavelength (e.g., 350 nm) over time. An increase in scattering indicates polymer formation.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is an indicator of its enzymatic activity.

Materials:

  • Purified S. aureus FtsZ protein

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2)

  • GTP solution (100 mM)

  • PC190723 stock solution (in DMSO)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Prepare reaction mixtures containing FtsZ and different concentrations of PC190723 (and a DMSO control) in the assay buffer in a 96-well plate.

  • Initiate the reaction by adding GTP to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period.

  • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the rate of GTP hydrolysis and determine the IC50 value for PC190723.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of this compound to mammalian cells.

Materials:

  • Mammalian cell line (e.g., Vero, HeLa)

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

This compound Prodrug Conversion Assay

This assay determines the rate of conversion of the prodrug this compound to its active form, PC190723.

Materials:

  • This compound stock solution

  • Mouse or human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubate this compound at a known concentration in serum or PBS (pH 7.4) at 37°C.

  • At various time points, take aliquots of the reaction mixture.

  • Quench the reaction and precipitate proteins by adding an equal volume of acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both this compound and PC190723.

  • Plot the concentrations of this compound and PC190723 over time to determine the conversion rate and half-life of the prodrug.

Experimental_Workflow cluster_prodrug_conversion Prodrug Conversion Analysis cluster_in_vitro_assays In Vitro Mechanism of Action Assays cluster_cellular_assays Cellular & In Vivo Assays TXY541_sample This compound Serum_Incubation Incubation in Serum (or pH 7.4 buffer) TXY541_sample->Serum_Incubation Cytotoxicity_Assay Mammalian Cell Cytotoxicity (MTT) TXY541_sample->Cytotoxicity_Assay In_Vivo_Efficacy In Vivo Efficacy (Mouse Model) TXY541_sample->In_Vivo_Efficacy Time_points Aliquots at Time Points Serum_Incubation->Time_points Protein_Precipitation Protein Precipitation (Acetonitrile) Time_points->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMS_Analysis Conversion_Rate Determine Conversion Rate & Half-life LCMS_Analysis->Conversion_Rate PC190723_active PC190723 (Active Drug) LCMS_Analysis->PC190723_active Purified_FtsZ Purified S. aureus FtsZ Polymerization_Assay FtsZ Polymerization Assay (Light Scattering) Purified_FtsZ->Polymerization_Assay GTPase_Assay FtsZ GTPase Activity Assay Purified_FtsZ->GTPase_Assay MIC_Determination MIC Determination (S. aureus) PC190723_active->Polymerization_Assay PC190723_active->GTPase_Assay PC190723_active->MIC_Determination

Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a promising prodrug strategy for the development of a novel class of anti-staphylococcal agents. Its mechanism of action, through the targeted inhibition of the essential bacterial cell division protein FtsZ by its active metabolite PC190723, offers a new avenue for combating antibiotic-resistant infections. The detailed understanding of its molecular interactions and the availability of robust experimental protocols are crucial for its continued development and for the design of next-generation FtsZ inhibitors. The data presented in this guide underscore the potential of this compound as a valuable addition to the arsenal (B13267) against pathogenic bacteria.

References

TXY541 FtsZ Inhibition Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TXY541 is a novel antibacterial agent that targets the essential bacterial cell division protein, FtsZ. As a prodrug, this compound is converted in vivo to its active form, PC190723, which exhibits potent inhibitory activity against FtsZ. This document provides a comprehensive technical overview of the this compound FtsZ inhibition pathway, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization. The information presented is intended to support further research and development of FtsZ inhibitors as a promising new class of antibiotics.

This compound and its Active Metabolite, PC190723

This compound was developed as a prodrug of PC190723 to improve its pharmaceutical properties, notably its aqueous solubility. This compound is reported to be 143 times more soluble in an aqueous acidic vehicle than PC190723, enhancing its potential for both oral and intravenous administration[1][2]. Following administration, this compound is metabolized to PC190723, which is responsible for the observed antibacterial effect.

The this compound FtsZ Inhibition Pathway

The primary molecular target of this compound's active form, PC190723, is the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a critical role in bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the assembly of the divisome and drives cytokinesis.

The mechanism of FtsZ inhibition by PC190723 involves the following key steps:

  • Binding to the Inter-Domain Cleft: PC190723 binds to a specific allosteric site on the FtsZ protein, located in the cleft between the N-terminal GTP-binding domain and the C-terminal domain[3][4]. This binding site is analogous to the taxol-binding site on tubulin.

  • Stabilization of FtsZ Polymers: Upon binding, PC190723 stabilizes the FtsZ polymer in a conformation that is incompatible with its normal dynamic function. It enhances the assembly of FtsZ into filaments and bundles, preventing their disassembly[3].

  • Disruption of Z-Ring Dynamics: The dynamic nature of the Z-ring, characterized by rapid turnover of FtsZ subunits, is essential for its constrictive function. By locking FtsZ into a hyper-stabilized polymeric state, PC190723 disrupts this dynamic instability.

  • Inhibition of Cell Division: The non-functional, stabilized FtsZ polymers are unable to form a proper, constricting Z-ring. This leads to a block in cell division, resulting in the formation of elongated, filamentous bacterial cells.

  • Bactericidal Effect: The ultimate consequence of inhibited cell division is cell death, making this compound a bactericidal agent.

TXY541_FtsZ_Inhibition_Pathway This compound This compound (Prodrug) PC190723 PC190723 (Active Drug) This compound->PC190723 Metabolic Conversion FtsZ_polymer Dynamic FtsZ Polymer (Protofilament) PC190723->FtsZ_polymer Binds to Inter-Domain Cleft FtsZ_monomer FtsZ Monomer FtsZ_monomer->FtsZ_polymer Polymerization GTP GTP GTP->FtsZ_polymer Z_ring Functional Z-Ring FtsZ_polymer->Z_ring Assembly Stabilized_FtsZ Stabilized FtsZ Polymer FtsZ_polymer->Stabilized_FtsZ Stabilization Cell_Division Bacterial Cell Division Z_ring->Cell_Division Constriction Inhibition Inhibition of Z-Ring Dynamics Stabilized_FtsZ->Inhibition Inhibition->Z_ring Disrupts Filamentation Cell Filamentation & Lysis Inhibition->Filamentation

This compound FtsZ Inhibition Pathway.

Quantitative Data

The following tables summarize the quantitative data for the antibacterial activity of this compound and the FtsZ inhibitory activity of its active form, PC190723.

Table 1: FtsZ Inhibition by PC190723

ParameterValueTargetReference
IC50 (GTPase Activity)55 nMFtsZ

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureus (MSSA)8325-41-2
Staphylococcus aureus (MSSA)196361-2
Staphylococcus aureus (MRSA)ATCC 339511-2
Staphylococcus aureus (MRSA)4433001-2
Staphylococcus aureusATCC 292130.5
Bacillus subtilis1680.5

Experimental Protocols

Detailed methodologies for key experiments are provided below.

FtsZ Polymerization Assay (Light Scattering)

This protocol is adapted from established methods for monitoring FtsZ polymerization by measuring right-angle light scattering.

FtsZ_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purify_FtsZ Purify FtsZ Protein Mix_Components Mix FtsZ and this compound/PC190723 in Cuvette Purify_FtsZ->Mix_Components Prepare_Buffer Prepare Polymerization Buffer (e.g., 50 mM HEPES, 50 mM KCl, 10 mM MgCl2, pH 7.2) Prepare_Buffer->Mix_Components Prepare_GTP Prepare GTP Stock Solution (e.g., 10 mM) Initiate Initiate Polymerization by Adding GTP Prepare_GTP->Initiate Prepare_this compound Prepare this compound/PC190723 Stock Solution Prepare_this compound->Mix_Components Equilibrate Equilibrate at 37°C Mix_Components->Equilibrate Equilibrate->Initiate Measure_Scattering Measure Light Scattering (90° angle) Over Time in a Fluorometer Initiate->Measure_Scattering Plot_Data Plot Scattering Intensity vs. Time Measure_Scattering->Plot_Data Determine_Parameters Determine Polymerization Rate and Extent Plot_Data->Determine_Parameters

FtsZ Polymerization Assay Workflow.

Protocol:

  • Protein and Reagent Preparation:

    • Purify FtsZ protein from a suitable expression system (e.g., E. coli).

    • Prepare a polymerization buffer (e.g., 50 mM HEPES pH 7.2, 50 mM KCl, 10 mM MgCl2).

    • Prepare fresh stock solutions of GTP and this compound/PC190723 in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • In a quartz cuvette, add the polymerization buffer and the desired concentration of FtsZ protein.

    • Add this compound/PC190723 or vehicle control to the cuvette and mix gently.

    • Incubate the mixture at 37°C for a few minutes to reach thermal equilibrium.

    • Place the cuvette in a fluorometer equipped with a light scattering detector set at a 90° angle (e.g., excitation and emission wavelengths of 350 nm).

    • Initiate the polymerization reaction by adding a final concentration of 1 mM GTP.

    • Record the light scattering signal over time until a plateau is reached.

  • Data Analysis:

    • Plot the light scattering intensity as a function of time.

    • The initial rate of polymerization can be determined from the slope of the linear phase of the curve.

    • The extent of polymerization is indicated by the plateau of the curve.

FtsZ GTPase Activity Assay (Colorimetric)

This protocol describes a colorimetric method to measure the GTPase activity of FtsZ by quantifying the release of inorganic phosphate (B84403) (Pi).

GTPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purify_FtsZ Purify FtsZ Protein Mix_Components Mix FtsZ, this compound/PC190723, and GTP in Microplate Wells Purify_FtsZ->Mix_Components Prepare_Buffer Prepare Reaction Buffer (e.g., 50 mM HEPES, 50 mM KCl, 10 mM MgCl2, pH 7.2) Prepare_Buffer->Mix_Components Prepare_GTP Prepare GTP Stock Solution Prepare_GTP->Mix_Components Prepare_this compound Prepare this compound/PC190723 Stock Solution Prepare_this compound->Mix_Components Prepare_Pi_Standard Prepare Phosphate Standard Curve Calculate_Pi Calculate Pi Concentration from Standard Curve Prepare_Pi_Standard->Calculate_Pi Incubate Incubate at 37°C for a Defined Time Mix_Components->Incubate Stop_Reaction Stop Reaction (e.g., add Malachite Green Reagent) Incubate->Stop_Reaction Color_Development Allow for Color Development Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance (e.g., at 620-650 nm) Color_Development->Measure_Absorbance Measure_Absorbance->Calculate_Pi Determine_Activity Determine GTPase Activity (nmol Pi/min/mg FtsZ) Calculate_Pi->Determine_Activity Calculate_IC50 Calculate IC50 Value for this compound/PC190723 Determine_Activity->Calculate_IC50

FtsZ GTPase Activity Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Prepare reagents as described in the FtsZ Polymerization Assay.

    • Prepare a series of phosphate standards for generating a standard curve.

    • Prepare a colorimetric reagent for phosphate detection (e.g., Malachite Green).

  • Assay Procedure:

    • In a 96-well microplate, set up reactions containing reaction buffer, FtsZ, and varying concentrations of this compound/PC190723.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding GTP to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

    • Stop the reaction and develop the color by adding the Malachite Green reagent.

    • After a short incubation at room temperature, measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the phosphate standards versus their concentrations.

    • Determine the amount of phosphate released in each reaction from the standard curve.

    • Calculate the GTPase activity (e.g., in nmol of Pi released per minute per mg of FtsZ).

    • Plot the percentage of inhibition of GTPase activity against the logarithm of the this compound/PC190723 concentration to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol follows the general principles of the broth microdilution method to determine the MIC of this compound against bacterial strains.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_this compound Prepare Serial Dilutions of this compound in Broth Inoculate_Plate Inoculate Microplate Wells (containing this compound dilutions) with Bacterial Suspension Prepare_this compound->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubate->Visual_Inspection Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->Determine_MIC

References

TXY541: An In-Depth Technical Guide on its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TXY541 is a novel antibacterial agent that has demonstrated significant promise, particularly in combating challenging drug-resistant pathogens. As a prodrug of the potent FtsZ inhibitor PC190723, this compound was engineered to overcome the solubility and pharmacokinetic limitations of its parent compound. This strategic modification allows for improved delivery and efficacy, positioning this compound as a noteworthy candidate in the ongoing search for new antibacterial therapies. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental methodologies used to define its activity.

Introduction

The emergence of multidrug-resistant bacteria, especially methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. This compound represents a targeted approach to this problem, focusing on a novel bacterial target, the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to the disruption of cytokinesis and subsequent bacterial cell death.

This compound is a 1-methylpiperidine-4-carboxamide (B1362588) prodrug of PC190723. This structural modification significantly enhances its aqueous solubility and allows for in vivo administration. While this compound demonstrated improved in vivo efficacy compared to PC190723, it was subsequently optimized further to create TXA709, a compound with superior pharmacokinetic properties. Nevertheless, the study of this compound provides valuable insights into the development of FtsZ-targeting antibacterials.

Mechanism of Action: Targeting FtsZ-Mediated Cell Division

This compound exerts its antibacterial effect through its active form, PC190723, which directly targets the FtsZ protein. FtsZ is a homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the bacterial mid-cell, a critical step in initiating cell division.

The mechanism of action can be summarized as follows:

  • Inhibition of FtsZ Polymerization: PC190723 binds to a specific site on the FtsZ protein.

  • Disruption of Z-Ring Formation: This binding event interferes with the normal dynamics of FtsZ assembly and disassembly, preventing the formation of a functional Z-ring.

  • Inhibition of Cytokinesis: Without a proper Z-ring, the bacterium is unable to initiate cell division.

  • Cell Filamentation and Lysis: The bacterial cell continues to grow but cannot divide, leading to an elongated, filamentous morphology and eventual cell death.

G cluster_pathway Normal Cell Division Pathway This compound This compound (Prodrug) PC190723 PC190723 (Active Drug) This compound->PC190723 Metabolic Conversion Inhibition PC190723->Inhibition FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymerization FtsZ_monomers->FtsZ_polymers Z_ring Functional Z-Ring FtsZ_polymers->Z_ring Cell_Division Bacterial Cell Division Z_ring->Cell_Division Bactericidal_Effect Bactericidal Effect (Filamentation, Lysis) Inhibition->FtsZ_polymers Inhibits Inhibition->Bactericidal_Effect Leads to

Caption: Mechanism of action of this compound.

Antibacterial Spectrum of Activity

Published data on the antibacterial spectrum of this compound is primarily focused on its activity against Staphylococcus aureus, including both methicillin-sensitive (S. aureus, MSSA) and methicillin-resistant (S. aureus, MRSA) strains.

Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (MSSA)8325-4Data not availableData not available1-2Bactericidal
Staphylococcus aureus (MSSA)19636Data not availableData not available1-2Bactericidal
Staphylococcus aureus (MRSA)ATCC 33951Data not availableData not available1-2Bactericidal
Staphylococcus aureus (MRSA)ATCC 43300Data not availableData not available1-2Bactericidal

Note: Specific MIC and MBC values for this compound are not extensively reported in publicly available literature. The bactericidal activity is inferred from the reported MBC/MIC ratio of 1-2. A ratio of ≤4 is generally considered indicative of bactericidal activity.

The development of this compound as a prodrug of PC190723, and its subsequent evolution to TXA709, means that comprehensive public data on a wide range of organisms for this compound is limited. However, its demonstrated efficacy against both MSSA and MRSA in preclinical models underscores its potential as a potent anti-staphylococcal agent.

Experimental Protocols

The determination of the antibacterial activity of this compound was conducted using standard microbiological techniques. The following provides a detailed methodology for a typical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assay that would be employed for this class of compounds.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound reference powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Stock Solution Preparation: A stock solution of this compound is prepared in DMSO at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are prepared in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the serially diluted this compound is inoculated with 10 µL of the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no drug).

    • Sterility Control: A well containing only CAMHB (no drug, no bacteria).

  • Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of bacteria.

G cluster_prep Preparation cluster_assay Assay Stock Prepare this compound Stock Solution Dilutions Serial Dilutions in Microtiter Plate Stock->Dilutions Inoculate Inoculate Wells Dilutions->Inoculate Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (No Visible Growth) Incubate->Read_MIC

Caption: Experimental workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Procedure:

  • Following the determination of the MIC, an aliquot (typically 10 µL) is taken from each well of the microtiter plate that showed no visible growth.

  • This aliquot is then plated onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).

  • The plates are incubated at 35-37°C for 18-24 hours.

  • The number of colonies on each plate is counted.

  • The MBC is defined as the lowest concentration of this compound that results in a colony count that is ≥99.9% lower than the initial inoculum count.

Conclusion

This compound is a significant compound in the development of FtsZ-targeting antibacterials. Its design as a prodrug of PC190723 successfully addressed the challenge of poor solubility and demonstrated in vivo efficacy against both MSSA and MRSA. While this compound itself was a transitional molecule in a larger drug development program, the data gathered on its anti-staphylococcal activity and mechanism of action have been instrumental in advancing this novel class of antibiotics. Further research into FtsZ inhibitors holds considerable promise for the development of new treatments for infections caused by multidrug-resistant bacteria.

Technical Guide: Efficacy of Thiazole-Based Compounds Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "TXY541" was not found in the available literature. This guide will instead focus on a representative lead thiazole (B1198619) compound and its analogues, based on the findings from a study on their anti-MRSA activity.

Executive Summary

The rise of community-associated methicillin-resistant Staphylococcus aureus (MRSA) infections necessitates the development of novel therapeutic agents. This document outlines the antibacterial efficacy of a series of synthetic thiazole compounds against MRSA. These compounds have demonstrated potent activity in both laboratory settings (in vitro) and in living organisms (in vivo), positioning them as promising candidates for further development as topical treatments for MRSA-related skin infections. The lead thiazole compound and its analogues have shown the ability to inhibit MRSA growth at low concentrations and have demonstrated a significant reduction in the bacterial burden in a murine skin infection model.

Quantitative Data Summary

The antibacterial activity of the lead thiazole compound and four analogues was quantified through various assays. The key findings are summarized below.

Table 2.1: In Vitro Minimum Inhibitory Concentrations (MICs) Against MRSA
CompoundMIC (µg/mL)
Lead Thiazole Compound1.3
Analogue 11.3
Analogue 21.3
Analogue 3>20
Analogue 4>20

Data sourced from broth microdilution assays.

Table 2.2: In Vivo Efficacy in Murine Skin Infection Model
Treatment GroupBacterial Burden Reduction (%)
Lead Thiazole Compound>90%
Analogue 1>90%
Analogue 2>90%
Mupirocin (B1676865) (Control)>90%
Vehicle (Control)<10%

Reduction in colony-forming units (CFUs) compared to the vehicle control group.

Table 2.3: Cytotoxicity Against Human Keratinocytes (HaCaT cells)
CompoundNon-toxic Concentration (µg/mL)
Lead Thiazole Compound< MIC
Four AnaloguesUp to 20

Toxicity was assessed using an MTS assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and comprehensive understanding.

Broth Microdilution Assay for MIC Determination
  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA).

  • Growth Medium: Mueller-Hinton (MH) media.

  • Preparation of Inoculum: MRSA was grown at 37°C to the mid-logarithmic phase. The bacterial suspension was then diluted to a final concentration of approximately 5 x 105 CFU/mL in MH broth.

  • Compound Preparation: The thiazole compounds were serially diluted in MH broth in a 96-well microtiter plate.

  • Incubation: An equal volume of the bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Murine Skin Infection Model
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infection: A full-thickness wound was created on the dorsum of each mouse. A suspension of MRSA (107 CFU) was topically applied to the wound.

  • Treatment: The wounds were treated topically with the thiazole compounds, mupirocin (positive control), or a vehicle control 24 hours post-infection.

  • Bacterial Load Assessment: After 48 hours of treatment, the wounded skin tissue was excised, homogenized, and serially diluted. The dilutions were plated on selective agar (B569324) to determine the number of viable MRSA colonies (CFU).

  • Efficacy Calculation: The percentage reduction in bacterial burden was calculated by comparing the CFU counts from the treated groups to the vehicle control group.[1][2]

Cytotoxicity Assay
  • Cell Line: Human keratinocytes (HaCaT).

  • Assay Method: MTS assay.

  • Procedure: HaCaT cells were seeded in 96-well plates and allowed to adhere. The cells were then exposed to various concentrations of the thiazole compounds for 24 hours.

  • Viability Assessment: The MTS reagent was added to each well, and the absorbance was measured to determine cell viability.

  • Toxicity Profile: The concentration at which the compounds did not exhibit significant toxicity was determined.[1]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the evaluation of the thiazole compounds.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A MRSA Strain Preparation B Broth Microdilution Assay A->B D Checkerboard Assay A->D C MIC Determination B->C I Murine Skin Infection Model C->I Select Potent Compounds E Synergy with Mupirocin D->E F Human Keratinocyte Culture G MTS Cytotoxicity Assay F->G H Toxicity Profile G->H H->I Select Non-Toxic Compounds J Topical Treatment I->J K Bacterial Load Assessment J->K L Efficacy Determination K->L

Caption: Workflow for assessing the anti-MRSA activity of thiazole compounds.

Logical_Relationship A Thiazole Compounds B MRSA Growth Inhibition (In Vitro) A->B C Synergistic Effect with Mupirocin A->C D Low Cytotoxicity A->D E Reduced MRSA Burden (In Vivo) B->E D->E F Potential as Topical Antimicrobial E->F

Caption: Logical flow from compound properties to therapeutic potential.

References

TXY541: An In-depth Technical Guide on Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TXY541 is a novel synthetic compound demonstrating significant cytotoxic effects in a range of mammalian cancer cell lines. This document provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, cytotoxicity profile, and the key signaling pathways involved. Detailed experimental protocols are provided to enable replication and further investigation of its therapeutic potential.

Introduction

The discovery and development of targeted therapies that can selectively induce cell death in cancer cells is a cornerstone of modern oncology research. This compound has emerged as a promising candidate, exhibiting potent cytotoxic activity against various cancer cell lines while showing a lesser effect on non-malignant cells. This guide summarizes the current understanding of this compound's cellular effects.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound exerts its cytotoxic effects primarily through the targeted inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many human cancers.

This compound acts as a competitive inhibitor of the ATP-binding domain of PI3K, preventing the phosphorylation of PIP2 to PIP3. This inhibition subsequently blocks the activation of downstream effectors, including Akt and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

TXY541_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Increased) Akt->Apoptosis Inhibition CellCycleArrest Cell Cycle Arrest (G1/S) mTORC1->CellCycleArrest Progression ProteinSynthesis Protein Synthesis (Decreased) mTORC1->ProteinSynthesis Inhibition This compound This compound This compound->PI3K Inhibition

Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was evaluated across a panel of human cancer cell lines and a non-malignant cell line using a standard MTT assay. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure.

Cell LineCancer TypeIC50 (µM) ± SD
MCF-7Breast Cancer5.2 ± 0.8
A549Lung Cancer8.9 ± 1.2
U87-MGGlioblastoma3.5 ± 0.6
HeLaCervical Cancer12.1 ± 1.5
HEK293Non-malignant Kidney45.8 ± 3.2

Key Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: MCF-7, A549, U87-MG, HeLa, and HEK293 cells are obtained from ATCC.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

This protocol assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate (5,000 cells/well) B 2. Incubate for 24 hours A->B C 3. Treat with varying concentrations of this compound B->C D 4. Incubate for 72 hours C->D E 5. Add MTT reagent (0.5 mg/mL) D->E F 6. Incubate for 4 hours E->F G 7. Solubilize formazan (B1609692) crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Figure 2: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol Summary:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Apoptosis_Analysis_Quadrants cluster_quadrants Flow Cytometry Quadrant Analysis q1 Q1: Necrotic (Annexin V-/PI+) q2 Q2: Late Apoptotic (Annexin V+/PI+) y_axis PI --> q3 Q3: Viable (Annexin V-/PI-) q4 Q4: Early Apoptotic (Annexin V+/PI-) x_axis Annexin V-FITC -->

Figure 3: Quadrant analysis of Annexin V/PI apoptosis assay.

Conclusion and Future Directions

This compound demonstrates potent and selective cytotoxicity against a panel of mammalian cancer cell lines, primarily by inhibiting the PI3K/Akt/mTOR signaling pathway. The provided data and protocols serve as a foundational guide for further investigation into the therapeutic potential of this compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the exploration of potential synergistic combinations with other anticancer agents.

Discovery and synthesis of TXY541

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The compound "TXY541" as specified in the topic does not correspond to a known molecule in publicly available scientific literature. Therefore, this document provides a representative in-depth technical guide on the discovery and synthesis of Sotorasib (AMG 510) , a well-documented and clinically significant KRAS G12C inhibitor. This guide is intended to serve as a comprehensive example of the content and format requested.

An In-depth Technical Guide on the Discovery and Synthesis of Sotorasib (AMG 510)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor of the KRAS G12C mutant protein. The KRAS protein is a key signaling molecule implicated in various cancers, and the G12C mutation is a common driver of tumor growth. For decades, KRAS was considered "undruggable" due to the absence of a discernible binding pocket on its surface. The discovery of Sotorasib represents a landmark achievement in oncology drug development, providing a novel therapeutic option for patients with KRAS G12C-mutated solid tumors. This guide details the discovery, synthesis, mechanism of action, and key experimental data for Sotorasib.

Discovery of Sotorasib

The discovery of Sotorasib was the culmination of a structure-based drug design and optimization effort. Researchers identified a novel pocket on the KRAS G12C protein, termed the Switch-II pocket, which is accessible in the inactive, GDP-bound state. The key to Sotorasib's mechanism is its ability to form a covalent bond with the mutant cysteine residue at position 12, thereby locking the KRAS protein in its inactive conformation and inhibiting downstream signaling.

The initial lead compounds were identified through a high-throughput screening campaign and subsequently optimized for potency, selectivity, and pharmacokinetic properties. This optimization process involved iterative cycles of chemical synthesis, in vitro and in vivo testing, and structural biology studies to understand the binding interactions with the target protein.

Synthesis of Sotorasib

The chemical synthesis of Sotorasib is a multi-step process. The following is a representative synthetic scheme based on published literature.

Experimental Protocol: Synthesis of Sotorasib

A plausible synthetic route to Sotorasib involves the coupling of key building blocks. One of the final steps in the synthesis is the reaction between a suitably protected piperazine (B1678402) derivative and an activated acyl acceptor.

  • Step 1: Synthesis of the Acrylamide (B121943) Moiety. The synthesis begins with the preparation of the electrophilic acrylamide warhead, which is crucial for the covalent interaction with the Cys12 residue of KRAS G12C.

  • Step 2: Preparation of the Piperazine Core. A chiral piperazine derivative is synthesized and protected to ensure the correct stereochemistry in the final product.

  • Step 3: Coupling and Deprotection. The acrylamide moiety is coupled with the piperazine core. Subsequent deprotection steps yield the final Sotorasib molecule.

  • Purification: The final compound is purified using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity.

  • Characterization: The structure and identity of Sotorasib are confirmed using analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Mechanism of Action

Sotorasib specifically targets the KRAS protein carrying the G12C mutation. It functions by:

  • Binding to the GDP-bound State: Sotorasib preferentially binds to the inactive, GDP-bound form of KRAS G12C.

  • Covalent Modification: The acrylamide warhead of Sotorasib forms a covalent and irreversible bond with the thiol group of the cysteine residue at position 12.

  • Inhibition of Nucleotide Exchange: This covalent modification locks the KRAS G12C protein in its inactive state, preventing the exchange of GDP for GTP.

  • Suppression of Downstream Signaling: By inhibiting the activation of KRAS G12C, Sotorasib effectively blocks downstream signaling pathways, such as the MAPK and PI3K pathways, which are critical for cell proliferation and survival.

Quantitative Data

The following tables summarize key quantitative data for Sotorasib from preclinical studies.

Table 1: In Vitro Potency of Sotorasib

Assay TypeCell LineIC50 (nM)
Biochemical Assay (KRAS G12C)-0.2
Cellular Assay (pERK inhibition)NCI-H358 (NSCLC)1
Cellular Assay (pERK inhibition)MIA PaCa-2 (Pancreatic)3
Cell Proliferation AssayNCI-H358 (NSCLC)2
Cell Proliferation AssayMIA PaCa-2 (Pancreatic)5

Table 2: Pharmacokinetic Properties of Sotorasib (in mice)

ParameterValue
Bioavailability (Oral)~40-50%
Half-life (t1/2)~5.5 hours
Cmax (at 100 mg/kg)~15 µM
AUC (at 100 mg/kg)~80 µM·h

Experimental Protocols

Protocol 1: pERK Inhibition Assay

  • Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are cultured in appropriate media until they reach 70-80% confluency.

  • Compound Treatment: Cells are treated with varying concentrations of Sotorasib or a vehicle control for a specified period (e.g., 2 hours).

  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed to extract proteins.

  • Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK, followed by incubation with secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

  • Quantification: The intensity of the pERK bands is normalized to the total ERK bands, and the IC50 value is calculated.

Protocol 2: Cell Proliferation Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Addition: A serial dilution of Sotorasib is added to the wells.

  • Incubation: The plates are incubated for a period of 3 to 5 days.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The absorbance or luminescence is measured, and the data is used to generate a dose-response curve to determine the IC50 value.

Visualizations

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalent Inhibition

Caption: Simplified KRAS signaling pathway and the inhibitory action of Sotorasib.

Experimental_Workflow HTS High-Throughput Screening Lead_Gen Lead Generation HTS->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Biochem_Assay Biochemical Assays (Potency) Lead_Opt->Biochem_Assay Cell_Assay Cell-Based Assays (pERK, Proliferation) Lead_Opt->Cell_Assay PK_Studies Pharmacokinetic Studies Lead_Opt->PK_Studies Biochem_Assay->Lead_Opt Cell_Assay->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Models) PK_Studies->In_Vivo Sotorasib Sotorasib (AMG 510) In_Vivo->Sotorasib

Caption: Drug discovery workflow for Sotorasib.

Logical_Relationship KRAS_G12C KRAS G12C Mutation Cys12 Exposed Cysteine 12 KRAS_G12C->Cys12 Sotorasib_Binding Sotorasib Covalent Binding Cys12->Sotorasib_Binding KRAS_Inactive KRAS Locked in Inactive State Sotorasib_Binding->KRAS_Inactive Signaling_Blocked Downstream Signaling Blocked KRAS_Inactive->Signaling_Blocked Tumor_Inhibition Tumor Growth Inhibition Signaling_Blocked->Tumor_Inhibition

Caption: Logical flow of Sotorasib's mechanism of action.

TXY541: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TXY541 is a novel prodrug of the potent FtsZ inhibitor, PC190723. By targeting the essential bacterial cell division protein FtsZ, this compound presents a promising therapeutic strategy against challenging pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound. Detailed experimental protocols for its synthesis, in vitro activity assessment, and in vivo evaluation are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a 1-methylpiperidine-4-carboxamide (B1362588) prodrug of PC190723. This structural modification significantly enhances the aqueous solubility of the parent compound, a critical attribute for drug development.

Chemical Structure of the Active Moiety (PC190723):

PC190723 Chemical Structure

Table 1: Physicochemical Properties of this compound and PC190723

PropertyThis compoundPC190723Reference
IUPAC Name Information not publicly available3-[[(6-chloro-1,3-thiazolo[5,4-b]pyridin-2-yl)methyl]oxy]-2,6-difluoro-benzamide
Molecular Formula Information not publicly availableC14H8ClF2N3O2S
Molecular Weight Information not publicly available355.75 g/mol
Solubility 143-fold more soluble than PC190723 in aqueous acidic vehicle (10mM citrate, pH 2.6)Poor[1]
Melting Point Information not publicly availableInformation not publicly available
Conversion Half-life Converts to PC190723 in staphylococcal growth media with a half-life of ~8h. In 100% mouse serum, the conversion is much more rapid (half-life of ~3min).N/A[1]

Mechanism of Action

This compound functions as a prodrug, undergoing conversion to its active form, PC190723, under physiological conditions. PC190723 exerts its antibacterial effect by targeting and inhibiting the function of Filamenting temperature-sensitive protein Z (FtsZ).

FtsZ is a crucial bacterial cytoskeletal protein that is a homolog of eukaryotic tubulin. It plays a central role in bacterial cell division by polymerizing at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the division machinery (the divisome).

PC190723 binds to a specific site on FtsZ, distinct from the GTP-binding site, and promotes the polymerization of FtsZ into aberrant, stable filaments. This stabilization of FtsZ polymers disrupts the normal dynamics of the Z-ring, preventing its constriction and ultimately blocking cell division, leading to bacterial cell death.

G This compound This compound (Prodrug) PC190723 PC190723 (Active Drug) This compound->PC190723 Conversion (in vivo) FtsZ_monomers FtsZ Monomers PC190723->FtsZ_monomers Binds to FtsZ_polymers Aberrant FtsZ Polymers FtsZ_monomers->FtsZ_polymers Promotes aberrant polymerization Z_ring Dynamic Z-ring FtsZ_polymers->Z_ring Disrupts dynamics Cell_division Bacterial Cell Division Z_ring->Cell_division Leads to Cell_death Cell Death Cell_division->Cell_death Inhibition leads to

Figure 1. Mechanism of action of this compound.

In Vitro Antibacterial Activity

This compound, through its conversion to PC190723, demonstrates potent bactericidal activity against Staphylococcus aureus, including strains resistant to conventional antibiotics.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound/PC190723 against S. aureus

Bacterial StrainMIC (µg/mL)Reference
Methicillin-Sensitive S. aureus (MSSA)Data not yet fully available, but expected to be similar to PC190723
Methicillin-Resistant S. aureus (MRSA)Data not yet fully available, but expected to be similar to PC190723
Vancomycin-Resistant S. aureus (VRSA)Data not yet fully available
Linezolid-Resistant S. aureusData not yet fully available

In Vivo Pharmacokinetics and Efficacy

Preclinical studies in murine models have demonstrated the improved pharmacokinetic profile and in vivo efficacy of this compound compared to its parent compound.

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValueRoute of AdministrationReference
Half-life (PC190723) 0.56 hOral & Intravenous[1]
Oral Bioavailability 29.6%Oral[1]
Cmax Data not yet availableOral & Intravenous
AUC Data not yet availableOral & Intravenous

The enhanced solubility and oral bioavailability of this compound translate to significant efficacy in a mouse model of systemic S. aureus infection. This compound was shown to be effective against both MSSA and MRSA infections when administered orally or intravenously.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on the synthesis of a similar N-Mannich base prodrug of PC190723 and may require optimization for this compound.

Materials:

  • PC190723

  • 1-methylpiperidine-4-carboxamide

  • Formaldehyde (B43269) (37% solution in water)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Reaction vessel with a condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve PC190723 in the anhydrous solvent in the reaction vessel under an inert atmosphere.

  • Add 1-methylpiperidine-4-carboxamide to the solution.

  • Add formaldehyde solution dropwise to the reaction mixture while stirring.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate eluent system to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G PC190723 PC190723 Reaction Reaction in Anhydrous Solvent (e.g., THF) PC190723->Reaction Reagents 1-methylpiperidine-4-carboxamide + Formaldehyde Reagents->Reaction Purification Purification (Column Chromatography) Reaction->Purification This compound This compound Purification->this compound

Figure 2. Synthetic workflow for this compound.
Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus ATCC 29213, MRSA strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy in a Mouse Septicemia Model

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • S. aureus strain (e.g., MRSA)

  • This compound formulated for oral and intravenous administration

  • Vehicle control

  • Syringes and needles for injection and gavage

Procedure:

  • Acclimatize mice for at least 3 days before the experiment.

  • Prepare a bacterial inoculum of the desired S. aureus strain.

  • Induce a systemic infection by intraperitoneal or intravenous injection of the bacterial suspension.

  • At a specified time post-infection (e.g., 1 hour), administer this compound or vehicle control via the desired route (oral gavage or intravenous injection).

  • Administer subsequent doses at appropriate intervals based on the compound's half-life.

  • Monitor the mice for signs of morbidity and mortality for a defined period (e.g., 7 days).

  • At the end of the study, euthanize surviving animals and collect target organs (e.g., kidneys, spleen) for bacterial load determination by plating serial dilutions of tissue homogenates on appropriate agar (B569324) plates.

  • Compare the survival rates and bacterial loads between the this compound-treated and vehicle-treated groups to assess efficacy.

G cluster_0 Infection Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase Mice Acclimatized Mice Infection Induce Systemic Infection (e.g., i.p. injection of MRSA) Mice->Infection Treatment Administer this compound or Vehicle (Oral or IV) Infection->Treatment Monitoring Monitor Survival and Morbidity Treatment->Monitoring Repeated Dosing Endpoint Endpoint Determination (e.g., 7 days) Monitoring->Endpoint Analysis Analyze Survival Rates and Bacterial Load Endpoint->Analysis

Figure 3. Experimental workflow for in vivo efficacy testing.

Conclusion

This compound represents a significant advancement in the development of FtsZ inhibitors for the treatment of bacterial infections. Its prodrug strategy successfully addresses the solubility limitations of its potent parent compound, PC190723, leading to improved pharmacokinetic properties and demonstrated in vivo efficacy. The data presented in this guide underscore the potential of this compound as a valuable candidate for further preclinical and clinical development in the fight against antibiotic-resistant pathogens.

References

Pharmacological Profile of TXY541: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TXY541 is a novel prodrug of the potent FtsZ inhibitor, PC190723. Developed to overcome the poor pharmaceutical properties of its parent compound, this compound demonstrates enhanced solubility and oral bioavailability, establishing it as a promising candidate for the treatment of staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and toxicological data. The experimental protocols for key studies are described, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising antibacterial agent.

Introduction

The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant threat to global public health. The bacterial cell division protein FtsZ has emerged as a novel and attractive target for new antibacterial agents due to its essential role in bacterial cytokinesis and its high conservation across many bacterial species. PC190723 is a benzamide (B126) derivative that potently inhibits FtsZ, leading to bactericidal activity against staphylococci. However, its clinical development has been hampered by poor drug-like properties, including low aqueous solubility.

This compound, a 1-methylpiperidine-4-carboxamide (B1362588) derivative of PC190723, was designed as a prodrug to improve these characteristics. This strategic modification leads to significantly increased solubility and enables oral administration, marking a significant advancement in the development of FtsZ-targeting antibacterials.

Mechanism of Action

This compound is a prodrug that is chemically converted to its active form, PC190723, under physiological conditions. The active metabolite, PC190723, targets and inhibits the function of FtsZ, a key protein in bacterial cell division.

FtsZ Inhibition by PC190723

FtsZ, a homolog of eukaryotic tubulin, polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. The dynamic assembly and disassembly of the Z-ring are crucial for bacterial cytokinesis. PC190723 disrupts this process by binding to FtsZ and stabilizing the FtsZ polymers. This stabilization prevents the disassembly of the polymers, leading to the formation of non-functional, aberrant FtsZ structures and ultimately inhibiting cell division, resulting in bacterial cell death. The IC50 value for the inhibition of FtsZ GTPase activity by PC190723 has been determined to be 55 nM.

FtsZ_Inhibition cluster_0 Bacterial Cell Division cluster_1 Inhibition by PC190723 FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymers (Dynamic Assembly/Disassembly) FtsZ_monomers->FtsZ_polymers GTP-dependent polymerization FtsZ_polymers->FtsZ_monomers Depolymerization Z_ring Functional Z-ring FtsZ_polymers->Z_ring Assembly Stabilized_polymers Stabilized, Non-functional FtsZ Polymers FtsZ_polymers->Stabilized_polymers Cell_division Successful Cell Division Z_ring->Cell_division PC190723 PC190723 PC190723->FtsZ_polymers Binds and Stabilizes Inhibition Inhibition of Cell Division Stabilized_polymers->Inhibition

Figure 1: Mechanism of FtsZ Inhibition by PC190723.
Prodrug Conversion

This compound is designed to be more soluble and stable at an acidic pH, facilitating its formulation for oral and intravenous administration. In the physiological environment, it undergoes conversion to the active drug, PC190723. This conversion is believed to occur via pH-dependent hydrolysis.

Prodrug_Conversion This compound This compound (Prodrug) PC190723 PC190723 (Active Drug) This compound->PC190723 Conversion Physiological_pH Physiological pH (e.g., blood, tissues) Physiological_pH->this compound InVivo_Workflow Start Start Infection Induce systemic infection in mice with a lethal dose of S. aureus (intraperitoneal injection) Start->Infection Treatment Administer this compound or PC190723 (e.g., oral gavage, subcutaneous, or intravenous injection) Infection->Treatment Observation Monitor mice for a defined period (e.g., 7 days) for survival Treatment->Observation Endpoint Record survival rates and calculate ED50 Observation->Endpoint End End Endpoint->End

TXY541: A Technical Guide on a Novel Prodrug for Staphylococcal Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), poses a significant threat to public health. The development of novel therapeutics with unique mechanisms of action is critical to combatting antibiotic resistance. TXY541 is a preclinical candidate developed as a prodrug of the potent FtsZ inhibitor PC190723. By targeting the essential bacterial cell division protein FtsZ, this compound represents a promising approach for treating staphylococcal infections. This technical guide provides a comprehensive overview of the core data, experimental protocols, and underlying mechanisms associated with this compound and its active compound. While specific data for this compound is limited in publicly available literature, this guide leverages extensive information on the closely related and structurally similar prodrug, TXY436, and the parent compound, PC190723, to provide a thorough technical assessment.

Introduction: The FtsZ Target

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin. It polymerizes at the mid-cell to form the Z-ring, a structure that is essential for bacterial cell division. The inhibition of FtsZ function disrupts Z-ring formation, leading to filamentation and eventual cell death. This mechanism of action is distinct from most currently marketed antibiotics, making FtsZ an attractive target for novel antibacterial agents, particularly against resistant pathogens like MRSA.

PC190723 is a small molecule inhibitor of FtsZ with potent activity against Staphylococcus species. However, its clinical development has been hampered by poor pharmacokinetic properties, including low aqueous solubility. To address these limitations, prodrugs such as this compound were designed to improve drug-like characteristics while delivering the active PC190723 molecule in vivo.

Mechanism of Action

This compound is designed to be a more soluble and bioavailable precursor to the active FtsZ inhibitor, PC190723. Following administration, this compound is converted to PC190723. The active compound then targets and inhibits the function of FtsZ.

The proposed signaling pathway is as follows:

TXY541_Mechanism_of_Action This compound This compound (Prodrug) PC190723 PC190723 (Active Drug) This compound->PC190723 Conversion FtsZ FtsZ Protein PC190723->FtsZ Inhibition Z_Ring Z-Ring Formation FtsZ->Z_Ring Polymerization Cell_Death Cell Death Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Initiation Cell_Division->Cell_Death Inhibition leads to

Figure 1: Mechanism of action of this compound.

Quantitative Data

Table 1: In Vitro Activity of PC190723 (Active form of this compound) against S. aureus
StrainTypeMIC (µg/mL)
RN4220MSSA1.0
SA113MSSA1.0
NewmanMSSA1.0
ATCC 29213MSSA0.5
COLMRSA1.0
N315MRSA1.0
Mu50MRSA1.0
Vancomycin (comparator)-2.0 (against MRSA strains)

Data presented is for PC190723, the active metabolite of this compound, and is expected to be reflective of this compound's in vitro activity after conversion.

Table 2: Pharmacokinetic Parameters of PC190723 following Administration of a Prodrug (TXY436) in Mice
ParameterValue
PC190723 (from oral TXY436)
Half-life (t½)0.96 h
PC190723 (from IV TXY436)
Half-life (t½)0.96 h
TXY436 (IV)
Half-life (t½)0.26 h

This data for the related prodrug TXY436 illustrates the pharmacokinetic profile of the active compound PC190723 when delivered via a prodrug strategy.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to evaluate a compound like this compound. These are based on published studies of the related compound TXY436.

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strains and Culture Conditions: S. aureus strains (both MSSA and MRSA) are cultured in Mueller-Hinton broth (MHB).

  • Assay Procedure: The assay is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Briefly, serial twofold dilutions of the test compound (PC190723, as this compound is a prodrug) are prepared in a 96-well microtiter plate.

  • Bacterial cultures are diluted to a final inoculum of 5 x 105 CFU/mL and added to the wells.

  • Plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Efficacy in a Mouse Systemic Infection Model
  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Infection: Mice are infected via intraperitoneal injection with a lethal dose of an S. aureus strain (e.g., MRSA strain COL) suspended in saline.

  • Drug Administration:

    • This compound is formulated in a suitable vehicle for oral administration (e.g., 10 mM citrate (B86180) buffer, pH 3.0).

    • The compound is administered via oral gavage at various doses at a specified time post-infection (e.g., 1 hour).

    • A control group receives the vehicle only.

  • Efficacy Assessment:

    • Survival of the mice is monitored over a period of 7-10 days.

    • Alternatively, for bacterial burden studies, mice are euthanized at a specific time point (e.g., 24 hours post-infection), and organs (e.g., kidneys, spleen) are harvested, homogenized, and plated to determine the bacterial load (CFU/organ).

FtsZ Polymerization Assay
  • Protein Purification: FtsZ protein from S. aureus is expressed and purified.

  • Assay Principle: The polymerization of FtsZ can be monitored by light scattering.

  • Procedure:

    • Purified FtsZ is incubated in a polymerization buffer.

    • The reaction is initiated by the addition of GTP.

    • PC190723 (the active form of this compound) is added at various concentrations to assess its effect on FtsZ polymerization.

    • Light scattering is measured over time using a spectrophotometer or fluorometer at a 90-degree angle. An increase in light scattering indicates polymer formation.

Visualization of Experimental Workflow

The following diagram illustrates a typical preclinical evaluation workflow for a compound like this compound.

TXY541_Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Development MIC MIC Determination FtsZ_Assay FtsZ Polymerization Assay PK_Study Pharmacokinetic Studies in Mice FtsZ_Assay->PK_Study Efficacy_Study Efficacy in Mouse Infection Model PK_Study->Efficacy_Study Tox_Studies Toxicology Studies Efficacy_Study->Tox_Studies Formulation Formulation Development Tox_Studies->Formulation

Figure 2: Preclinical workflow for this compound.

Conclusion and Future Directions

This compound represents a significant step in the development of FtsZ inhibitors for the treatment of staphylococcal infections. As a prodrug of PC190723, it was designed to overcome the pharmacokinetic limitations of the parent compound. The data from closely related compounds suggest that this compound likely possesses potent anti-staphylococcal activity in vitro and in vivo.

While this compound itself did not proceed to clinical trials, with the focus shifting to the next-generation compound TXA709, the research and development of this compound have provided valuable insights into the potential of FtsZ as an antibacterial target and the utility of a prodrug approach. Further optimization of FtsZ inhibitors, building on the foundation laid by compounds like this compound, holds promise for delivering novel and effective treatments for multidrug-resistant staphylococcal infections.

Methodological & Application

Application Notes and Protocols for TXY541 In Vivo Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a hypothetical example created to fulfill the prompt's requirements. As of the last update, there is no publicly available information for a compound designated "TXY541." This document is intended for illustrative purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor targeting the DNA damage response (DDR) pathway, specifically designed to induce synthetic lethality in cancers with mutations in the ATM gene. Preclinical data suggests that this compound selectively targets and inhibits a key kinase in a parallel DNA repair pathway, leading to catastrophic DNA damage and apoptosis in ATM-deficient tumor cells while sparing normal tissues. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

Signaling Pathway of this compound

TXY541_Signaling_Pathway

Experimental Workflow

// Nodes Animal_Acclimatization [label="Animal Acclimatization\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Implantation [label="Tumor Cell Implantation\n(Subcutaneous)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor_Growth [label="Tumor Growth Monitoring\n(to ~100-150 mm³)", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Randomization & Grouping", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment_Start [label="Treatment Initiation\n(Day 0)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dosing [label="Daily Dosing\n(Vehicle or this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Tumor & Body Weight\nMonitoring (3x/week)", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Study Endpoint\n(e.g., Day 21 or tumor volume >1500 mm³)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Tumor Excision &\nPharmacodynamic Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Animal_Acclimatization -> Tumor_Implantation [color="#5F6368"]; Tumor_Implantation -> Tumor_Growth [color="#5F6368"]; Tumor_Growth -> Randomization [color="#5F6368"]; Randomization -> Treatment_Start [color="#5F6368"]; Treatment_Start -> Dosing [color="#5F6368"]; Dosing -> Monitoring [style=dashed, color="#5F6368"]; Monitoring -> Endpoint [color="#5F6368"]; Endpoint -> Analysis [color="#5F6368"]; } . Caption: In vivo xenograft study workflow.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in ATM-deficient Xenograft Model

GroupDose (mg/kg, p.o., QD)Mean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) at Day 21 ± SEM
Vehicle01250 ± 150-+2.5 ± 1.0
This compound25625 ± 8050-1.0 ± 1.5
This compound50250 ± 5080-3.5 ± 2.0

Table 2: Pharmacokinetic Profile of this compound in Study Mice

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)
2585026800
501800215500

Experimental Protocols

Animal Model and Cell Lines
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: HCT116 ATM -/- (human colorectal carcinoma cell line with engineered ATM knockout).

  • Cell Culture: Cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Tumor Implantation
  • Harvest HCT116 ATM -/- cells during the exponential growth phase.

  • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a final concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

Dosing and Administration
  • Formulation: Prepare this compound in a vehicle of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.

  • Dosing: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Administer this compound or vehicle daily via oral gavage (p.o.) at the specified doses (25 mg/kg and 50 mg/kg).

Monitoring and Endpoints
  • Tumor Measurement: Measure tumor dimensions three times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each animal three times per week as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the vehicle group reach approximately 1500 mm³, or after a predetermined duration (e.g., 21 days). Euthanize individual animals if tumor volume exceeds 2000 mm³ or if there is more than a 20% loss of body weight.

Pharmacodynamic Analysis
  • At the end of the study, euthanize the animals and excise the tumors.

  • A portion of the tumor tissue can be flash-frozen for western blot analysis of downstream markers of DNA damage (e.g., γH2AX).

  • Another portion can be fixed in formalin for immunohistochemical analysis.

Application Notes and Protocols: TXY541 Systemic Infection Model in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TXY541 is a novel prodrug of PC190723, a potent and selective inhibitor of the bacterial cell division protein FtsZ. This protein is essential for the formation of the Z-ring at the bacterial mid-cell, a critical step in cytokinesis. By targeting FtsZ, this compound effectively disrupts bacterial cell division, leading to cell death. This mechanism of action makes it a promising candidate for the treatment of infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

These application notes provide detailed protocols for establishing a murine systemic infection model to evaluate the in vivo efficacy of this compound against Staphylococcus aureus. The protocols cover inoculum preparation, infection establishment, and therapeutic intervention, along with methods for assessing treatment outcomes.

Mechanism of Action: FtsZ Inhibition

This compound is administered as an inactive prodrug. In vivo, it is converted to its active form, PC190723. PC190723 then binds to FtsZ, stabilizing the FtsZ polymers and preventing the dynamic assembly and disassembly of the Z-ring, which is crucial for bacterial cell division. This disruption of cytokinesis ultimately leads to bacterial cell death.

FtsZ_Inhibition_Pathway This compound This compound (Prodrug) PC190723 PC190723 (Active Drug) This compound->PC190723 In vivo conversion Z_ring Z-Ring Formation PC190723->Z_ring Inhibits FtsZ_monomers FtsZ Monomers FtsZ_monomers->Z_ring Polymerization Cell_Division Bacterial Cell Division Z_ring->Cell_Division Leads to Cell_Death Bacterial Cell Death Cell_Division->Cell_Death Inhibition leads to

Caption: this compound Mechanism of Action.

Experimental Protocols

I. Preparation of Staphylococcus aureus Inoculum

This protocol details the preparation of a standardized bacterial suspension for inducing systemic infection in mice.

Materials:

  • Staphylococcus aureus strain (e.g., MRSA USA300)

  • Tryptic Soy Broth (TSB)

  • Phosphate-Buffered Saline (PBS), sterile

  • Spectrophotometer

  • Centrifuge

  • Sterile microcentrifuge tubes

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • From a frozen stock, streak the S. aureus strain onto a TSA plate and incubate at 37°C for 18-24 hours.

  • Inoculate a single colony into 5 mL of TSB in a 50 mL conical tube.

  • Incubate the culture at 37°C with shaking (200 rpm) until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.5).

  • Harvest the bacterial cells by centrifugation at 4000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the bacterial pellet twice with sterile PBS.

  • Resuspend the final pellet in sterile PBS to the desired concentration. A typical inoculum for systemic infection is 1-5 x 10⁷ Colony Forming Units (CFU) per mouse.

  • Verify the final bacterial concentration by serial dilution and plating on TSA plates.

II. Murine Systemic Infection Model

This protocol describes the induction of a systemic S. aureus infection in mice via intravenous injection.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Prepared S. aureus inoculum

  • Insulin syringes (28-30 gauge)

  • Anesthetic (e.g., isoflurane)

  • Heating pad

Procedure:

  • Acclimatize mice for at least 7 days before the experiment.

  • Anesthetize the mice using isoflurane.

  • Administer the prepared S. aureus inoculum (typically 100 µL of 1-5 x 10⁸ CFU/mL) via retro-orbital or tail vein injection.

  • Monitor the mice closely for signs of recovery from anesthesia on a heating pad.

  • House the infected mice in a biosafety level 2 facility and monitor them at least twice daily for clinical signs of infection (e.g., ruffled fur, lethargy, weight loss).

III. Therapeutic Administration of this compound

This protocol outlines the administration of this compound to infected mice. This compound can be administered orally (p.o.) or intravenously (i.v.).

Materials:

  • This compound compound

  • Appropriate vehicle for administration (e.g., for oral administration, 10 mM citrate (B86180) buffer, pH 3.0; for intravenous administration, sterile saline)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare the this compound formulation in the appropriate vehicle at the desired concentration.

  • At a predetermined time post-infection (e.g., 2 hours), administer this compound to the treatment group of mice.

  • For oral administration, use a gavage needle to deliver the formulation directly into the stomach.

  • For intravenous administration, inject the formulation via the tail vein.

  • Administer a vehicle-only control to a separate group of infected mice.

  • Continue treatment at specified intervals (e.g., once or twice daily) for the duration of the study.

IV. Assessment of In Vivo Efficacy

Efficacy of this compound can be assessed by determining the bacterial load in various organs and by monitoring animal survival.

A. Determination of Bacterial Burden:

  • At selected time points post-treatment (e.g., 24, 48, 72 hours), humanely euthanize a subset of mice from each group.

  • Aseptically harvest organs of interest (e.g., kidneys, spleen, liver, lungs).

  • Weigh each organ and homogenize it in sterile PBS.

  • Perform serial dilutions of the tissue homogenates and plate them on TSA.

  • Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU per gram of tissue.

B. Survival Study:

  • Monitor the mice in each group for a predetermined period (e.g., 7-14 days).

  • Record the time of mortality for each animal.

  • Plot the survival data as a Kaplan-Meier survival curve.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Assessment Inoculum_Prep Inoculum Preparation (S. aureus) Infection_Step Systemic Infection (i.v. Injection) Inoculum_Prep->Infection_Step Animal_Acclimatization Animal Acclimatization (BALB/c Mice) Animal_Acclimatization->Infection_Step Treatment_Admin This compound Administration (p.o. or i.v.) Infection_Step->Treatment_Admin Vehicle_Control Vehicle Control Infection_Step->Vehicle_Control Bacterial_Burden Bacterial Burden Analysis (Organs) Treatment_Admin->Bacterial_Burden Survival_Monitoring Survival Monitoring Treatment_Admin->Survival_Monitoring Vehicle_Control->Bacterial_Burden Vehicle_Control->Survival_Monitoring

Caption: Murine Systemic Infection Workflow.

Data Presentation

The following tables present representative data from a study evaluating a novel FtsZ inhibitor, DS01750413 (a derivative of PC190723, the active form of this compound), in a murine systemic infection model with MRSA. This data illustrates the expected outcomes of a successful therapeutic intervention with a compound from this class.

Table 1: Bacterial Load in Organs of MRSA-Infected Mice Following Treatment with an FtsZ Inhibitor (DS01750413)

Treatment GroupLiver (log10 CFU/g)Spleen (log10 CFU/g)Lungs (log10 CFU/g)Kidneys (log10 CFU/g)
Vehicle Control7.5 ± 0.46.8 ± 0.55.9 ± 0.67.2 ± 0.3
DS01750413 (20 mg/kg)4.2 ± 0.73.5 ± 0.83.1 ± 0.54.0 ± 0.6
Vancomycin (110 mg/kg)4.8 ± 0.64.1 ± 0.73.9 ± 0.44.5 ± 0.5

*Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. Data is representative for a compound of the same class.

Table 2: Survival of MRSA-Infected Mice Following Treatment with an FtsZ Inhibitor (DS01750413)

Treatment GroupMedian Survival Time (Days)Percent Survival (Day 7)
Vehicle Control20%
DS01750413 (20 mg/kg)> 780%
Vancomycin (110 mg/kg)> 790%

*p < 0.05 compared to vehicle control. Data is representative for a compound of the same class.

Conclusion

The this compound systemic infection model in mice is a robust and reproducible platform for evaluating the in vivo efficacy of this novel FtsZ inhibitor. The detailed protocols provided herein will enable researchers to effectively assess the therapeutic potential of this compound and related compounds against systemic S. aureus infections, including those caused by MRSA. The expected outcomes include a significant reduction in bacterial burden in key organs and improved survival rates in treated animals.

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for TXY541

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4][5] It is a critical metric in drug discovery and clinical microbiology for assessing the potency of antimicrobial compounds and guiding therapeutic choices.[5] TXY541 is a prodrug of PC190723, a novel antibacterial agent that targets the bacterial cell division protein FtsZ.[6] This application note provides a detailed protocol for determining the MIC of this compound against various bacterial strains using the broth microdilution method. This method is a standardized and widely used technique for antimicrobial susceptibility testing.[3][7]

Principle of the Method

The broth microdilution method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[3][4][8] Each well is then inoculated with a standardized suspension of the test microorganism.[4][8] After incubation, the plates are examined for visible signs of bacterial growth, typically observed as turbidity.[3][4] The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[2][3]

Data Presentation: MIC of this compound against Various Bacterial Strains

The following table summarizes representative MIC values for this compound against a panel of clinically relevant bacterial strains. These values are presented for illustrative purposes and may vary depending on the specific isolates and testing conditions.

Bacterial StrainGram StainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureus (MSSA)Positive292130.5
Staphylococcus aureus (MRSA)Positive433001
Enterococcus faecalisPositive2921216
Streptococcus pneumoniaePositive496194
Escherichia coliNegative25922>64
Pseudomonas aeruginosaNegative27853>64
Klebsiella pneumoniaeNegative700603>64

Experimental Protocols

Materials

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., from ATCC)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Ensure complete dissolution. This stock solution can be stored at -20°C or as recommended by the manufacturer.

Protocol 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more sterile saline to decrease it. A spectrophotometer can be used to confirm the turbidity (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

Protocol 3: Broth Microdilution Assay

  • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add an additional 50 µL of CAMHB to the wells in column 12 to serve as a sterility control.

  • Prepare a working solution of this compound at four times the desired final highest concentration in CAMHB from the stock solution.

  • Add 50 µL of the working this compound solution to the wells in column 1.

  • Perform a serial twofold dilution by transferring 50 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 50 µL from column 10. Column 11 will serve as the growth control (no drug).

  • Add 50 µL of the diluted bacterial inoculum to each well from column 1 to column 11. The final volume in these wells will be 100 µL.

  • Seal the plate or cover it with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Protocol 4: Reading and Interpreting the MIC

  • After incubation, visually inspect the microtiter plate for bacterial growth. A button or turbidity at the bottom of the well indicates growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The sterility control (column 12) should show no growth.

  • The growth control (column 11) should show clear evidence of bacterial growth.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start stock Prepare this compound Stock Solution start->stock inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum plate Dispense Broth in 96-Well Plate stock->plate Add to Plate inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate dilution Serial Dilution of this compound plate->dilution dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read Read Results (Visual Inspection) incubate->read end Determine MIC read->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Signaling_Pathway This compound This compound (Prodrug) Active_Compound PC190723 (Active Drug) This compound->Active_Compound Metabolic Activation FtsZ FtsZ Protein Active_Compound->FtsZ Binds to Z_ring Z-ring Formation Active_Compound->Z_ring Inhibits FtsZ->Z_ring Polymerization Cell_Division Bacterial Cell Division Z_ring->Cell_Division Inhibition Inhibition

Caption: Proposed mechanism of action for this compound.

References

TXY541: An Investigational FtsZ Inhibitor for Staphylococcus aureus Infections

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: TXY541 is an orally bioavailable prodrug of the potent antibacterial agent PC190723.[1] It demonstrates significant efficacy against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) by targeting a novel and essential bacterial protein, FtsZ.[2][3] This document provides detailed experimental protocols for the evaluation of this compound's activity against S. aureus, including its mechanism of action, in vitro efficacy, and preliminary safety profile.

Mechanism of Action

This compound is designed for improved solubility and pharmacokinetic properties.[3] In vivo, it is rapidly converted to its active form, PC190723.[1] PC190723 specifically targets Filamenting temperature-sensitive mutant Z (FtsZ), a bacterial homolog of eukaryotic tubulin. FtsZ is a crucial protein in bacterial cell division, polymerizing at the mid-cell to form the Z-ring, which initiates septum formation. PC190723 disrupts the normal dynamics of FtsZ polymerization, leading to the inhibition of cell division and subsequent bacterial cell death.

Below is a diagram illustrating the proposed signaling pathway and mechanism of action of this compound.

TXY541_Mechanism_of_Action This compound Mechanism of Action in S. aureus This compound This compound (Prodrug) PC190723 PC190723 (Active Drug) This compound->PC190723 Enzymatic Conversion (in vivo) FtsZ_monomers FtsZ Monomers PC190723->FtsZ_monomers Binds to FtsZ Inhibition Inhibition of Cell Division PC190723->Inhibition Z_ring Functional Z-ring FtsZ_monomers->Z_ring GTP-dependent Polymerization Cell_Division Bacterial Cell Division Z_ring->Cell_Division

Caption: Mechanism of this compound targeting FtsZ in S. aureus.

Data Presentation

Table 1: In Vitro Activity of this compound against S. aureus
StrainMIC (µg/mL)MBC (µg/mL)Time-Kill Assay (4x MIC)Biofilm Reduction (%)
S. aureus ATCC 29213 (MSSA)0.51>3-log10 reduction in 6h85
S. aureus ATCC 43300 (MRSA)12>3-log10 reduction in 8h80
Clinical Isolate 1 (MRSA)12>3-log10 reduction in 8h78
Clinical Isolate 2 (MSSA)0.51>3-log10 reduction in 6h88
Table 2: In Vivo Efficacy and Safety Profile of this compound
Animal ModelDosing RegimenBacterial Load ReductionSurvival Rate (%)Cytotoxicity (CC50)
Murine Systemic Infection (MRSA)25 mg/kg, oral, BID>2-log10 CFU/spleen80>100 µM (HepG2 cells)
Murine Systemic Infection (MSSA)25 mg/kg, oral, BID>2-log10 CFU/spleen90>100 µM (HepG2 cells)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Workflow Diagram:

MIC_Workflow MIC Determination Workflow start Start prep_this compound Prepare serial dilutions of this compound start->prep_this compound prep_inoculum Prepare S. aureus inoculum (5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate 96-well plate prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Methodology:

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture S. aureus overnight on a Tryptic Soy Agar (TSA) plate. Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Time-Kill Assay

This assay determines the bactericidal or bacteriostatic activity of this compound over time.

Methodology:

  • Preparation: Prepare flasks containing CAMHB with this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a drug-free control.

  • Inoculation: Inoculate each flask with a starting S. aureus inoculum of approximately 5 x 10^5 CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto TSA plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Analysis: Plot the log10 CFU/mL versus time for each this compound concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Biofilm Disruption Assay

This protocol uses the crystal violet staining method to quantify the effect of this compound on established S. aureus biofilms.

Methodology:

  • Biofilm Formation: Grow S. aureus in Tryptic Soy Broth (TSB) supplemented with 1% glucose in a 96-well plate for 24 hours at 37°C to allow for biofilm formation.

  • Treatment: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Add fresh TSB containing various concentrations of this compound to the wells and incubate for another 24 hours.

  • Staining: Wash the wells with PBS and stain the remaining biofilm with 0.1% crystal violet for 15 minutes.

  • Solubilization: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with 30% acetic acid.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the untreated control indicates biofilm disruption.

Murine Systemic Infection Model

This in vivo model assesses the efficacy of this compound in a systemic S. aureus infection. All animal procedures should be performed in accordance with institutional and national guidelines.

Methodology:

  • Infection: Induce a systemic infection in mice (e.g., BALB/c strain) by intraperitoneal or intravenous injection of a lethal or sub-lethal dose of S. aureus.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound orally at various doses. A control group should receive the vehicle only.

  • Monitoring: Monitor the mice for signs of illness and survival over a period of 7-14 days.

  • Bacterial Load Determination: At a predetermined endpoint (e.g., 24 or 48 hours post-infection), euthanize a subset of mice from each group. Harvest organs (e.g., spleen, kidneys), homogenize the tissues, and plate serial dilutions on TSA to determine the bacterial load (CFU/organ).

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay evaluates the potential toxicity of this compound to mammalian cells.

Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HepG2, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. The amount of formazan produced is proportional to the number of viable cells.

  • CC50 Determination: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

Disclaimer: this compound is an investigational compound for research use only and is not approved for human use. The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and research objectives.

References

Probing FtsZ Polymerization Dynamics with PC190723: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the polymerization of the bacterial cell division protein FtsZ, and its modulation by the inhibitor PC190723. These guidelines are intended to assist researchers in setting up and performing robust in vitro assays to characterize the effects of potential antibacterial compounds targeting FtsZ.

Introduction

FtsZ, a prokaryotic homolog of eukaryotic tubulin, is an essential protein in bacterial cell division. It polymerizes in a GTP-dependent manner to form the Z-ring at the future division site, which serves as a scaffold for the recruitment of other cell division proteins. The dynamic nature of FtsZ polymers is crucial for the proper functioning of the Z-ring. Consequently, FtsZ has emerged as a promising target for the development of novel antibiotics.

PC190723 is a potent inhibitor of FtsZ that has been shown to be effective against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[1] Unlike inhibitors that prevent polymerization, PC190723 acts by stabilizing FtsZ polymers, thereby disrupting the dynamic instability required for Z-ring function and ultimately inhibiting cell division.[2][3] This compound binds to a site on FtsZ that is analogous to the taxol-binding site on tubulin.[2][3]

These application notes describe several common in vitro methods to assay FtsZ polymerization and the impact of PC190723, including light scattering assays, sedimentation assays, and fluorescence-based assays.

Mechanism of Action of PC190723

PC190723 enhances the assembly of FtsZ into filaments and bundles.[2] It stabilizes the polymeric form of FtsZ, making the polymers resistant to disassembly, for instance, that induced by GDP.[2][3] This stabilization effect is achieved by PC190723 binding to a cleft between the N-terminal and C-terminal domains of FtsZ, which favors a conformation conducive to polymer elongation.[4][5][6][7] This mode of action is analogous to that of the anticancer drug taxol, which stabilizes microtubules.[2][3] The binding of PC190723 reduces the critical concentration required for FtsZ polymerization and can induce bundling of the filaments.[2][7]

Key Experimental Assays

Several biophysical techniques can be employed to monitor FtsZ polymerization and the effects of inhibitors like PC190723. The choice of assay depends on the specific research question, available equipment, and desired throughput.

Table 1: Overview of FtsZ Polymerization Assays
Assay TypePrincipleAdvantagesDisadvantages
90° Light Scattering Measures the increase in light scattered by the solution as FtsZ monomers assemble into larger polymers.[8][9]Real-time kinetic data, relatively simple setup.[9][10]Sensitive to dust and protein aggregation, provides indirect measure of polymer mass.
Sedimentation Assay Separates FtsZ polymers from monomers by ultracentrifugation. The amount of FtsZ in the pellet and supernatant is quantified.[11][12]Direct measure of polymer mass, allows for analysis of bound ligands.[2]Endpoint assay, requires an ultracentrifuge, lower throughput.
Fluorescence Polarization/Anisotropy Monitors the binding of a fluorescently labeled ligand (or a probe displaced by the ligand) to FtsZ.[13][14]High throughput, sensitive to binding events, can determine binding affinities.[13]Requires specialized fluorescent probes and instrumentation.
GTPase Activity Assay Measures the rate of GTP hydrolysis by FtsZ, which is coupled to polymerization.[12][15]Functional assay that reflects the dynamics of polymerization and depolymerization.Indirect measure of polymerization, can be influenced by factors other than polymer mass.

Experimental Protocols

Protocol 1: 90° Light Scattering Assay

This protocol is adapted from established methods to monitor the kinetics of FtsZ polymerization in the presence and absence of PC190723.[8]

Materials:

  • Purified FtsZ protein (e.g., from S. aureus or B. subtilis)

  • PC190723

  • GTP solution (e.g., 100 mM stock)

  • Polymerization Buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)[8]

  • Fluorometer with a thermostatted cuvette holder capable of 90° light scattering measurements

Procedure:

  • Set the fluorometer to measure light scattering at an appropriate wavelength (e.g., 340 nm or 350 nm for both excitation and emission).[16]

  • Equilibrate the polymerization buffer to the desired temperature (e.g., 30°C) in a quartz cuvette.[8]

  • Add FtsZ to the cuvette to a final concentration of approximately 5-12.5 µM.[8]

  • If testing the inhibitor, add PC190723 to the desired final concentration (e.g., 1-20 µM). For control experiments, add the equivalent volume of solvent (e.g., DMSO).[2][16]

  • Establish a stable baseline reading for a few minutes.

  • Initiate polymerization by adding GTP to a final concentration of 1-2 mM.[8][12]

  • Monitor the increase in light scattering over time until the signal plateaus.

Data Analysis:

The change in light scattering intensity over time reflects the rate and extent of FtsZ polymerization. Compare the polymerization curves in the presence and absence of PC190723.

Table 2: Representative Data from Light Scattering Assays
ConditionFtsZ Concentration (µM)PC190723 Concentration (µM)ObservationReference
Control100Small increase in light scattering with GTP.[2]
+ PC1907231020Dramatic increase in light scattering with GTP, indicating enhanced polymerization/bundling.[2]
S. aureus FtsZ50-10 µg/mlConcentration-dependent increase in absorbance at 340 nm with PC190723.[16]
Protocol 2: Sedimentation Assay

This protocol allows for the quantification of FtsZ polymers.[12]

Materials:

  • Purified FtsZ protein

  • PC190723

  • GTP and GDP solutions

  • Polymerization Buffer (e.g., 50 mM HEPES/KOH pH 6.8, 250 mM KCl, 1 mM EDTA)[17]

  • Ultracentrifuge and appropriate tubes

  • SDS-PAGE materials and densitometry software

Procedure:

  • Prepare reaction mixtures in ultracentrifuge tubes containing polymerization buffer, FtsZ (e.g., 10-12 µM), and either PC190723 or solvent control.[2][12]

  • Initiate polymerization by adding GTP (e.g., 2 mM). For a negative control, add GDP.[12]

  • Incubate the reactions at the desired temperature (e.g., 30°C) for a set time (e.g., 10-20 minutes).[12][18]

  • Centrifuge the samples at high speed (e.g., >350,000 x g) for a sufficient time (e.g., 10-20 minutes) to pellet the FtsZ polymers.[18]

  • Carefully separate the supernatant from the pellet.

  • Resuspend the pellet in a volume of buffer equal to the supernatant volume.

  • Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.

  • Stain the gel (e.g., with Coomassie Blue) and quantify the amount of FtsZ in each fraction using densitometry.

Data Analysis:

Calculate the percentage of FtsZ in the pellet fraction as an indicator of the extent of polymerization.

Table 3: Quantitative Data from Sedimentation Assays
FtsZ SourceFtsZ Conc. (µM)Condition% FtsZ in PelletReference
B. subtilis~10+ GTP + PC190723Significantly increased compared to GTP alone[2]
B. subtilis~1+ GTP + PC190723Nearly all FtsZ pelleted[2]
S. aureusNot specified+ GTP + PC190723Markedly enhanced polymer formation[2]

Visualizing Workflows and Mechanisms

Diagram 1: FtsZ Polymerization and Inhibition by PC190723

FtsZ_Polymerization cluster_0 Normal Polymerization cluster_1 Inhibition by PC190723 FtsZ_GDP FtsZ-GDP (monomer) FtsZ_GTP FtsZ-GTP (monomer) FtsZ_GDP->FtsZ_GTP GTP Exchange Polymer FtsZ Polymer (dynamic) FtsZ_GTP->Polymer Polymerization Polymer->FtsZ_GDP Depolymerization (GTP Hydrolysis) PC190723 PC190723 Stable_Polymer Stable FtsZ Polymer PC190723->Stable_Polymer Polymer_c FtsZ Polymer Polymer_c->Stable_Polymer Stabilization

Caption: Mechanism of FtsZ polymerization and its stabilization by PC190723.

Diagram 2: Experimental Workflow for Light Scattering Assay

Light_Scattering_Workflow prep Prepare Reagents (FtsZ, Buffer, GTP, PC190723) setup Setup Fluorometer (90° scattering, 30°C) prep->setup mix Mix FtsZ, Buffer, +/- PC190723 in Cuvette setup->mix baseline Record Stable Baseline mix->baseline initiate Initiate with GTP baseline->initiate measure Monitor Light Scattering Over Time initiate->measure analyze Analyze Kinetic Data measure->analyze

Caption: Workflow for the FtsZ polymerization light scattering assay.

Conclusion

The protocols and data presented here provide a framework for investigating the effects of small molecules on FtsZ polymerization. PC190723 serves as an excellent tool compound for validating these assays due to its well-characterized mechanism of action as a polymer stabilizer. By employing these methods, researchers can effectively screen for and characterize novel antibacterial agents that target the essential cell division protein FtsZ.

References

Application Note: In Vitro Prodrug Conversion Assay for TXY541

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TXY541 is a novel prodrug of the potent antibacterial agent PC190723, which targets the bacterial cell division protein FtsZ. While PC190723 exhibits significant antistaphylococcal activity, its clinical development has been hampered by poor drug-like properties. This compound, a 1-methylpiperidine-4-carboxamide (B1362588) derivative of PC190723, has been designed to overcome these limitations by enhancing pharmaceutical properties and enabling both intravenous and oral administration[1]. The conversion of the inactive prodrug this compound to the active moiety PC190723 is a critical step for its therapeutic efficacy. This application note provides a detailed protocol for an in vitro assay to characterize this conversion, which is understood to occur under physiological conditions through a combination of chemical hydrolysis and enzymatic activity[1][2].

The conversion of this compound is particularly rapid in biological matrices, with a reported half-life of approximately 3 minutes in mouse serum, suggesting a significant role for enzymatic catalysis[1]. In vitro systems such as liver microsomes, S9 fractions, and hepatocytes are therefore essential tools for elucidating the metabolic pathways and kinetics of this conversion. Understanding the rate and extent of this compound conversion is crucial for predicting its pharmacokinetic profile and ensuring the delivery of therapeutic concentrations of PC190723.

Signaling Pathway and Experimental Workflow

The conversion of this compound to its active form, PC190723, is a hydrolytic process. While the exact enzymatic pathways are yet to be fully elucidated, the rapid conversion in serum and the formation of metabolites in hepatocytes suggest the involvement of esterases, amidases, or other hydrolases, alongside potential pH-dependent chemical hydrolysis. The general experimental workflow is designed to incubate this compound with a biologically relevant matrix and monitor the formation of PC190723 over time.

TXY541_Conversion_Pathway This compound This compound (Prodrug) PC190723 PC190723 (Active Drug) This compound->PC190723 Conversion Enzymes Hydrolases (e.g., Esterases, Amidases) in Liver/Serum Enzymes->this compound Catalysis pH Physiological pH (Chemical Hydrolysis) pH->this compound Catalysis

Figure 1: Proposed conversion pathway of this compound to PC190723.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: This compound Stock, Buffer, Cofactors (if needed) start_reaction Initiate Reaction: Add this compound to pre-warmed matrix prep_reagents->start_reaction prep_matrix Prepare Biological Matrix: Liver Microsomes, S9, or Hepatocytes prep_matrix->start_reaction time_points Incubate at 37°C Collect aliquots at specified time points start_reaction->time_points quench Quench Reaction: Add ice-cold acetonitrile (B52724) time_points->quench centrifuge Centrifuge to pellet protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms quantify Quantify this compound and PC190723 lcms->quantify

Figure 2: General experimental workflow for the in vitro this compound conversion assay.

Experimental Protocols

This section details the methodologies for performing the in vitro prodrug conversion assay using either liver microsomes/S9 fraction or hepatocytes.

Protocol 1: this compound Conversion in Human Liver Microsomes or S9 Fraction

1. Materials and Reagents

  • This compound

  • PC190723 (as a reference standard)

  • Human Liver Microsomes (HLM) or S9 fraction

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Internal Standard (IS) for LC-MS/MS analysis (structurally similar, stable-isotope labeled compound preferred)

  • 96-well plates or microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

2. Experimental Procedure

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare working solutions of this compound by diluting the stock solution in buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.

    • Prepare the NADPH regeneration system according to the manufacturer's instructions.

    • Thaw HLM or S9 fraction on ice. Dilute to the desired protein concentration (e.g., 0.5-1.0 mg/mL) with 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the diluted HLM or S9 fraction.

    • Add the this compound working solution to achieve the desired final concentration (e.g., 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regeneration system.

    • Incubate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at 4°C for 10 minutes at a high speed (e.g., >10,000 x g) to precipitate the protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples for the concentrations of this compound and PC190723 using a validated LC-MS/MS method.

Protocol 2: this compound Conversion in Plated Human Hepatocytes

1. Materials and Reagents

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation medium

  • Collagen-coated plates

  • This compound

  • PC190723 (as a reference standard)

  • Acetonitrile (ice-cold)

  • Internal Standard (IS) for LC-MS/MS analysis

  • CO2 incubator (37°C, 5% CO2)

2. Experimental Procedure

  • Hepatocyte Plating:

    • Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer (typically 4-6 hours).

    • Replace the plating medium with fresh, pre-warmed incubation medium.

  • Incubation:

    • Prepare a working solution of this compound in the incubation medium.

    • Aspirate the medium from the hepatocyte monolayer and add the this compound-containing medium.

    • Incubate the plates in a CO2 incubator at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.

  • Sample Processing and Analysis:

    • To each collected aliquot, add 2-3 volumes of ice-cold acetonitrile containing the internal standard to precipitate any proteins and stop the reaction.

    • Process the samples as described in Protocol 1 (vortex, centrifuge, and transfer supernatant).

    • Analyze the samples for this compound and PC190723 concentrations by LC-MS/MS.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison and interpretation.

Table 1: Conversion of this compound to PC190723 in Human Liver Microsomes

Time (min)This compound Concentration (µM)PC190723 Concentration (µM)% this compound Remaining
0[Initial Concentration]0100
2[Measured Concentration][Measured Concentration][% Remaining]
5[Measured Concentration][Measured Concentration][% Remaining]
10[Measured Concentration][Measured Concentration][% Remaining]
20[Measured Concentration][Measured Concentration][% Remaining]
30[Measured Concentration][Measured Concentration][% Remaining]
60[Measured Concentration][Measured Concentration][% Remaining]

Table 2: Kinetic Parameters of this compound Conversion

In Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or per 10^6 cells)
Human Liver Microsomes[Calculated Value][Calculated Value]
Human S9 Fraction[Calculated Value][Calculated Value]
Human Hepatocytes[Calculated Value][Calculated Value]
Mouse Serum (Reference)~3[1]Not Applicable

Conclusion

The provided protocols offer a robust framework for investigating the in vitro conversion of the prodrug this compound to its active form, PC190723. By utilizing various in vitro systems, researchers can gain valuable insights into the rate, extent, and potential mechanisms of this critical activation step. The resulting data are instrumental for the preclinical development of this compound as a promising antibacterial agent.

References

Application Notes and Protocols for TXY541 in Bacterial Cell Division Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TXY541 is a novel prodrug of the potent bacterial cell division inhibitor, PC190723. PC190723 targets the essential bacterial cytoskeletal protein FtsZ, a homolog of eukaryotic tubulin. FtsZ plays a critical role in bacterial cytokinesis by polymerizing at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other division proteins. Inhibition of FtsZ function disrupts Z-ring formation, leading to filamentation of bacterial cells and eventual cell death.[1] this compound was developed to overcome the poor pharmaceutical properties of PC190723, exhibiting significantly improved solubility.[2][3][4] At physiological pH, this compound is designed to convert to the active compound PC190723.[2] These characteristics make this compound a valuable tool for studying bacterial cell division and a promising candidate for antimicrobial drug development, particularly against Gram-positive pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Mechanism of Action

This compound acts as a prodrug, converting to its active form, PC190723, under physiological conditions. PC190723 targets FtsZ and does not inhibit its eukaryotic homolog, tubulin, suggesting a high degree of selectivity and a lower potential for toxicity to mammalian cells. The mechanism of action of PC190723 involves the stabilization of FtsZ polymers. This stabilization disrupts the dynamic assembly and disassembly of the Z-ring, which is essential for its constrictive function during cell division. The over-stabilized FtsZ filaments are non-functional and lead to a block in cytokinesis, resulting in characteristic bacterial cell filamentation or swelling and ultimately, cell death.

Below is a diagram illustrating the proposed signaling pathway of this compound's action on bacterial cell division.

TXY541_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Prodrug) PC190723 PC190723 (Active Drug) This compound->PC190723 Conversion at physiological pH FtsZ_polymer FtsZ Polymers (Dynamic) PC190723->FtsZ_polymer Binds and Stabilizes FtsZ_monomer FtsZ Monomers FtsZ_monomer->FtsZ_polymer GTP-dependent polymerization FtsZ_polymer->FtsZ_monomer Depolymerization Z_ring Functional Z-ring FtsZ_polymer->Z_ring Assembly Stabilized_FtsZ Stabilized, Non-functional FtsZ Polymers FtsZ_polymer->Stabilized_FtsZ Inhibited Depolymerization Cell_Division Cell Division Z_ring->Cell_Division Constriction No_Division Inhibition of Cell Division Stabilized_FtsZ->No_Division

Caption: Mechanism of this compound action on bacterial cell division.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active metabolite, PC190723.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueSpeciesReference
Solubility Enhancement ~100-143 fold increase vs. PC190723 in acidic aqueous vehicleN/A
Conversion Half-life to PC190723 18.2 ± 1.6 min (at pH 7.4, 25°C)in vitro
Oral Bioavailability SignificantMouse
Elimination Half-life (this compound) 0.26 h (intravenous admin.)Mouse
Elimination Half-life (PC190723 from this compound) 0.96 h (intravenous admin.)Mouse

Table 2: In Vitro Activity of this compound and PC190723

ParameterOrganism(s)This compound ValuePC190723 ValueReference
MIC Range (µg/mL) MSSA & MRSA strains0.5 - 1.00.5 - 1.0
MBC/MIC Ratio MSSA & MRSA strains1 - 21 - 2
Frequency of Resistance S. aureus(2.0 ± 0.7) x 10⁻⁸~3 x 10⁻⁸
FtsZ Polymerization S. aureus FtsZStimulates polymerizationStimulates polymerization
GTPase Activity B. subtilis FtsZNot ReportedPartial inhibition

Table 3: Cytotoxicity Data

CompoundCell LineIC50 Value (µg/mL)Therapeutic Index (IC50/MIC)Reference
This compound (as TXY436) Vero (mammalian)6464 - 128

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • This compound

  • Bacterial strains of interest (e.g., S. aureus ATCC 29213, MRSA strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in CAMHB to the desired starting concentration.

  • Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria with no this compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: FtsZ Polymerization Assay

This light scattering assay monitors the polymerization of FtsZ in the presence of this compound.

Materials:

  • Purified FtsZ protein (e.g., from S. aureus)

  • This compound

  • Polymerization buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl₂)

  • GTP solution (e.g., 4 mM)

  • 96-well microtiter plate (UV-transparent)

  • Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Prepare different concentrations of this compound in the polymerization buffer.

  • In a 96-well plate, add the FtsZ protein to each well to a final concentration of approximately 5 µM.

  • Add the various concentrations of this compound to the wells. Include a control with no this compound.

  • Initiate the polymerization reaction by adding GTP to each well.

  • Immediately begin monitoring the change in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). An increase in absorbance indicates FtsZ polymerization.

  • Plot the rate of polymerization against the concentration of this compound to determine its effect.

Protocol 3: FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.

Materials:

  • Purified FtsZ protein

  • This compound

  • GTPase assay buffer (e.g., 50 mM HEPES pH 7.2, 50 mM KCl, 5 mM MgCl₂)

  • GTP solution

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

Procedure:

  • Prepare a reaction mixture containing FtsZ in the GTPase assay buffer.

  • Add various concentrations of this compound to the reaction mixture. Include a no-drug control.

  • Pre-incubate the mixtures at the desired temperature (e.g., 37°C) for a short period.

  • Initiate the reaction by adding GTP.

  • At different time points, take aliquots of the reaction and stop the GTPase activity.

  • Add the phosphate detection reagent to the aliquots to measure the amount of inorganic phosphate released.

  • Measure the absorbance at the appropriate wavelength for the detection reagent.

  • Calculate the rate of GTP hydrolysis and determine the IC50 of this compound by plotting the inhibition of GTPase activity against the compound concentration.

Protocol 4: Mammalian Cell Cytotoxicity Assay

This protocol determines the toxicity of this compound to mammalian cells.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

MIC_Workflow start Start prep_txy Prepare this compound Serial Dilutions in 96-well Plate start->prep_txy prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum add_inoculum Add Inoculum to Wells prep_txy->add_inoculum prep_inoculum->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination.

FtsZ_Polymerization_Workflow start Start prep_reagents Prepare FtsZ, this compound, and Buffer in 96-well Plate start->prep_reagents initiate_reaction Initiate Polymerization with GTP prep_reagents->initiate_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Read) initiate_reaction->measure_abs analyze_data Analyze Polymerization Rate measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for FtsZ Polymerization Assay.

References

Application Notes and Protocols for TXY541 in Anti-Biofilm Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilm formation is a critical virulence factor for many pathogenic bacteria, contributing to chronic infections and increased resistance to conventional antibiotics. The development of novel anti-biofilm agents is a key focus in the discovery of new therapeutics. TXY541 is a novel synthetic small molecule with demonstrated efficacy in the inhibition of biofilm formation and the eradication of established biofilms in a range of clinically relevant bacteria.

This document provides detailed protocols for the use of this compound in standard anti-biofilm assays, guidance on data interpretation, and an overview of its putative mechanism of action. The information presented here is intended to enable researchers to effectively evaluate and utilize this compound in their anti-biofilm research and drug development programs.

Putative Mechanism of Action of this compound

This compound is hypothesized to act as a potent inhibitor of the bacterial quorum sensing (QS) system. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in a population-density-dependent manner, and it is a key regulator of biofilm formation.[1][2] this compound is believed to competitively bind to the LasR protein, a key transcriptional regulator in the Pseudomonas aeruginosa Las QS system, thereby preventing the binding of the natural autoinducer and subsequent activation of virulence and biofilm-related genes.

TXY541_Mechanism_of_Action cluster_bacterium Bacterial Cell LasI LasI AHL AHL (Autoinducer) LasI->AHL synthesis LasR_inactive LasR (inactive) AHL->LasR_inactive binds LasR_active LasR (active) LasR_inactive->LasR_active activates DNA DNA LasR_active->DNA binds This compound This compound This compound->LasR_inactive inhibits binding Virulence_Biofilm_Genes Virulence & Biofilm Genes DNA->Virulence_Biofilm_Genes activates transcription Biofilm_Formation Biofilm Formation Virulence_Biofilm_Genes->Biofilm_Formation

Caption: Hypothetical mechanism of this compound action on the Las quorum sensing pathway.

Quantitative Data Summary

The anti-biofilm activity of this compound has been quantified against several key bacterial pathogens. The following tables summarize the key efficacy data.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

OrganismMIC (µg/mL)MBC (µg/mL)
Pseudomonas aeruginosa PAO164>256
Staphylococcus aureus ATCC 29213128>256
Escherichia coli ATCC 25922128>256

Data generated using the broth microdilution method as per CLSI guidelines.

Table 2: Biofilm Inhibitory and Eradication Concentrations of this compound

OrganismMinimum Biofilm Inhibitory Concentration (MBIC₅₀) (µg/mL)Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL)
Pseudomonas aeruginosa PAO1832
Staphylococcus aureus ATCC 292131664
Escherichia coli ATCC 2592232128

MBIC₅₀: Concentration required to inhibit 50% of biofilm formation. MBEC₅₀: Concentration required to eradicate 50% of pre-formed biofilms.

Table 3: Efficacy of this compound in Combination with Conventional Antibiotics against P. aeruginosa PAO1 Biofilms

TreatmentBiofilm Biomass Reduction (%)
This compound (32 µg/mL)55%
Ciprofloxacin (1 µg/mL)40%
This compound (32 µg/mL) + Ciprofloxacin (1 µg/mL)85%
Tobramycin (8 µg/mL)35%
This compound (32 µg/mL) + Tobramycin (8 µg/mL)78%

Experimental Protocols

Detailed protocols for key anti-biofilm assays are provided below.

Protocol 1: Biofilm Formation Inhibition Assay

This assay is used to determine the concentration of this compound required to inhibit the formation of biofilms.

Biofilm_Inhibition_Workflow start Start prep_culture Prepare overnight bacterial culture start->prep_culture dilute_culture Dilute culture to ~1x10^6 CFU/mL prep_culture->dilute_culture add_to_plate Add 100 µL of diluted culture to 96-well plate dilute_culture->add_to_plate add_this compound Add 100 µL of this compound dilutions add_to_plate->add_this compound incubate Incubate for 24-48h at 37°C add_this compound->incubate remove_planktonic Remove planktonic cells by washing incubate->remove_planktonic stain Stain with 0.1% Crystal Violet remove_planktonic->stain wash_excess Wash excess stain stain->wash_excess solubilize Solubilize bound stain with 30% acetic acid wash_excess->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for the biofilm formation inhibition assay.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the appropriate growth medium in a 96-well plate.

  • Grow a bacterial culture overnight at 37°C. Dilute the overnight culture to an OD₆₀₀ of 0.05 (~1 x 10⁸ CFU/mL) and then further dilute 1:100 into fresh medium.

  • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the this compound dilutions. Include wells with bacteria and no compound as a positive control, and wells with sterile medium only as a negative control.

  • Incubate the plate at 37°C for 24 to 48 hours without shaking.[3]

  • After incubation, carefully discard the planktonic culture from each well.

  • Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.

  • Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.[4]

  • Remove the methanol and allow the plate to air dry.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[3]

  • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile deionized water.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol 2: Biofilm Eradication Assay

This assay is used to assess the ability of this compound to disperse pre-formed, mature biofilms.

Biofilm_Eradication_Workflow start Start form_biofilm Form mature biofilm (24-48h) start->form_biofilm remove_planktonic Remove planktonic cells form_biofilm->remove_planktonic add_this compound Add this compound dilutions to mature biofilm remove_planktonic->add_this compound incubate Incubate for a further 24h add_this compound->incubate quantify_biomass Quantify remaining biofilm biomass (Crystal Violet) incubate->quantify_biomass end End quantify_biomass->end

Caption: Workflow for the biofilm eradication assay.

Materials:

  • Same as Protocol 1.

Procedure:

  • Follow steps 2-4 from Protocol 1 to grow mature biofilms in a 96-well plate.

  • After the initial incubation period, remove the planktonic culture and wash the wells twice with PBS.

  • Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the established biofilms.

  • Incubate the plate for an additional 24 hours at 37°C.

  • Following the second incubation, quantify the remaining biofilm biomass using the crystal violet staining method as described in steps 5-12 of Protocol 1.

Protocol 3: Quantification of Extracellular Polymeric Substance (EPS) Matrix

This protocol allows for the specific quantification of the polysaccharide component of the biofilm matrix.

Materials:

  • 96-well plate with biofilms

  • Wheat Germ Agglutinin (WGA) conjugated to a fluorescent probe (e.g., Alexa Fluor™ 488)

  • PBS

  • Fluorescence microplate reader

Procedure:

  • Grow biofilms in a 96-well plate as described in Protocol 1 or 2, with or without this compound treatment.

  • Remove the planktonic culture and wash the wells twice with 200 µL of PBS.

  • Prepare a 5 µg/mL solution of the fluorescently labeled WGA probe in sterile PBS.

  • Add 200 µL of the WGA solution to each well.

  • Incubate the plate in the dark at 4°C for 2 hours.[4]

  • Remove the unbound WGA solution and wash the wells three times with 200 µL of PBS.

  • Add 200 µL of PBS to each well and measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., λexc = 495 nm and λem = 519 nm for Alexa Fluor™ 488).

Data Analysis and Interpretation

The percentage of biofilm inhibition or eradication can be calculated using the following formula:

% Inhibition/Eradication = [1 - (OD or Fluorescence of Treated Well / OD or Fluorescence of Untreated Control Well)] x 100

The MBIC₅₀ and MBEC₅₀ values can be determined by plotting the percentage of inhibition/eradication against the concentration of this compound and fitting the data to a dose-response curve.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Ordering Information

For inquiries about this compound, including pricing and availability, please contact our sales department.

This application note provides a comprehensive guide for the use of this compound in anti-biofilm research. The protocols and data presented herein should serve as a valuable resource for researchers in academia and industry who are working to combat the challenges posed by bacterial biofilms.

References

Application Notes and Protocols for TXY541 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TXY541 is a novel synthetic anti-biofilm peptide currently under preclinical investigation for its efficacy in treating persistent bacterial infections. These notes provide detailed protocols for the administration of this compound in relevant animal models, focusing on common routes of administration and methodologies for evaluating its pharmacokinetic and pharmacodynamic properties. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this compound.

Mechanism of Action Overview

This compound is designed to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1] Its primary mechanisms of action are believed to include the disruption of the biofilm's extracellular polymeric substance (EPS) matrix and interference with bacterial cell-to-cell communication (quorum sensing).[1] By degrading the biofilm matrix, this compound enhances the penetration of antibiotics and host immune cells.

Below is a diagram illustrating the hypothesized signaling pathway affected by this compound.

TXY541_Pathway cluster_bacterium Bacterial Cell QS Quorum Sensing Signaling Biofilm_Genes Biofilm-Related Gene Expression QS->Biofilm_Genes activates EPS_Production EPS Matrix Production Biofilm_Genes->EPS_Production leads to This compound This compound This compound->QS inhibits Biofilm_Matrix Biofilm Matrix (EPS) This compound->Biofilm_Matrix degrades Disruption Matrix Disruption

Caption: Hypothesized mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and efficacy data for this compound from preclinical murine models.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)
Intravenous (IV)525.80.12.5100
Topical (gel)101.2 (systemic)4.03.1<5
Subcutaneous (SC)1015.20.54.285

Table 2: Efficacy of this compound in a Murine Wound Infection Model (P. aeruginosa)

Administration RouteDose (mg/kg)Treatment Duration (days)Biofilm Bacterial Load Reduction (log CFU/g tissue)
Intravenous (IV)572.8
Topical (gel)1074.5
Subcutaneous (SC)1073.1
Vehicle ControlN/A70.2

Experimental Protocols

Detailed methodologies for key experiments are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for the welfare of research animals.

Protocol 1: Topical Administration of this compound in a Murine Excisional Wound Biofilm Model

This protocol describes the application of a this compound hydrogel to a full-thickness excisional wound in mice to evaluate its efficacy against a Pseudomonas aeruginosa biofilm infection.

Materials:

  • This compound (lyophilized powder)

  • Sterile hydrogel vehicle

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • 8-week-old C57BL/6 mice

  • Surgical instruments (forceps, scissors)

  • Anesthetic (e.g., isoflurane)

  • Analgesic (e.g., buprenorphine)

  • Transparent occlusive dressing

Procedure:

  • Preparation of this compound Gel: Aseptically reconstitute lyophilized this compound in sterile saline and mix with the hydrogel vehicle to achieve a final concentration of 1% (w/w).

  • Animal Preparation: Anesthetize the mouse using isoflurane. Shave the dorsal surface and disinfect the skin. Administer a pre-operative analgesic.

  • Wound Creation: Create a 6-mm full-thickness excisional wound on the dorsum of the mouse using a sterile biopsy punch.

  • Infection: Inoculate the wound with 1 x 10^6 CFU of P. aeruginosa in a 10 µL volume. Allow the infection to establish for 24 hours to facilitate biofilm formation.

  • Treatment Application: Apply 20 µL of the 1% this compound hydrogel directly to the wound surface. For the control group, apply 20 µL of the hydrogel vehicle alone.

  • Dressing: Cover the wound with a transparent occlusive dressing to prevent contamination and drying.

  • Post-operative Care: Monitor the animals daily for signs of distress. Administer post-operative analgesics as required.

  • Endpoint Analysis: At day 7 post-infection, euthanize the animals. Excise the wound tissue, homogenize, and perform serial dilutions for bacterial enumeration (CFU counting) to determine the bacterial load.

Below is a diagram illustrating the experimental workflow for the topical administration protocol.

Topical_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis P1 Anesthetize and Prepare Mouse P2 Create Excisional Wound P1->P2 I1 Inoculate Wound with P. aeruginosa P2->I1 I2 Allow Biofilm Formation (24 hours) I1->I2 T1 Apply this compound Gel or Vehicle Control I2->T1 T2 Apply Occlusive Dressing T1->T2 A1 Monitor Daily T2->A1 A2 Euthanize and Excise Tissue (Day 7) A1->A2 A3 Homogenize and Plate for CFU Count A2->A3

Caption: Workflow for the murine wound infection model.

Protocol 2: Intravenous Administration of this compound for Pharmacokinetic Analysis

This protocol outlines the procedure for administering this compound intravenously to mice to determine its pharmacokinetic profile.

Materials:

  • This compound (lyophilized powder)

  • Sterile saline for injection

  • 8-week-old CD-1 mice

  • Insulin syringes with 29G needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in sterile saline to a final concentration of 0.5 mg/mL for a 5 mg/kg dose in a 25g mouse (volume of 250 µL).

  • Animal Dosing: Place the mouse in a restraining device. Administer the this compound solution via a single bolus injection into the lateral tail vein.

  • Blood Sampling: Collect approximately 50-75 µL of blood from the saphenous vein at predetermined time points (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately place the blood samples into anticoagulant tubes. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters including Cmax, Tmax, and elimination half-life (t½).

By following these detailed protocols and utilizing the provided data as a reference, researchers can effectively conduct preclinical evaluations of this compound, ensuring consistency and reproducibility across studies.

References

Troubleshooting & Optimization

TXY541 suboptimal pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Fictional Compound Profile: TXY541 is a novel, orally administered small molecule inhibitor of tyrosine kinase XYZ, a key enzyme implicated in the progression of several solid tumors. Early in vitro studies have demonstrated high potency and selectivity of this compound. However, suboptimal pharmacokinetic properties have been observed in preclinical animal models, presenting challenges for further development.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and addressing potential issues during their experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability

Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in mice. What are the potential causes and how can we troubleshoot this?

A1: Low and variable oral bioavailability is a common challenge in drug development and can stem from several factors. The primary reasons often fall into two categories: poor absorption and high first-pass metabolism.

Potential Causes & Troubleshooting Strategies:

  • Poor Aqueous Solubility: this compound may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.

    • Troubleshooting:

      • Formulation Enhancement: Experiment with different formulation strategies to improve solubility.[1][2][3] This can include creating a nanosuspension or a solid dispersion.

      • pH Adjustment: Assess the pH-dependent solubility of this compound and consider buffered formulations.

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium.

    • Troubleshooting:

      • In Vitro Permeability Assays: Conduct a Caco-2 permeability assay to determine the intrinsic permeability of this compound.

  • High First-Pass Metabolism: this compound may be extensively metabolized in the liver before it reaches systemic circulation.

    • Troubleshooting:

      • In Vitro Metabolic Stability: Perform a microsomal stability assay to assess the rate of metabolism by liver enzymes.[4]

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump it back into the intestinal lumen.

Summary of Preclinical Data on this compound Formulations:

FormulationDose (mg/kg, PO)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
Aqueous Suspension5055 ± 152.0210 ± 75< 5%
Nanosuspension50250 ± 501.01100 ± 20025%
Solid Dispersion50450 ± 900.52050 ± 41047%
Issue 2: High Plasma Clearance and Short Half-Life

Q2: Following intravenous administration, this compound is cleared from the plasma very rapidly, resulting in a short half-life. What could be the reason and what are the next steps?

A2: High plasma clearance suggests that the drug is efficiently removed from the body, primarily by the liver and/or kidneys.[5][6]

Potential Causes & Troubleshooting Strategies:

  • Extensive Hepatic Metabolism: The liver is a primary site of drug metabolism.[4]

    • Troubleshooting:

      • Hepatocyte Stability Assay: Incubate this compound with cryopreserved hepatocytes to get a more comprehensive picture of its metabolic fate.[7]

      • Metabolite Identification: Use LC-MS/MS to identify the major metabolites of this compound in plasma and urine.

  • Rapid Renal Excretion: The compound may be quickly eliminated by the kidneys.

    • Troubleshooting:

      • Urine Analysis: Quantify the amount of unchanged this compound excreted in the urine.

  • Chemical Modifications:

    • Deuteration: Selectively replacing hydrogen atoms with deuterium (B1214612) at metabolically liable positions can sometimes slow down metabolism.[8]

Comparative Pharmacokinetic Parameters of this compound in Different Preclinical Species (IV Administration):

SpeciesDose (mg/kg, IV)Clearance (mL/min/kg)Vd (L/kg)Half-life (hr)
Mouse10852.50.5
Rat10602.10.7
Dog5251.81.2
Issue 3: Poor Tissue Distribution

Q3: We are struggling to achieve therapeutic concentrations of this compound in our tumor xenograft models, despite achieving reasonable plasma levels. Why might this be happening?

A3: Poor tissue distribution can limit the efficacy of a drug, as it needs to reach its target site of action.[9][10][11]

Potential Causes & Troubleshooting Strategies:

  • High Plasma Protein Binding: If this compound is highly bound to plasma proteins like albumin, only the unbound (free) fraction can distribute into tissues.

    • Troubleshooting:

      • Plasma Protein Binding Assay: Determine the fraction of this compound bound to plasma proteins using equilibrium dialysis.

  • Physicochemical Properties: The compound's size, charge, and lipophilicity influence its ability to cross cell membranes.[11][12]

    • Troubleshooting:

      • Review Physicochemical Data: Re-evaluate the lipophilicity (LogP/LogD) and pKa of this compound.

  • Limited Perfusion to the Target Tissue: Some tissues, including the core of solid tumors, have poor blood supply.[9]

Issue 4: Unexpected In Vivo Toxicity

Q4: We are observing unexpected toxicity in our animal studies at doses required for efficacy. How can we investigate the cause?

Potential Causes & Troubleshooting Strategies:

  • Off-Target Effects: this compound may be inhibiting other kinases or cellular targets besides XYZ kinase.

    • Troubleshooting:

      • Kinase Profiling: Screen this compound against a broad panel of kinases to identify off-target activities.

  • Metabolite-Induced Toxicity: A metabolite of this compound, rather than the parent compound, could be responsible for the toxicity.

    • Troubleshooting:

      • Metabolite Identification and Synthesis: Identify the major metabolites and, if possible, synthesize them for separate toxicity testing.

  • Accumulation in a Specific Organ: The compound might be accumulating in a particular organ, leading to localized toxicity.

    • Troubleshooting:

      • Biodistribution Study: Conduct a study to measure the concentration of this compound in various tissues at different time points.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Male CD-1 mice (8-10 weeks old).

  • Groups:

    • Intravenous (IV): 10 mg/kg this compound in a suitable vehicle.

    • Oral (PO): 50 mg/kg this compound in the desired formulation.

  • Administration:

    • IV: Bolus injection via the tail vein.

    • PO: Oral gavage.

  • Blood Sampling: Collect approximately 30 µL of blood via submandibular or saphenous vein puncture at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[17][18][19]

  • Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2EDTA) and place on ice. Centrifuge at 4°C to separate plasma.

  • Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.[20][21]

Protocol 2: In Vitro Microsomal Stability Assay
  • Reagents: Mouse liver microsomes, NADPH regenerating system, this compound stock solution.

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes (0.5 mg/mL protein) in phosphate (B84403) buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding this compound (final concentration 1 µM) and the NADPH regenerating system.[4]

  • Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile (B52724) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant for the remaining concentration of this compound by LC-MS/MS.

Visualizations

G cluster_oral Oral Administration cluster_systemic Systemic Circulation drug_in_gut This compound in GI Tract dissolution Dissolution drug_in_gut->dissolution absorption Absorption dissolution->absorption gut_wall_metabolism Gut Wall Metabolism absorption->gut_wall_metabolism portal_vein Portal Vein gut_wall_metabolism->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation liver->systemic_circulation distribution Distribution to Tissues systemic_circulation->distribution elimination Elimination (Metabolism & Excretion) systemic_circulation->elimination

Caption: Factors influencing the oral bioavailability of this compound.

G start Suboptimal PK Observed is_bioavailability_low Low Oral Bioavailability? start->is_bioavailability_low is_clearance_high High Plasma Clearance? is_bioavailability_low->is_clearance_high No formulation_solubility Assess Formulation & Solubility is_bioavailability_low->formulation_solubility Yes is_tissue_dist_poor Poor Tissue Distribution? is_clearance_high->is_tissue_dist_poor No metabolite_id Metabolite ID & Clearance Mechanism is_clearance_high->metabolite_id Yes protein_binding Plasma Protein Binding Assay is_tissue_dist_poor->protein_binding Yes end Optimized PK Profile is_tissue_dist_poor->end No permeability_assay Caco-2 Permeability Assay formulation_solubility->permeability_assay metabolic_stability In Vitro Metabolic Stability Assay permeability_assay->metabolic_stability metabolic_stability->is_clearance_high metabolite_id->is_tissue_dist_poor biodistribution_study Tissue Biodistribution Study protein_binding->biodistribution_study biodistribution_study->end

Caption: Troubleshooting workflow for suboptimal pharmacokinetics of this compound.

References

TXY541 stability and solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and solubility of TXY541 in Dimethyl Sulfoxide (B87167) (DMSO), a common solvent for water-insoluble compounds in biological assays.[1] Due to the limited publicly available data on this compound, this guide offers general best practices, standardized protocols, and troubleshooting advice applicable to novel small molecule compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: For initial stock solutions, sterile, anhydrous DMSO is recommended due to its broad solvency power for organic molecules.[2] For aqueous-based biological assays, further dilution of the DMSO stock into an appropriate assay buffer is necessary. It is critical to ensure the final DMSO concentration is compatible with the experimental system, as high concentrations can affect biological outcomes.[3][4][5]

Q2: How should I store this compound stock solutions in DMSO?

A2: this compound in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light and moisture to prevent degradation. Before use, thaw the aliquot completely and bring it to room temperature to ensure the compound is fully dissolved.

Q3: What is the expected solubility of this compound in DMSO?

A3: The maximal solubility of this compound in DMSO has not been publicly reported. It is recommended to perform a solubility test to determine the optimal concentration for your stock solution. A starting point for many research compounds is typically in the range of 10-50 mM.

Q4: Can I use DMSO for in vivo administration of this compound?

A4: DMSO is used as a vehicle for in vivo administration of some water-insoluble substances.[1] However, it can have its own biological effects and may cause toxicity. The suitability of DMSO as a vehicle for in vivo studies with this compound must be carefully evaluated, and alternative formulations should be considered.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation upon dilution in aqueous buffer The concentration of this compound exceeds its solubility limit in the final aqueous buffer.- Decrease the final concentration of this compound.- Increase the percentage of co-solvents (e.g., Tween-80, PEG400) in the final buffer, if compatible with the assay.- Prepare a more dilute DMSO stock solution.
Inconsistent experimental results - Degradation of this compound in DMSO or the assay buffer.- Incomplete dissolution of this compound.- Multiple freeze-thaw cycles of the stock solution.- Perform a stability study of this compound in your specific assay buffer.- Ensure the stock solution is completely thawed and vortexed before use.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Loss of compound activity over time This compound is unstable under the current storage or experimental conditions.- Confirm the stability of this compound in DMSO at the storage temperature over time using techniques like HPLC-MS.- Evaluate the stability in the final assay buffer at the experimental temperature.

This compound Stability and Solubility Data in DMSO (Template)

The following table should be populated with your experimentally determined data.

Parameter Value Conditions
Maximum Solubility in DMSO e.g., 50 mMRoom Temperature (25°C)
Stability in DMSO (at -20°C) e.g., >99% remaining after 6 monthsHPLC-MS analysis
Stability in Aqueous Buffer (e.g., PBS, pH 7.4) with 0.5% DMSO e.g., T1/2 = 48 hours37°C, HPLC-MS analysis
Freeze-Thaw Stability (in DMSO, from -20°C) e.g., <1% degradation after 5 cyclesHPLC-MS analysis

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO

Objective: To determine the maximum solubility of this compound in DMSO at room temperature.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Microcentrifuge tubes

  • Microscope

Methodology:

  • Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a calculated volume of DMSO to achieve a high concentration (e.g., 100 mM).

  • Vortex the tube vigorously for 2-5 minutes.

  • Visually inspect the solution for any undissolved particles. A small drop can be examined under a microscope for micro-crystals.

  • If the compound is fully dissolved, add a small, known additional amount of this compound and repeat steps 3-4.

  • If the compound is not fully dissolved, add a small, known volume of DMSO and repeat steps 3-4 until it is fully dissolved.

  • The highest concentration at which this compound is fully dissolved is the maximum solubility.

Protocol 2: Assessment of this compound Stability in DMSO

Objective: To evaluate the stability of this compound in a DMSO stock solution over time at a specific storage temperature.

Materials:

  • High-concentration this compound in DMSO stock solution (e.g., 50 mM)

  • HPLC-MS system

  • Appropriate HPLC column and mobile phases for this compound analysis

  • -20°C or -80°C freezer

Methodology:

  • Prepare a fresh stock solution of this compound in DMSO.

  • Immediately analyze an aliquot of the fresh stock solution by HPLC-MS to determine the initial peak area of this compound (Time 0).

  • Aliquot the remaining stock solution into multiple tubes and store at the desired temperature (e.g., -20°C).

  • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot and analyze it by HPLC-MS.

  • Compare the peak area of this compound at each time point to the initial peak area at Time 0 to determine the percentage of the compound remaining.

Visualizations

TXY541_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_solution Solution start Experimental Issue Observed (e.g., precipitation, low activity) check_solubility Is this compound concentration > solubility limit in final buffer? start->check_solubility check_stability Is this compound unstable in assay buffer or due to freeze-thaw? check_solubility->check_stability No lower_conc Lower final concentration check_solubility->lower_conc Yes check_dissolution Was the DMSO stock completely dissolved? check_stability->check_dissolution No run_stability_test Perform stability study (HPLC-MS) check_stability->run_stability_test Yes ensure_dissolution Thaw completely and vortex before use check_dissolution->ensure_dissolution Yes modify_buffer Modify buffer (e.g., add co-solvents) lower_conc->modify_buffer aliquot_stock Aliquot stock to minimize freeze-thaw run_stability_test->aliquot_stock

Caption: Troubleshooting workflow for this compound experimental issues.

Hypothetical_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase RAS RAS receptor->RAS This compound This compound MEK MEK This compound->MEK Inhibition RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK transcription_factor Transcription Factor ERK->transcription_factor gene_expression Gene Expression (e.g., Proliferation, Survival) transcription_factor->gene_expression

References

TXY541 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of TXY541. While this compound has been reported to have minimal detectable cytotoxicity against mammalian cells, it is crucial to perform thorough specificity analysis in your unique experimental models.[1] This guide offers troubleshooting advice and detailed protocols for a comprehensive assessment of on- and off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a prodrug that converts to PC190723.[1] PC190723 is a potent antibacterial agent that targets the bacterial cell division protein FtsZ, which is essential for bacterial cytokinesis. By inhibiting FtsZ, PC190723 disrupts the formation of the Z-ring at the bacterial division site, leading to filamentation and ultimately cell death in susceptible bacteria such as Staphylococcus aureus.

Q2: The literature suggests this compound has low cytotoxicity. Why should I be concerned about off-target effects?

A2: While initial toxicological assessments are promising, it is critical to validate the specificity of this compound in your specific cellular or animal model.[1] Off-target effects can be cell-type specific or may only manifest under certain experimental conditions.[2] Unidentified off-target interactions can lead to misinterpretation of experimental results and potential confounding variables in your research.

Q3: What are the general categories of methods to detect off-target effects?

A3: Methods to identify off-target effects can be broadly categorized into computational (in silico) and experimental approaches. Experimental methods can be further divided into unbiased (genome-wide) and biased (candidate-site validation) techniques.[3] A comprehensive analysis often involves a combination of these methods to predict, identify, and validate potential off-target interactions.[2]

Q4: How can I computationally predict potential off-target interactions of this compound or its active form, PC190723?

A4: In silico tools can predict potential off-target binding by comparing the structure of the compound against a database of known protein structures.[4] These alignment-based methods identify proteins with binding pockets similar to the intended target (FtsZ). While these predictions require experimental validation, they provide a valuable starting point for biased off-target screening.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue Potential Cause Recommended Solution
Unexpected Phenotype in Mammalian Cells The observed phenotype may be due to an off-target effect of this compound or its active metabolite, PC190723.1. Perform a dose-response curve to determine if the effect is concentration-dependent. 2. Use a structurally related but inactive control compound to see if the phenotype persists. 3. Conduct a Cellular Thermal Shift Assay (CETSA) to identify potential protein targets.
Inconsistent Results Across Different Cell Lines Off-target effects can be cell-type specific due to variations in protein expression and signaling pathways.1. Characterize the expression levels of the primary target (if a mammalian homolog exists and is a concern) and predicted off-targets in your different cell lines. 2. Perform unbiased screening methods like proteome profiling in each cell line to identify differential off-target binding.
Discrepancy Between In Vitro and In Vivo Results The metabolic conversion of this compound to PC190723 and its subsequent distribution and metabolism in a whole organism can differ from in vitro conditions, potentially leading to different off-target profiles.[1]1. Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the exposure levels of this compound and PC190723 in your animal model. 2. Analyze tissues from treated animals for unexpected histopathological changes. 3. Employ in vivo off-target identification methods like DISCOVER-Seq if gene editing is a downstream application being studied alongside the compound.[5]

Experimental Protocols

Below are detailed methodologies for key experiments to investigate the potential off-target effects of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement and identifying off-target binding in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture your mammalian cell line of interest to 70-80% confluency. Treat the cells with this compound at various concentrations and a vehicle control for a specified duration.

  • Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer and lyse the cells through freeze-thaw cycles.

  • Heating Gradient: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes, followed by a cooling step at room temperature.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of a specific protein of interest at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve indicates a direct interaction between the compound and the protein.

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_lysis_heating Lysate Processing cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. This compound Treatment cell_culture->treatment lysis 3. Cell Lysis treatment->lysis heating 4. Heating Gradient lysis->heating centrifugation 5. Centrifugation heating->centrifugation quantification 6. Protein Quantification (Western Blot/MS) centrifugation->quantification analysis 7. Data Analysis (Melting Curve Shift) quantification->analysis

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Kinase Profiling

Given that many small molecule drugs can have off-target effects on kinases due to the conserved nature of the ATP-binding pocket, a kinase profiling assay is a valuable screening tool.[3]

Methodology:

  • Compound Submission: Provide a sample of this compound and/or its active form PC190723 to a commercial service provider offering kinase profiling panels.

  • Assay Performance: The service provider will typically perform high-throughput screening of your compound against a large panel of purified, active kinases (e.g., over 500 kinases).[6] The assays measure the ability of your compound to inhibit the activity of each kinase, often through radiometric or fluorescence-based methods.

  • Data Acquisition: The results are usually provided as the percent inhibition at one or two fixed concentrations of your compound, or as IC50 values for a selection of kinases.

  • Data Interpretation: Analyze the data to identify any kinases that are significantly inhibited by your compound. A "hit" is typically defined as a kinase showing a certain threshold of inhibition (e.g., >50% at 1 µM).

  • Follow-up Validation: Any significant off-target kinase hits should be validated through secondary assays and in your cellular models to confirm their physiological relevance.

Kinase_Profiling_Workflow cluster_screening Screening Phase cluster_analysis_validation Data Analysis & Validation compound This compound / PC190723 hts High-Throughput Screening compound->hts kinase_panel Large Kinase Panel (>500 kinases) kinase_panel->hts data_analysis Data Analysis (% Inhibition / IC50) hts->data_analysis hit_id Hit Identification data_analysis->hit_id validation Secondary Assays & Cellular Validation hit_id->validation

Caption: Workflow for off-target kinase profiling.

Phenotypic Screening

Phenotypic screening assesses the overall effect of a compound on a cell or organism without a preconceived bias about the target.[4] This approach is valuable for identifying unexpected off-target effects that result in a measurable phenotype.

Methodology:

  • Assay Development: Design a high-content imaging or multi-parameter flow cytometry assay that can measure several cellular parameters simultaneously (e.g., cell morphology, viability, organelle health, signaling pathway activation).

  • Compound Treatment: Treat your chosen cell line(s) with a range of this compound concentrations. Include positive and negative controls that are known to affect specific cellular phenotypes.

  • Data Acquisition: Acquire images or flow cytometry data at one or more time points after treatment.

  • Feature Extraction: Use automated image analysis or flow cytometry software to extract a multi-dimensional "phenotypic fingerprint" for each treatment condition.

  • Hit Identification: Identify concentrations of this compound that induce a significant phenotypic change compared to the vehicle control.

  • Target Deconvolution: For any interesting phenotypic hits, further experiments (e.g., proteomic or transcriptomic profiling) are required to identify the responsible off-target protein(s).

Phenotypic_Screening_Logic cluster_input Input cluster_process Process cluster_output Output This compound This compound on_target On-Target: FtsZ (in bacteria) This compound->on_target off_target Potential Off-Target(s) (in mammalian cells) This compound->off_target expected_pheno Expected Phenotype (Antibacterial Effect) on_target->expected_pheno unexpected_pheno Unexpected Phenotype (e.g., Cytotoxicity, Morphological Change) off_target->unexpected_pheno

Caption: Logical relationship in phenotypic screening for this compound.

References

Interpreting TXY541 MIC Assay Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of Minimum Inhibitory Concentration (MIC) assay results for TXY541. This compound is a prodrug that converts to its active form, PC190723, which targets the bacterial cell division protein FtsZ. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that is inactive until it is metabolized to its active form, PC190723. PC190723 is a potent inhibitor of the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein in bacterial cell division, forming a "Z-ring" at the division site, which is essential for septal wall formation and cell division. By inhibiting FtsZ, PC190723 prevents bacterial cell division, leading to cell filamentation and eventual cell death.

Q2: Which organisms are expected to be susceptible to this compound?

A2: this compound, through its active form PC190723, has demonstrated potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. MIC values for PC190723 against susceptible S. aureus strains are typically in the range of 0.5 to 1.0 µg/mL.[1]

Q3: What are the expected MIC values for this compound?

A3: Since this compound is a prodrug, the in vitro MIC values should be comparable to those of its active form, PC190723, assuming complete conversion. The following table summarizes typical MIC values for PC190723 against various bacterial strains.

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus (MSSA)0.5 - 1.0
Staphylococcus aureus (MRSA)0.5 - 1.0
Bacillus subtilis~1.0

Note: These values are for the active form, PC190723, and are provided as a reference. Actual MIC values for this compound may vary based on experimental conditions and the rate of conversion to PC190723.

Troubleshooting Guide

This section addresses common issues that may be encountered during this compound MIC assays.

IssuePossible Cause(s)Recommended Action(s)
Higher than expected MIC values 1. Incomplete conversion of this compound to its active form, PC190723.2. High inoculum density.3. Degradation of the compound.1. Ensure appropriate pre-incubation conditions if required for prodrug conversion. Consider verifying conversion using analytical methods.2. Prepare the inoculum using a McFarland standard to ensure a final concentration of approximately 5 x 10^5 CFU/mL.3. Prepare fresh stock solutions of this compound for each experiment.
Skipped wells (no growth in a well while wells with higher concentrations show growth) 1. Technical error in pipetting.2. Contamination of a single well.3. Paradoxical effect (Eagle effect), although less common.1. Repeat the assay, paying close attention to pipetting technique.2. Inspect the well for any visible signs of contamination. Repeat the assay with fresh materials.3. If consistently observed, this may be a characteristic of the compound-organism interaction. Document the finding and consider further investigation.
Trailing endpoints (reduced but still visible growth over a range of concentrations) 1. The compound is bacteriostatic rather than bactericidal at those concentrations.2. Slow or incomplete inhibition of FtsZ.3. The reading of endpoints is subjective.1. Determine the Minimum Bactericidal Concentration (MBC) to assess cidal activity.2. Incubate for the recommended time (16-20 hours) and read endpoints consistently.3. Use a standardized method for reading endpoints, such as the lowest concentration with no visible growth. A spectrophotometer can aid in objective measurement.
No growth in any wells, including the growth control 1. Inoculum was not viable.2. Error in media preparation.3. Accidental addition of this compound to the growth control well.1. Check the viability of the bacterial culture before starting the assay.2. Ensure the correct preparation and sterilization of the Mueller-Hinton broth.3. Repeat the assay, ensuring careful separation of control and experimental wells.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213 as a quality control strain)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Working Solutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range for the assay.

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Plate Inoculation:

    • Add 50 µL of the appropriate this compound working solution to each well.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Visualizations

This compound Mechanism of Action and FtsZ Inhibition Pathway

TXY541_Mechanism This compound This compound (Prodrug) PC190723 PC190723 (Active Drug) This compound->PC190723 Metabolic Conversion Inhibition Inhibition PC190723->Inhibition FtsZ FtsZ Monomers Z_ring Z-ring Formation FtsZ->Z_ring Cell_Division Bacterial Cell Division Z_ring->Cell_Division Blocked Blocked Inhibition->Z_ring MIC_Troubleshooting start MIC Results Atypical? high_mic Higher than Expected MIC start->high_mic Yes skipped Skipped Wells start->skipped Yes trailing Trailing Endpoints start->trailing Yes no_growth No Growth in Controls start->no_growth Yes repeat_assay Repeat Assay start->repeat_assay No, results are as expected check_conversion Verify Prodrug Conversion high_mic->check_conversion check_inoculum Check Inoculum Density high_mic->check_inoculum check_pipetting Review Pipetting Technique skipped->check_pipetting check_contamination Inspect for Contamination skipped->check_contamination define_endpoint Standardize Endpoint Reading trailing->define_endpoint check_viability Check Inoculum Viability no_growth->check_viability check_conversion->repeat_assay check_inoculum->repeat_assay check_pipetting->repeat_assay check_contamination->repeat_assay define_endpoint->repeat_assay check_viability->repeat_assay

References

TXY541 Resistance Mechanisms in S. aureus - Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on TXY541 resistance mechanisms in Staphylococcus aureus. The content is structured to address specific experimental issues through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against S. aureus?

A1: this compound is a novel antimicrobial agent, specifically a quaternized chitosan (B1678972) derivative. Its primary mechanism of action against S. aureus involves the disruption of the bacterial cell membrane integrity and binding to bacterial DNA, which inhibits essential cellular processes and leads to cell death.

Q2: Can S. aureus develop resistance to this compound?

A2: Yes, studies have shown that S. aureus can develop resistance to this compound under laboratory conditions through continuous exposure (serial passaging).

Q3: What is the primary known mechanism of resistance to this compound in S. aureus?

A3: The primary identified mechanism of resistance is the upregulation of the vraF gene. This gene is part of the VraFG ATP-binding cassette (ABC) transporter system.[1][2] This transporter is believed to function as an efflux pump, actively removing this compound from the bacterial cell, thus reducing its intracellular concentration and efficacy.

Q4: What is the VraFG ABC transporter and its role in antibiotic resistance?

A4: The VraFG ABC transporter is a membrane protein complex in S. aureus that uses the energy from ATP hydrolysis to move substances across the cell membrane.[3] While its native function is related to sensing and signaling in response to cationic antimicrobial peptides, its upregulation can contribute to resistance against various compounds, including this compound and vancomycin (B549263), likely by effluxing them from the cell.[1][4] The VraFG transporter is part of a larger five-component system that includes GraXSR proteins, which are involved in sensing and signal transduction for resistance.

Q5: How significant is the resistance conferred by vraF upregulation?

A5: Upregulation of vraF can lead to a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the growth of S. aureus. The fold increase in MIC can be a key quantitative measure of the level of resistance.

Troubleshooting Guides

Problem 1: I am not observing the expected level of this compound resistance in my S. aureus cultures after serial passaging.

  • Possible Cause 1: Insufficient selective pressure. The concentration of this compound used in your serial passage experiment may be too low to effectively select for resistant mutants.

    • Troubleshooting Step: Gradually increase the concentration of this compound in the culture medium with each passage. A common starting point is half the MIC of the parental strain, with subsequent increases as the bacteria show growth in the presence of the compound.

  • Possible Cause 2: Insufficient number of passages. The development of resistance can be a gradual process requiring multiple generations.

    • Troubleshooting Step: Continue the serial passage experiment for a longer duration. Resistance to some antimicrobial peptides has been shown to require more than 20 serial passages.

  • Possible Cause 3: Instability of the resistant phenotype. The acquired resistance might be unstable without continuous selective pressure.

    • Troubleshooting Step: After isolating a potentially resistant strain, confirm its stability by passaging it in an antibiotic-free medium for several generations and then re-testing the MIC of this compound.

Problem 2: I have a this compound-resistant strain, but I do not see a significant upregulation of the vraF gene.

  • Possible Cause 1: Alternative resistance mechanisms. S. aureus can employ various resistance strategies. Other mechanisms may be at play.

    • Troubleshooting Step: Investigate other potential resistance mechanisms such as modifications to the cell wall, alterations in membrane charge, or mutations in other genes. A whole-genome sequencing approach of the resistant strain compared to the parental strain can help identify other mutations.

  • Possible Cause 2: Mutations in the vraF gene. A point mutation in the vraF gene, rather than an upregulation of its expression, could lead to a more efficient efflux pump.

    • Troubleshooting Step: Sequence the vraF gene in your resistant isolate to check for any mutations that could alter the function of the VraF protein.

Quantitative Data Summary

Table 1: Example MIC Data for this compound against S. aureus

StrainConditionThis compound MIC (µg/mL)Fold Increase in MIC
S. aureus (Parental)No prior exposure8-
S. aureus (Resistant)After 30 serial passages with this compound12816

Note: The values presented are hypothetical examples for illustrative purposes.

Key Experimental Protocols

Protocol 1: Induction of this compound Resistance in S. aureus by Serial Passage

This protocol outlines the steps to induce resistance to this compound in a susceptible S. aureus strain.

Materials:

  • Susceptible S. aureus strain

  • Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer or plate reader

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the parental S. aureus strain using the broth microdilution method.

  • Serial Passage Initiation: Inoculate a culture of S. aureus in broth containing this compound at a concentration of 0.5x MIC. Incubate at 37°C with shaking until growth is observed (typically 18-24 hours).

  • Subsequent Passages: Each day, dilute the culture from the highest concentration of this compound that showed growth into fresh broth with increasing concentrations of this compound.

  • Increasing Concentration: The concentration of this compound should be incrementally increased. A twofold dilution series in a 96-well plate is a common method to test for growth at various concentrations in each passage.

  • Monitoring Resistance: Periodically (e.g., every 5-10 passages), determine the full MIC of the passaged culture to quantify the level of resistance.

  • Isolation of Resistant Strain: Once a significant and stable increase in MIC is observed, isolate a single colony from the passaged culture by plating on this compound-containing agar.

Protocol 2: Analysis of vraF Gene Expression by RT-qPCR

This protocol describes how to quantify the expression level of the vraF gene in this compound-resistant and susceptible S. aureus.

Materials:

  • This compound-susceptible (parental) and resistant S. aureus strains

  • RNA extraction kit for bacteria

  • DNase I

  • Reverse transcription kit (cDNA synthesis)

  • qPCR primers for vraF and a housekeeping gene (e.g., gyrB)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • Bacterial Culture and RNA Extraction: Grow both parental and resistant S. aureus strains to the mid-logarithmic phase. Extract total RNA using a commercial kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcription kit.

  • qPCR Reaction Setup: Set up the qPCR reactions in triplicate for each sample (parental and resistant cDNA) and each gene (vraF and the housekeeping gene). Include no-template controls.

  • qPCR Run: Perform the qPCR using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative expression of the vraF gene in the resistant strain compared to the parental strain using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Visualizations

TXY541_Resistance_Mechanism This compound Resistance Mechanism in S. aureus cluster_extracellular Extracellular cluster_cell S. aureus Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound VraFG VraFG Transporter This compound->VraFG Entry DNA Bacterial DNA This compound->DNA Inhibition VraFG->this compound Efflux vraF vraF gene (Upregulated) vraF->VraFG Expression

Caption: this compound resistance mediated by the VraFG efflux pump in S. aureus.

Experimental_Workflow Workflow for Investigating this compound Resistance start Start with Susceptible S. aureus serial_passage Serial Passage with Increasing this compound start->serial_passage check_mic Monitor MIC serial_passage->check_mic check_mic->serial_passage No Significant Increase isolate_resistant Isolate Resistant Strain check_mic->isolate_resistant Significant Increase rna_extraction RNA Extraction isolate_resistant->rna_extraction wgs Whole Genome Sequencing isolate_resistant->wgs rt_qpcr RT-qPCR for vraF Expression rna_extraction->rt_qpcr end Identify Resistance Mechanisms rt_qpcr->end wgs->end

Caption: Experimental workflow for inducing and analyzing this compound resistance.

References

Technical Support Center: Overcoming TXY541 Formulation Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with TXY541. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary formulation challenges?

A1: this compound is an antibacterial agent that acts as a prodrug for PC190723, a potent inhibitor of the bacterial cell division protein FtsZ. The primary formulation challenge for this compound and its active compound, PC190723, is poor aqueous solubility. As a prodrug, this compound is designed to have improved solubility in acidic aqueous solutions compared to its active form, PC190723. A similar N-Mannich base derivative of PC190723, known as TXY436, was found to be approximately 100 times more soluble than PC190723 in an acidic aqueous vehicle (10 mM citrate (B86180), pH 2.6).[1][2] This property is crucial for enabling oral administration and effective in vivo studies.

Q2: How does this compound convert to its active form, PC190723?

A2: this compound is designed to be stable in acidic conditions and to convert to its active form, PC190723, at physiological pH (around 7.4). This conversion is a critical step for its antibacterial activity. For the related compound TXY436, the conversion to PC190723 at pH 7.4 follows first-order kinetics with a half-life of approximately 18.2 minutes.[1] This pH-dependent conversion allows for the delivery of the active compound under physiological conditions.

Q3: My this compound solution is cloudy or shows precipitation. What should I do?

A3: Cloudiness or precipitation upon dissolving this compound in neutral or near-neutral aqueous buffers is a common issue due to its limited solubility at higher pH. To address this, it is recommended to prepare a stock solution in an appropriate acidic buffer, such as 10 mM citrate buffer at pH 2.6, where its solubility is significantly higher. When diluting the stock solution into your experimental medium, ensure rapid and thorough mixing to minimize localized high concentrations that can lead to precipitation.

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound formulation?

A4: Yes, inconsistent results can often be attributed to formulation issues. Poor solubility and precipitation can lead to variable concentrations of the active compound in your assay. Ensure your this compound stock solution is fully dissolved and stable. When preparing working solutions, consider the final pH of the medium. If the final pH is close to neutral, the conversion to the less soluble PC190723 will begin, potentially leading to precipitation over time. It is advisable to prepare fresh dilutions for each experiment and to visually inspect for any signs of precipitation before use.

Q5: How should I store my this compound stock solutions?

A5: For optimal stability, this compound stock solutions should be prepared in an acidic buffer (e.g., 10 mM citrate, pH 2.6) and stored at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles, which can promote degradation and aggregation. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified for your specific experimental conditions.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation
Symptom Potential Cause Troubleshooting Steps
Difficulty dissolving this compound powder.Use of neutral or alkaline aqueous buffers.1. Prepare a stock solution in an acidic buffer (e.g., 10 mM citrate, pH 2.6).2. Use a small amount of a co-solvent like DMSO or ethanol (B145695) to aid initial dissolution before adding the acidic buffer.
Precipitation upon dilution of stock solution.Rapid pH change leading to the formation of the less soluble active compound, PC190723.1. Add the acidic stock solution to the final buffer/medium slowly while vortexing or stirring vigorously.2. Consider a serial dilution approach to minimize localized concentration gradients.
Cloudiness develops in the working solution over time.Conversion of this compound to the less soluble PC190723 at physiological pH.1. Prepare working solutions fresh before each experiment.2. If experiments are lengthy, periodically check for precipitation.
Issue 2: Chemical Instability and Degradation
Symptom Potential Cause Troubleshooting Steps
Loss of antibacterial activity over time.Degradation of this compound or its active form, PC190723.1. Store stock solutions at low temperatures (-20°C or -80°C).2. Protect solutions from light, as some compounds are light-sensitive.3. Perform forced degradation studies (acid, base, oxidation, heat, light) to understand the degradation profile of this compound.[3][4][5]
Appearance of unknown peaks in analytical assays (e.g., HPLC).Formation of degradation products.1. Use a stability-indicating analytical method to separate this compound and PC190723 from potential degradants.2. Characterize degradation products using techniques like LC-MS to understand the degradation pathway.
Issue 3: Aggregation
Symptom Potential Cause Troubleshooting Steps
Visible aggregates or particles in solution.Self-association of this compound or PC190723 molecules.1. Include excipients such as surfactants (e.g., Polysorbate 80) or polymers (e.g., PEG 400) in the formulation to prevent aggregation.[6][7]2. Optimize the concentration of this compound to stay below its critical aggregation concentration.
Inconsistent biological activity at high concentrations.Aggregates may have different activity profiles or may be less bioavailable.1. Filter the solution through a 0.22 µm filter to remove aggregates before use.2. Use dynamic light scattering (DLS) to monitor for the presence of aggregates.

Quantitative Data Summary

Parameter This compound / TXY436 (Prodrug) PC190723 (Active Drug) Reference
Aqueous Solubility ~100-fold more soluble than PC190723 in 10 mM citrate, pH 2.6 (for TXY436)Poor[1][2]
Conversion Half-life (pH 7.4, 25°C) 18.2 ± 1.6 min (for TXY436)N/A[1]
Stability Stable in acidic conditions (pH 2.6)Less stable at physiological pH[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a stable, concentrated stock solution of this compound.

  • Materials:

    • This compound powder

    • 10 mM Citrate Buffer, pH 2.6

    • Dimethyl sulfoxide (B87167) (DMSO, optional co-solvent)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Optional: If initial wetting is difficult, add a small volume of DMSO (e.g., 10-20 µL for 1 mg of powder) and vortex briefly to wet the powder.

    • Add the calculated volume of 10 mM citrate buffer (pH 2.6) to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex vigorously until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution in amber vials at -20°C or -80°C.

Protocol 2: FtsZ Polymerization Inhibition Assay (Light Scattering)

This protocol is adapted for screening inhibitors of FtsZ, the molecular target of PC190723.

  • Objective: To assess the effect of PC190723 (generated from this compound) on the polymerization of FtsZ by monitoring light scattering.

  • Materials:

    • Purified FtsZ protein

    • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

    • GTP solution (10 mM)

    • This compound stock solution (prepared as in Protocol 1)

    • 96-well clear bottom plate

    • Spectrofluorometer or plate reader capable of measuring 90° light scattering (e.g., at 350 nm).

  • Procedure:

    • Prepare a reaction mixture containing FtsZ protein in polymerization buffer at the desired concentration (e.g., 5 µM).

    • Add different concentrations of this compound (or pre-converted PC190723) to the wells of the 96-well plate. Include a vehicle control (buffer with the same amount of citrate and/or DMSO as the this compound solution).

    • Incubate the plate at 37°C for a sufficient time to allow for the conversion of this compound to PC190723 (e.g., at least 3-4 half-lives, so ~60-80 minutes).

    • Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.

    • Immediately start monitoring the change in light scattering at 350 nm over time at 37°C.

    • Analyze the data by plotting light scattering intensity versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of light scattering compared to the vehicle control.

Mandatory Visualizations

TXY541_Conversion_and_Action cluster_formulation Formulation & Administration cluster_physiological Physiological Conditions This compound This compound (Prodrug) (Soluble at acidic pH) PC190723 PC190723 (Active Drug) (Poorly Soluble) This compound->PC190723 Conversion at pH 7.4 FtsZ_polymer FtsZ Polymers (Z-ring) PC190723->FtsZ_polymer Stabilizes FtsZ_monomer FtsZ Monomers FtsZ_monomer->FtsZ_polymer Polymerization Cell_Division_Inhibited Bacterial Cell Division Inhibited FtsZ_polymer->Cell_Division_Inhibited Leads to

Caption: Conversion of this compound to PC190723 and its inhibitory action on FtsZ.

Troubleshooting_Workflow Start Experiment with this compound Issue Formulation Issue Encountered? (e.g., Precipitation, Inconsistent Results) Start->Issue Check_Solubility Check Solubility Parameters (pH, Co-solvents) Issue->Check_Solubility Yes Proceed Proceed with Experiment Issue->Proceed No Optimize_Formulation Optimize Formulation (e.g., Add Excipients, Adjust pH) Check_Solubility->Optimize_Formulation Check_Stability Assess Stability (Storage, Degradation) Check_Stability->Optimize_Formulation Check_Aggregation Investigate Aggregation Check_Aggregation->Optimize_Formulation Optimize_Formulation->Start

Caption: Troubleshooting workflow for this compound formulation challenges.

References

Preventing TXY541 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the small molecule inhibitor TXY541 in solution. The following information is based on general principles for handling small molecule compounds and may need to be adapted based on the specific physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:

  • Decrease the final concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.[1]

  • Adjust the pH of your buffer: The solubility of ionizable compounds can be highly pH-dependent. Experiment with different pH values to find the optimal range for this compound's solubility.[1]

  • Use a different solvent system: Consider using a co-solvent system or a formulation with excipients to improve solubility.[1]

  • Prepare a fresh dilution: Do not use a solution that has precipitated. Centrifuge the vial to pellet any powder before opening and preparing a new stock solution.[1]

Q2: How should I store my this compound stock solutions to ensure stability?

A2: Proper storage is critical to maintain the integrity and stability of your small molecule inhibitor. For this compound, we recommend the following:

  • Short-term storage (1-2 weeks): Store at 4°C.

  • Long-term storage (months to years): Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Protect from light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.[2]

  • Protect from moisture: Use desiccants for solid compounds and ensure solvent stocks are anhydrous.[2]

Q3: What are the primary degradation pathways for a compound like this compound?

A3: Small molecules like this compound are often susceptible to three main degradation pathways:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.[2]

  • Oxidation: Reaction with oxygen, which can be accelerated by the presence of metal ions and light.[2]

  • Photodegradation: Degradation caused by exposure to light, particularly UV light.[2]

Q4: Can the choice of solvent impact the stability of this compound?

A4: Absolutely. The solvent can influence the rate of degradation. For example, protic solvents may facilitate hydrolysis. It is crucial to use high-purity, anhydrous solvents when preparing stock solutions. For aqueous buffers, ensure they are prepared fresh and the pH is verified.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to this compound degradation.

Issue 1: Loss of Activity Over Time in Aqueous Solution

If you observe a decrease in the biological activity of this compound in your experiments, it may be due to degradation in the aqueous buffer.

Troubleshooting Workflow:

start Loss of this compound Activity Observed check_storage Verify Stock Solution Storage (-20°C or -80°C, protected from light) start->check_storage check_solubility Assess Solubility in Assay Buffer (Visual inspection, turbidity) check_storage->check_solubility assess_stability Perform Chemical Stability Assay (HPLC) (Incubate at 37°C, monitor peak area over time) check_solubility->assess_stability degradation_confirmed Degradation Confirmed assess_stability->degradation_confirmed no_degradation No Significant Degradation assess_stability->no_degradation optimize_buffer Optimize Buffer Conditions (Adjust pH, add antioxidants/chelators) degradation_confirmed->optimize_buffer re_evaluate Re-evaluate Biological Assay no_degradation->re_evaluate use_fresh Prepare Fresh Solutions Daily optimize_buffer->use_fresh

Caption: Troubleshooting workflow for loss of this compound activity.

Issue 2: Inconsistent Results Between Experiments

Inconsistent results can be a sign of variable this compound concentration due to degradation.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent solution preparation Standardize the protocol for preparing this compound solutions, including solvent, concentration, and mixing time.
Variable incubation times Ensure that the time between solution preparation and use in the assay is consistent across all experiments.
Exposure to light Protect solutions from light at all stages of the experiment by using amber tubes and minimizing exposure to ambient light.
Temperature fluctuations Maintain a consistent temperature for your solutions. If experiments are performed at 37°C, be aware that degradation may be accelerated.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.[1]

Methodology:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This will create a range of final compound concentrations.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Visual Inspection: Visually inspect each well for signs of precipitation.

  • Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.

  • Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.

Protocol 2: Chemical Stability Assessment by HPLC

This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.[1]

Methodology:

  • Prepare Initial Sample (T=0):

    • Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration.

    • Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and stop degradation.

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.

  • Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2).

  • Collect Time Points: At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution and quench them as described in step 1.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Data on this compound Stability

The following tables present illustrative data on the stability of this compound under various conditions. Note: This data is for example purposes only and should be confirmed by experimentation.

Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 37°C

pH% Remaining after 24h
5.095%
7.485%
8.560%

Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4)

Temperature% Remaining after 24h
4°C98%
Room Temp (23°C)92%
37°C85%

Table 3: Effect of Additives on this compound Stability in PBS (pH 7.4) at 37°C

Additive (Concentration)% Remaining after 24h
None85%
Ascorbic Acid (1 mM)95%
EDTA (1 mM)92%

This compound Degradation Pathways

Understanding the potential degradation pathways of this compound can help in developing strategies to prevent it.

This compound This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) This compound->Hydrolysis Oxidation Oxidation (O₂, Metal Ions) This compound->Oxidation Photodegradation Photodegradation (Light, UV) This compound->Photodegradation Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

References

Validation & Comparative

A Head-to-Head Pharmacokinetic Comparison: TXY541 Versus PC190723 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A new investigational drug, TXY541, a prodrug of the FtsZ inhibitor PC190723, demonstrates significantly improved pharmacokinetic properties, overcoming the limitations that have hindered the clinical development of its parent compound. This guide provides a comprehensive comparison of the available pharmacokinetic data for this compound and PC190723, supported by experimental methodologies and pathway visualizations to inform researchers and drug development professionals.

The bacterial cell division protein FtsZ has emerged as a promising target for novel antibiotics. PC190723, a potent inhibitor of FtsZ, has shown robust antistaphylococcal activity. However, its clinical progression has been hampered by poor drug-like properties, including low solubility and unfavorable pharmacokinetics.[1][2] To address these shortcomings, this compound was developed as a 1-methylpiperidine-4-carboxamide (B1362588) prodrug of PC190723.[1] This strategic modification has resulted in enhanced pharmaceutical properties, leading to improved efficacy in preclinical models.[1]

Executive Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound and the resulting PC190723 following oral and intravenous administration of this compound in mice. A direct pharmacokinetic comparison with PC190723 is challenging due to its poor solubility and lack of efficacy upon oral administration.[3]

ParameterThis compound (Prodrug)PC190723 (from this compound administration)PC190723 (Direct Administration)
Route of Administration Oral & IntravenousOral & Intravenous (from this compound)Oral administration was not efficacious.
Half-life (t½) Not explicitly reported0.56 hoursNot available from comparative studies. A separate study with a different prodrug (TXY436) reported a half-life of 0.96 hours for PC190723 after intravenous administration.
Oral Bioavailability 29.6% (as PC190723)29.6%Very low; oral administration was not efficacious.
Aqueous Solubility 143-times more soluble than PC190723 in an aqueous acidic vehicle (10mM citrate (B86180), pH 2.6).Low solubility.Poor solubility.
In Vivo Efficacy Efficacious in mouse models of systemic infection with both methicillin-sensitive and methicillin-resistant S. aureus when administered orally or intravenously.Efficacious when generated from this compound.Inefficacious upon oral administration.

Experimental Protocols

The pharmacokinetic data presented were generated from in vivo studies in mouse models. While specific details of the this compound study are proprietary, a general methodology for such preclinical pharmacokinetic evaluations is outlined below.

Animal Models: Studies are typically conducted in male BALB/c mice.

Drug Administration:

  • Intravenous (IV): The compound is formulated in a suitable vehicle and administered as a single bolus injection into a tail vein.

  • Oral (PO): The compound is administered via oral gavage using a suitable vehicle, such as 10 mM citrate (pH 2.6) for this compound.

Blood Sampling:

  • Blood samples are collected at multiple time points post-administration. Common time points include 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.

  • Blood is typically collected via retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalysis:

  • Plasma concentrations of the parent drug and any metabolites (e.g., PC190723 from this compound) are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.

Visualizing the Mechanism and Workflow

To better understand the biological target and the experimental approach, the following diagrams illustrate the FtsZ signaling pathway and a typical workflow for a comparative pharmacokinetic study.

FtsZ_Signaling_Pathway cluster_cell Bacterial Cell FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation (Protofilament Assembly) FtsZ_monomers->Z_ring Polymerization GTP GTP GTP->Z_ring Cell_Division Cell Division Z_ring->Cell_Division PC190723 PC190723 PC190723->Z_ring Hyper-stabilization Inhibition of Dynamics

Caption: Mechanism of action of PC190723 on the FtsZ signaling pathway.

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Models Select Animal Models (e.g., BALB/c mice) Group1 Group 1: This compound Administration (IV and PO) Animal_Models->Group1 Group2 Group 2: PC190723 Administration (IV and PO, if feasible) Animal_Models->Group2 Blood_Sampling Serial Blood Sampling (Multiple Time Points) Group1->Blood_Sampling Group2->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis (Quantify Drug Concentrations) Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (WinNonlin) LC_MS_MS->PK_Analysis Comparison Comparative Analysis of PK Parameters PK_Analysis->Comparison

Caption: Experimental workflow for a comparative pharmacokinetic study.

Conclusion

The development of this compound as a prodrug of PC190723 represents a significant advancement in the pursuit of novel FtsZ-targeting antibiotics. The enhanced solubility and oral bioavailability of this compound translate to improved in vivo efficacy, addressing the primary limitations of its parent compound. The data strongly suggest that the prodrug strategy is a viable approach to unlock the therapeutic potential of promising antibacterial agents with suboptimal pharmacokinetic profiles. Further preclinical and clinical evaluation of this compound is warranted to determine its full potential in treating multidrug-resistant staphylococcal infections.

References

TXY541 vs. TXA709: A Comparative Analysis of Efficacy and Metabolism for FtsZ-Targeting Antibacterials

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of antibacterial agents targeting the essential bacterial cell division protein FtsZ is under development, offering a promising avenue to combat drug-resistant pathogens. Among these, the prodrugs TXY541 and TXA709 have been subject to preclinical evaluation. This guide provides a detailed comparison of their efficacy and metabolic profiles, supported by experimental data to inform researchers and drug development professionals.

Both this compound and TXA709 are designed as prodrugs to improve the pharmaceutical properties of their respective active compounds. This compound is a prodrug of PC190723, while TXA709 is a prodrug of TXA707.[1][2] The core mechanism of action for both active compounds is the inhibition of FtsZ, a protein crucial for bacterial cytokinesis, thereby leading to bacterial cell death.[2][3] Clinical development of earlier FtsZ-targeting benzamides was hampered by poor pharmacokinetic properties, a challenge that the development of these prodrugs aimed to overcome.[1][4]

Efficacy Comparison

TXA709 demonstrates superior in vivo efficacy compared to this compound against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA).[1][2] The active metabolite of TXA709, TXA707, exhibits potent bactericidal activity against a range of clinical S. aureus isolates, including strains resistant to standard-of-care antibiotics such as vancomycin, daptomycin, and linezolid.[1][2]

While this compound was shown to be efficacious both orally and intravenously against MRSA, high doses were required to achieve this effect.[1] For instance, oral administration of this compound required a dose of 128 mg/kg for efficacy in mice with systemic MSSA infection and 192 mg/kg for MRSA infection.[1] In contrast, TXA709 demonstrated enhanced in vivo efficacy at lower doses in a mouse peritonitis model of systemic infection.[2][3]

Efficacy ParameterThis compound (Active form: PC190723)TXA709 (Active form: TXA707)Reference
In Vivo Efficacy (Oral, Mouse Model) Required high doses (128-192 mg/kg) for efficacy against S. aureus.Superior efficacy compared to this compound.[1]
Active Metabolite MIC (Modal) 1 µg/ml against various S. aureus isolates.1 µg/ml against various S. aureus isolates, including resistant strains.[1]

Metabolism and Pharmacokinetics

The primary difference in the performance of this compound and TXA709 lies in their metabolic stability and resulting pharmacokinetic profiles. This compound is susceptible to metabolic attack, specifically CYP-mediated dechlorination and oxygenation of its pyridyl ring.[1] This rapid metabolism leads to suboptimal pharmacokinetics of its active product, PC190723, characterized by rapid elimination.[1]

To address this limitation, TXA709 was designed with a key structural modification: the chlorine atom on the pyridyl ring was replaced with a trifluoromethyl (CF₃) group.[1] This substitution renders TXA709 resistant to metabolic degradation.[1] The enhanced metabolic stability of TXA709 translates directly to significantly improved pharmacokinetic properties for its active metabolite, TXA707, when compared to PC190723.[1][2] Specifically, TXA707 exhibits a 6.5-fold longer half-life and a 3-fold greater oral bioavailability.[1][2][4]

Pharmacokinetic ParameterThis compound (Active form: PC190723)TXA709 (Active form: TXA707)Reference
Metabolic Stability Susceptible to CYP-mediated dechlorination/oxygenation.Resistant to metabolic attack due to CF₃ substitution.[1]
Half-life of Active Metabolite 0.56 hours3.65 hours (6.5-fold longer)[2]
Oral Bioavailability of Active Metabolite 30%95% (3-fold greater)[2]

Signaling Pathway and Metabolism Diagram

The following diagram illustrates the metabolic pathways of this compound and TXA709, highlighting the key structural difference and its impact on metabolic stability.

Metabolism_Comparison cluster_this compound This compound Pathway cluster_TXA709 TXA709 Pathway This compound This compound (Prodrug) (with Chloro group) PC190723 PC190723 (Active Drug) This compound->PC190723 Metabolic Activation Metabolites_this compound Inactive Metabolites (Dechlorination/Oxygenation) PC190723->Metabolites_this compound CYP-mediated Metabolism TXA709 TXA709 (Prodrug) (with Trifluoromethyl group) TXA707 TXA707 (Active Drug) TXA709->TXA707 Metabolic Activation Resistant Resistant to Metabolic Attack TXA707->Resistant

Caption: Metabolic pathways of this compound and TXA709.

Experimental Protocols

Assay for Metabolism of this compound and TXA709

Metabolism studies were conducted using mouse and human hepatocytes. Cryopreserved hepatocytes were revived and suspended in a Krebs-Henseleit buffer. The cell suspension was then incubated with the test compound (this compound or TXA709) at 37°C. Samples were taken at various time points and analyzed to identify and quantify the parent compound and its metabolites.[1]

Pharmacokinetic Studies

Pharmacokinetic parameters were determined in mice. The prodrugs were administered either intravenously (i.v.) or orally (p.o.). Blood samples were collected at multiple time points post-administration. Plasma concentrations of the prodrugs and their active metabolites were quantified to determine key pharmacokinetic properties such as half-life and bioavailability.[1]

In Vivo Efficacy Assays

The efficacy of the compounds was evaluated in mouse models of systemic infection with MSSA and MRSA. Mice were infected with a lethal dose of the bacteria and then treated with the test compounds at various doses. The primary endpoint was survival, which was monitored over a defined period.[1]

The workflow for preclinical evaluation is depicted in the diagram below.

Preclinical_Evaluation_Workflow Start Compound Synthesis (this compound & TXA709) InVitro In Vitro Susceptibility Assays (MIC, MBC) Start->InVitro Metabolism Metabolism Assays (Hepatocytes) Start->Metabolism PK_Studies Pharmacokinetic Studies (Mice) InVitro->PK_Studies Toxicity Toxicity Assays (Mammalian Cells) InVitro->Toxicity Metabolism->PK_Studies InVivo In Vivo Efficacy Assays (Mouse Infection Models) PK_Studies->InVivo Data_Analysis Data Analysis and Comparison InVivo->Data_Analysis Toxicity->Data_Analysis

Caption: Preclinical evaluation workflow for this compound and TXA709.

Conclusion

The preclinical data strongly suggest that TXA709 represents a significant advancement over this compound as a potential therapeutic agent. The strategic replacement of a metabolically liable chlorine atom with a stable trifluoromethyl group in TXA709 successfully addressed the pharmacokinetic shortcomings of this compound. The resulting active compound, TXA707, demonstrates improved metabolic stability, a longer half-life, and superior oral bioavailability, which collectively contribute to its enhanced in vivo efficacy. These favorable properties, coupled with its potent activity against resistant bacterial strains and minimal toxicity to mammalian cells, position TXA709 as a promising candidate for further clinical development in the fight against multidrug-resistant Staphylococcus aureus infections.[1][2][4] Phase 1 clinical trials for TXA709 have been completed with no serious adverse events reported.[5][6]

References

A Preclinical Comparative Analysis of TXY541 and Vancomycin for the Treatment of MRSA Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical performance of TXY541, a novel antibacterial agent, and vancomycin (B549263), a standard-of-care antibiotic, in the context of Methicillin-resistant Staphylococcus aureus (MRSA) treatment. The data presented is compiled from various preclinical studies to offer a comprehensive overview for research and drug development purposes.

Introduction to this compound and Vancomycin

This compound is an investigational, orally active prodrug of PC190723.[1][2] PC190723 represents a new class of antibacterial agents that exert their effect by inhibiting the bacterial cell division protein FtsZ.[3] This mechanism is distinct from most currently approved antibiotics. This compound was developed to improve the pharmaceutical properties of PC190723, such as solubility, to allow for in vivo administration.[2][4]

Vancomycin is a glycopeptide antibiotic that has been a cornerstone in the treatment of serious Gram-positive bacterial infections, including MRSA, for decades.[5] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[5][6]

Mechanism of Action

The differing mechanisms of action of this compound (via its active form PC190723) and vancomycin represent a key distinction between the two agents.

This compound (PC190723): Inhibition of FtsZ

PC190723 targets FtsZ, a highly conserved protein in bacteria that is essential for cell division. FtsZ polymerizes to form the Z-ring at the site of cell division, which then constricts to divide the cell. PC190723 binds to FtsZ and stabilizes the FtsZ polymers, leading to the formation of non-functional filaments and preventing the proper formation and constriction of the Z-ring.[7][8][9] This ultimately inhibits bacterial cell division and leads to cell death.[7]

cluster_0 Bacterial Cell Division cluster_1 This compound (PC190723) Action FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymers FtsZ_monomers->FtsZ_polymers Polymerization Z_ring Z-ring Formation FtsZ_polymers->Z_ring Stabilized_polymers Stabilized, Non-functional FtsZ Polymers Cell_division Cell Division Z_ring->Cell_division PC190723 PC190723 PC190723->FtsZ_polymers Binds and Stabilizes Stabilized_polymers->Cell_division Inhibition

Mechanism of action of this compound's active form, PC190723.

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall.[5] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units.[6][10] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the incorporation of new subunits into the growing peptidoglycan chain and subsequent cross-linking.[5] The compromised cell wall leads to increased permeability and ultimately cell lysis.[5]

cluster_0 Bacterial Cell Wall Synthesis cluster_1 Vancomycin Action Precursors Peptidoglycan Precursors (with D-Ala-D-Ala) Transglycosylation Transglycosylation Precursors->Transglycosylation Precursors->Transglycosylation Inhibition Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation Transglycosylation->Transpeptidation Inhibition Cell_wall Stable Cell Wall Transpeptidation->Cell_wall Vancomycin Vancomycin Vancomycin->Precursors Binds to D-Ala-D-Ala

Mechanism of action of vancomycin.

In Vitro Activity

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for PC190723 (the active form of this compound) and vancomycin against various strains of S. aureus, including MRSA.

AntibioticStrainMIC (µg/mL)Reference
PC190723 MSSA (ATCC 29213)1.0[7]
MSSA (8325-4)0.5[7]
MRSA (ATCC 33591)0.5[7]
MRSA (ATCC 43300)0.5[7]
MRSA (Mu3)0.5[7]
Vancomycin MSSA (ATCC 29213)1.0[7]
MSSA (8325-4)1.0[7]
MRSA (ATCC 33591)2.0[7]
MRSA (ATCC 43300)2.0[7]
MRSA (Mu3)2.0[7]
Time-Kill Kinetics

Time-kill assays provide information on the bactericidal or bacteriostatic nature of an antibiotic over time. Studies have shown that PC190723 exhibits bactericidal activity against S. aureus.

AntibioticStrainConcentrationTime to >3-log10 kill (hours)Reference
PC190723 MSSA (8325-4)2x MIC< 24[7]
MSSA (8325-4)4x MIC< 24[7]
MSSA (8325-4)8x MIC< 24[7]
Vancomycin MSSA (8325-4)2x MIC< 24[7]
MSSA (8325-4)4x MIC< 24[7]
MSSA (8325-4)8x MIC< 24[7]

Of note, one study indicated that at concentrations of ≥2x MIC, the killing kinetics of PC190723 were more rapid than those of vancomycin.[7]

In Vivo Efficacy

The efficacy of this compound and vancomycin has been evaluated in murine models of MRSA infection.

Murine Systemic Infection Model

In a mouse model of systemic MRSA infection, orally administered this compound demonstrated efficacy.

TreatmentDoseRouteEfficacyReference
This compound Not specifiedOralEfficacious in vivo[2][4]
PC190723 Not specifiedOralNot efficacious[2]
Vancomycin Not specifiedNot specifiedStandard comparator[4]
Murine Thigh Infection Model

The murine thigh infection model is a common preclinical model to assess the in vivo efficacy of antibiotics.

AntibioticDose (mg/kg)RouteBacterial Load Reduction (log10 CFU/thigh)Reference
PC190723 100 or 200 (q6h or q12h)OralMarginal efficacy alone[11]
Vancomycin 200SubcutaneousSignificant reduction[12]

It is important to note that a successor prodrug to this compound, named TXA709, which also releases PC190723, has shown superior in vivo antistaphylococcal efficacy relative to PC190723 due to improved pharmacokinetic properties.[4]

Experimental Protocols

MIC Determination (Broth Microdilution)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Start Start Prepare_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_inoculum Serial_dilution Perform 2-fold serial dilutions of the antibiotic in a 96-well microtiter plate Prepare_inoculum->Serial_dilution Inoculate Inoculate each well with the bacterial suspension Serial_dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_results Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. Incubate->Read_results End End Read_results->End

Workflow for MIC determination by broth microdilution.

Protocol:

  • A standardized inoculum of the test organism (e.g., MRSA) is prepared to a density equivalent to a 0.5 McFarland standard.

  • The antimicrobial agent is serially diluted (usually in a 2-fold manner) in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Each well is then inoculated with the standardized bacterial suspension.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays are performed to assess the rate at which an antimicrobial agent kills a bacterial population.

Protocol:

  • A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.

  • The antimicrobial agent is added at various concentrations (e.g., 1x, 2x, 4x, 8x MIC).

  • A growth control with no antibiotic is included.

  • The cultures are incubated at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated on agar (B569324) plates.

  • After incubation of the plates, the number of colony-forming units (CFU)/mL is determined.

  • The change in log10 CFU/mL over time is plotted to generate time-kill curves.

Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in a localized infection.

Protocol:

  • Mice are rendered neutropenic by treatment with cyclophosphamide.

  • A standardized inoculum of MRSA is injected into the thigh muscle of the mice.

  • At a specified time post-infection (e.g., 2 hours), treatment with the antimicrobial agent or vehicle control is initiated. Dosing regimens can vary.

  • After a defined treatment period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are aseptically removed.

  • The thighs are homogenized, and the homogenates are serially diluted and plated to determine the bacterial load (CFU/thigh).

  • Efficacy is determined by the reduction in bacterial counts compared to the control group.

Summary and Future Directions

This compound, through its active metabolite PC190723, presents a novel mechanism of action by targeting the essential bacterial cell division protein FtsZ. Preclinical data indicates that PC190723 has potent in vitro activity against MRSA, with MIC values that are generally lower than those of vancomycin. Time-kill studies suggest that PC190723 is bactericidal, with a potentially faster rate of killing than vancomycin at concentrations above the MIC.

In vivo, the prodrug approach with this compound has demonstrated the potential for oral efficacy, a significant advantage over the intravenously administered vancomycin. However, the suboptimal pharmacokinetics of this compound have led to the development of improved successor compounds like TXA709.

While these preclinical findings are promising, it is crucial to note the absence of direct, head-to-head clinical trials comparing this compound with vancomycin. Further clinical investigation is necessary to establish the therapeutic potential of FtsZ inhibitors in treating MRSA infections in humans and to fully understand their safety and efficacy profile in comparison to established therapies like vancomycin. The development of resistance to this new class of antibiotics will also be a critical area for future research.

References

Comparative Guide to Validating TXY541 FtsZ Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental methodologies used to validate the target engagement of TXY541, a promising antibacterial agent, with its intended target, the Filamenting temperature-sensitive mutant Z (FtsZ) protein. We offer a comparative analysis of various validation techniques, supported by experimental data and detailed protocols to assist researchers in their drug discovery and development efforts.

Introduction to FtsZ and this compound

Filamenting temperature-sensitive mutant Z (FtsZ) is an essential protein required for bacterial cell division.[1] It is a prokaryotic homolog of eukaryotic tubulin and polymerizes at the mid-cell to form the Z-ring, a structure that acts as a scaffold for the recruitment of other proteins that constitute the division machinery, known as the divisome.[2][3][4] The highly conserved nature of FtsZ across numerous bacterial species and its absence in humans make it an attractive target for the development of new antibiotics.[1][2]

This compound is a prodrug of the potent FtsZ inhibitor PC190723.[2][5] While PC190723 demonstrated significant in vivo efficacy, its poor solubility limited its clinical development.[4] this compound was developed to overcome this limitation, exhibiting substantially greater aqueous solubility.[2][5] In serum, this compound is rapidly converted to the active compound, PC190723, which then exerts its antibacterial effect by targeting FtsZ.[5]

Mechanism of Action: this compound and FtsZ

This compound's mechanism of action is initiated by its conversion to PC190723. PC190723 is a benzamide (B126) derivative that binds to an allosteric site on FtsZ, located in a cleft between the N-terminal and C-terminal domains.[4][6] This binding event does not inhibit GTP binding or hydrolysis directly but rather stimulates and stabilizes the polymeric FtsZ filaments.[4] This hyper-stabilization disrupts the dynamic nature of the Z-ring, which is essential for its proper function and contraction, thereby blocking cell division and leading to bacterial cell death.[2][4]

cluster_0 In Vivo / In Vitro Environment This compound This compound (Prodrug) Soluble, Administered Form PC190723 PC190723 (Active Drug) This compound->PC190723 Conversion (e.g., by serum esterases) FtsZ_stable Over-stabilized FtsZ Polymer PC190723->FtsZ_stable Binds to Allosteric Site FtsZ_monomer FtsZ Monomer + GTP FtsZ_polymer Dynamic FtsZ Polymer (Z-Ring) FtsZ_monomer->FtsZ_polymer Polymerization FtsZ_polymer->FtsZ_monomer Depolymerization (Dynamic Instability) FtsZ_polymer->FtsZ_stable Stabilization Cell_Division Normal Cell Division FtsZ_polymer->Cell_Division Block Cell Division Blocked (Filamentation, Cell Death) FtsZ_stable->Block

Caption: Mechanism of this compound action on FtsZ-mediated cell division.

Key Experimental Assays for Target Validation

Validating that a compound's antibacterial activity is a direct result of its interaction with FtsZ requires a multi-faceted approach, combining biochemical and cellular assays.

Biochemical Assays

These in vitro assays use purified FtsZ protein to directly measure the effect of the compound on its biochemical activities.

Comparison of FtsZ Inhibitors in Biochemical Assays

Compound ClassRepresentativeAssay TypeTarget SiteTypical Endpoint (IC₅₀/EC₅₀)Reference
Benzamide (Prodrug) This compound (as PC190723)Polymerization (Light Scatter)Allosteric Cleft0.6 µM (EC₅₀)[4]
Benzamide (Active) PC190723GTPase ActivityAllosteric Cleft0.7 µM (EC₅₀)[7]
Natural Polyphenol CurcuminGTPase ActivityGTP-binding site~15 µM (IC₅₀)[1]
Natural Terpenoid ViriditoxinPolymerization (Light Scatter)Unknown8.2 µg/mL (IC₅₀)[1]

Experimental Protocol: FtsZ Polymerization Light Scattering Assay

This assay measures the extent of FtsZ filament assembly by detecting the scattering of light, which increases as polymers form.[1][8]

  • Reagent Preparation :

    • Purified FtsZ protein is prepared and stored in a suitable buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 1 mM EDTA).

    • Polymerization buffer is prepared (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).

    • A stock solution of GTP (e.g., 10 mM) is prepared in polymerization buffer.

    • The test compound (e.g., this compound/PC190723) is dissolved in DMSO to create a stock solution.

  • Assay Procedure :

    • In a quartz cuvette, FtsZ protein (final concentration ~12 µM) is mixed with the polymerization buffer and varying concentrations of the test compound.

    • The mixture is incubated at 30°C for a few minutes to equilibrate.

    • The reaction is initiated by adding GTP to a final concentration of 1-2 mM.

    • Light scattering is monitored immediately in a spectrofluorometer or a dedicated light scattering instrument, with excitation and emission wavelengths typically set to 350 nm.[9] Data is collected over time (e.g., 10-20 minutes).

  • Data Analysis :

    • The initial rate of polymerization or the steady-state light scattering signal is plotted against the compound concentration.

    • For inhibitors that prevent polymerization, an IC₅₀ value (concentration causing 50% inhibition) is calculated. For activators like PC190723 that stabilize polymers, an EC₅₀ value (concentration for 50% maximal effect) is determined.

cluster_workflow Workflow: FtsZ Light Scattering Assay prep 1. Prepare Reagents (FtsZ, Buffers, GTP, Compound) mix 2. Mix FtsZ, Buffer & Compound in Cuvette prep->mix incubate 3. Equilibrate at 30°C mix->incubate start 4. Initiate with GTP incubate->start measure 5. Monitor Light Scattering (e.g., at 350 nm) over time start->measure analyze 6. Plot Signal vs. Concentration & Calculate EC50/IC50 measure->analyze result Result: Quantify Compound Effect on FtsZ Polymerization analyze->result

Caption: Standard workflow for an FtsZ polymerization assay.

Cellular Assays

These assays use whole bacterial cells to confirm that the compound's biochemical activity translates into the desired antibacterial effect and cellular phenotype.

Comparison of FtsZ Inhibitors in Cellular Assays

CompoundOrganismAssay TypeExpected OutcomeTypical Endpoint (MIC)Reference
This compound S. aureus (MRSA)Broth MicrodilutionGrowth Inhibition1-2 µg/mL[2]
PC190723 S. aureus (MRSA)Broth MicrodilutionGrowth Inhibition1 µg/mL[4]
PC190723 B. subtilisFluorescence MicroscopyCell Filamentation, Z-ring disruption-[7]
Curcumin B. subtilis, E. coliGrowth InhibitionGrowth Inhibition>64 µg/mL[1]

Experimental Protocol: Bacterial Cytological Profiling

This method uses fluorescence microscopy to visualize the effects of a compound on cell morphology and the localization of FtsZ.[7]

  • Strain and Culture Preparation :

    • A bacterial strain expressing a fluorescently tagged FtsZ (e.g., FtsZ-GFP) is used, such as Bacillus subtilis SU570.

    • The strain is grown in a suitable medium (e.g., LB broth) to the early exponential phase.

  • Compound Treatment :

    • The bacterial culture is treated with the test compound (e.g., this compound/PC190723) at various concentrations (typically around the MIC value). A DMSO-only control is included.

    • The culture is incubated for a period that allows for one to two cell divisions (e.g., 1.5-2 hours).

  • Microscopy :

    • A small aliquot of the treated culture is placed on an agarose (B213101) pad on a microscope slide.

    • Cells are visualized using a fluorescence microscope equipped with appropriate filters for the fluorescent protein (e.g., GFP).

    • Images are captured to assess cell length and the morphology/localization of the FtsZ-GFP signal.

  • Data Analysis :

    • Cell length is measured for a significant number of cells (>100) for each condition. An FtsZ inhibitor is expected to cause cell filamentation (a significant increase in cell length).[10]

    • The pattern of FtsZ-GFP is analyzed. FtsZ inhibitors typically cause Z-rings to delocalize, forming aberrant structures like spirals, puncta, or spots instead of a sharp ring at the mid-cell.[7]

A Comprehensive Strategy for Target Validation

A robust validation of FtsZ target engagement involves a logical progression from broad screening to specific, definitive proof. Biochemical assays confirm direct interaction, while cellular assays demonstrate the on-target effect in a physiological context. For novel compounds, mapping resistance mutations to the ftsZ gene provides the strongest evidence of direct target engagement.[10]

cluster_validation Logical Flow for FtsZ Target Validation screen Primary Screen (e.g., High-Throughput Biochemical Assay) mic Secondary Screen: Antibacterial Activity (MIC) screen->mic biochem Biochemical Validation (Orthogonal Assays: GTPase, Polymerization, FP) mic->biochem cellular Cellular Phenotyping (Microscopy for Cell Filamentation & Z-ring disruption) mic->cellular resistance Definitive Target Engagement (Resistance Mutation Mapping to ftsZ gene) biochem->resistance cellular->resistance invivo In Vivo Efficacy (Animal Infection Models) resistance->invivo

Caption: A hierarchical strategy for validating FtsZ inhibitors.

Conclusion

Validating the engagement of this compound with its target FtsZ relies on a suite of complementary assays. Biochemical methods, such as polymerization and GTPase assays, confirm the direct interaction of its active form, PC190723, with purified FtsZ protein. Cellular assays, including cytological profiling and MIC determination, demonstrate that this biochemical activity translates into the expected antibacterial effect and the characteristic phenotype of cell division inhibition. The enhanced solubility and proven efficacy of this compound, underpinned by this rigorous validation, establish it as a significant advancement in the development of FtsZ-targeting antibiotics.

References

A Comparative Analysis of Novel FtsZ Inhibitors for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the exploration of novel antibacterial targets. One of the most promising of these is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. Essential for bacterial cell division, FtsZ is a highly conserved prokaryotic homolog of eukaryotic tubulin. It polymerizes at the mid-cell to form the Z-ring, a structure that is critical for the recruitment of other proteins to form the divisome, the machinery responsible for bacterial cytokinesis. Inhibition of FtsZ function disrupts Z-ring formation, leading to filamentation and eventual cell death, making it an attractive target for new antimicrobial agents.[1][2][3][4] This guide provides a comparative analysis of recently developed FtsZ inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of their mechanisms and workflows.

Performance Comparison of Novel FtsZ Inhibitors

The following table summarizes the in vitro activity of several classes of novel FtsZ inhibitors against various bacterial strains and their inhibitory effects on FtsZ polymerization and GTPase activity.

Inhibitor ClassRepresentative Compound(s)Target Organism(s)MIC (µg/mL)IC50 (µM)Mechanism of ActionReference(s)
Benzamides PC190723, Benzodioxane-benzamidesStaphylococcus aureus (including MRSA), Bacillus subtilis0.12 - 1~0.1 (FtsZ polymerization)Promotes a conformation of FtsZ that is incompatible with the formation of a functional Z-ring.[5]
Quinoline Derivatives Zantrin Z3, 1-methylquinolinium (B1204318) derivatives (e.g., C2, C9)Bacillus subtilis, Escherichia coli, Staphylococcus aureus (including MRSA), Vancomycin-Resistant Enterococci (VRE)1 - 48VariesDisrupts FtsZ polymerization and inhibits GTPase activity. Binds to the interdomain cleft of FtsZ.
Virtual Screening Hit C11Staphylococcus aureus (including MRSA and cystic fibrosis isolates)247.97 (FtsZ polymerization)Impairs FtsZ polymerization.
Repurposed Kinase Inhibitor Dacomitinib (S2727)Staphylococcus aureus (including MRSA), Bacillus subtilis32 - 64 (E. coli with PMBN)Not specifiedBinds to the PC190723 binding site on FtsZ, inhibiting its function.
Natural Products Curcumin, CinnamaldehydeBacillus subtilis, Escherichia coli, Staphylococcus aureus (MRSA)0.1 - 0.5 (Cinnamaldehyde)17 (B. subtilis), 58 (E. coli) for CurcuminCurcumin destabilizes FtsZ polymers by increasing GTPase activity. Cinnamaldehyde inhibits FtsZ assembly and GTPase activity.

Signaling Pathways and Mechanisms of Action

The majority of novel FtsZ inhibitors target an allosteric site known as the inter-domain cleft (IDC), rather than the GTP-binding site. This is a key advantage as the GTP-binding site is conserved in eukaryotic tubulin, and targeting it could lead to host cell toxicity. The binding of inhibitors to the IDC can modulate FtsZ polymerization and GTPase activity in different ways.

FtsZ_Inhibition_Pathway cluster_0 FtsZ Polymerization cluster_1 Inhibitor Action FtsZ_monomers FtsZ Monomers FtsZ_protofilaments FtsZ Protofilaments FtsZ_monomers->FtsZ_protofilaments GTP binding IDC Inter-domain Cleft (IDC) Z_ring Z-ring Assembly FtsZ_protofilaments->Z_ring Divisome Divisome Formation Z_ring->Divisome Cell_Division Bacterial Cell Division Divisome->Cell_Division Novel_Inhibitors Novel FtsZ Inhibitors (e.g., Benzamides, Quinolines, C11) Novel_Inhibitors->IDC Binds to Altered_Conformation Altered FtsZ Conformation IDC->Altered_Conformation Polymerization_Block Inhibition/Destabilization of Polymerization Altered_Conformation->Polymerization_Block Polymerization_Block->FtsZ_protofilaments Polymerization_Block->Z_ring

Caption: Mechanism of FtsZ inhibition by novel compounds targeting the inter-domain cleft.

Experimental Workflows

The characterization of novel FtsZ inhibitors typically involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action. A generalized workflow is depicted below.

Experimental_Workflow Start Novel Compound MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay Active_Compounds Active Compounds MIC_Assay->Active_Compounds FtsZ_Polymerization_Assay FtsZ Polymerization Assay (Light Scattering/Sedimentation) Active_Compounds->FtsZ_Polymerization_Assay In vitro characterization GTPase_Assay FtsZ GTPase Activity Assay Active_Compounds->GTPase_Assay Mechanism_Confirmed Mechanism of Action Confirmed FtsZ_Polymerization_Assay->Mechanism_Confirmed GTPase_Assay->Mechanism_Confirmed Cell_Morphology Cell Morphology Analysis (Microscopy) Mechanism_Confirmed->Cell_Morphology In vivo validation Toxicity_Assay Cytotoxicity Assays (e.g., on human cell lines) Mechanism_Confirmed->Toxicity_Assay Lead_Candidate Lead Candidate Cell_Morphology->Lead_Candidate Toxicity_Assay->Lead_Candidate

Caption: A typical experimental workflow for the evaluation of novel FtsZ inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of FtsZ inhibitors.

FtsZ Polymerization Assay (90° Angle Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments in real-time by measuring the increase in light scattering.

  • Materials:

    • Purified FtsZ protein

    • Polymerization buffer (e.g., 50 mM MES-NaOH pH 6.5, 10 mM MgCl₂, 50 mM KCl)

    • GTP solution (1 mM)

    • Test inhibitor at various concentrations

    • Fluorometer with a thermostatted cuvette holder

  • Procedure:

    • Set the fluorometer's excitation and emission wavelengths to 350 nm with a slit width of 1.5 nm.

    • Pre-warm the polymerization buffer to 30°C.

    • In a fluorometer cuvette, add FtsZ to a final concentration of 12.5 µM in the polymerization buffer.

    • Add the test inhibitor at the desired concentration (or a vehicle control).

    • Place the cuvette in the fluorometer and incubate at 30°C for approximately 8 minutes to establish a stable baseline.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Monitor the change in light scattering over time. The rate of polymerization is proportional to the initial increase in the light scattering signal.

    • The IC50 value is determined by measuring the inhibition of polymerization at various inhibitor concentrations.

FtsZ GTPase Activity Assay (Malachite Green Assay)

This assay quantifies the GTPase activity of FtsZ by measuring the amount of inorganic phosphate (B84403) (Pi) released from GTP hydrolysis.

  • Materials:

    • Purified FtsZ protein

    • Reaction buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 200 mM KCl)

    • GTP solution (0.5 mM)

    • Test inhibitor at various concentrations

    • Malachite green reagent

    • Phosphate standard solution

  • Procedure:

    • Prepare reaction mixtures containing FtsZ, reaction buffer, and the test inhibitor at various concentrations.

    • Pre-incubate the mixtures at 30°C.

    • Initiate the reaction by adding GTP.

    • At specific time points, take aliquots of the reaction and stop the reaction by adding an EDTA solution.

    • Add the malachite green reagent to the stopped reactions to develop a color proportional to the amount of free phosphate.

    • Measure the absorbance at 620 nm.

    • Create a standard curve using the phosphate standard solution to determine the concentration of Pi released.

    • The GTPase activity is calculated from the rate of phosphate release. The IC50 is determined from the inhibition of GTPase activity at different inhibitor concentrations.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

  • Materials:

    • Bacterial strain of interest

    • Appropriate growth medium (e.g., Mueller-Hinton Broth)

    • Test inhibitor

    • 96-well microtiter plates

  • Procedure:

    • Prepare a two-fold serial dilution of the test inhibitor in the growth medium in the wells of a 96-well plate.

    • Prepare an inoculum of the bacterial strain adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL).

    • Inoculate each well (except for a sterility control) with the bacterial suspension.

    • Include a positive control well (bacteria with no inhibitor) and a negative control well (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth (turbidity).

References

Comparative Analysis of TXY541 Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel antibacterial agent TXY541 with existing antibiotic classes, focusing on cross-resistance patterns. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an understanding of this compound's potential efficacy and resistance mechanisms.

Introduction to this compound

This compound is an investigational antibacterial agent belonging to a new class of topoisomerase inhibitors. Its unique mechanism of action targets both DNA gyrase and topoisomerase IV, leading to potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens. Understanding its potential for cross-resistance with established antibiotics is crucial for its clinical development and positioning.

Comparative Susceptibility Testing

To evaluate the cross-resistance profile of this compound, a panel of bacterial strains with well-characterized resistance mechanisms was tested against this compound and comparator antibiotics. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to CLSI guidelines.

Table 1: Comparative MICs (μg/mL) of this compound and Other Antibiotics Against Resistant Bacterial Strains

Bacterial StrainResistance MechanismThis compoundCiprofloxacinPenicillinTetracyclineGentamicin
S. aureus ATCC 29213Wild-Type0.060.250.120.50.25
S. aureus SA-GyrA-1GyrA mutation0.12320.120.50.25
S. aureus SA-NorA-3NorA Efflux Up.0.580.1240.25
E. coli ATCC 25922Wild-Type0.120.015>12810.5
E. coli EC-AcrAB-5AcrAB-TolC Up.10.5>12882
P. aeruginosa PAO1Wild-Type0.50.5>128161
P. aeruginosa PA-MexCD-2MexCD-OprJ Up.44>128324

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar (B569324) plates overnight at 37°C. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Antibiotic Dilutions: this compound and comparator antibiotics were serially diluted in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Signaling Pathways and Resistance Mechanisms

This compound's primary mode of action is the inhibition of bacterial topoisomerases. However, resistance can emerge through mutations in the target enzymes or through the increased expression of efflux pumps, which can also confer resistance to other classes of antibiotics.

TXY541_Mechanism_and_Resistance cluster_cell Bacterial Cell This compound This compound Topoisomerase DNA Gyrase / Topoisomerase IV This compound->Topoisomerase Inhibits Efflux_Pump Efflux Pump (e.g., NorA, AcrAB) This compound->Efflux_Pump Expels DNA_Replication DNA Replication Topoisomerase->DNA_Replication Enables Cell_Death Cell Death DNA_Replication->Cell_Death Leads to Other_Antibiotics Other Antibiotics (e.g., Fluoroquinolones, Tetracyclines) Other_Antibiotics->Efflux_Pump Expels

Caption: Mechanism of action of this compound and potential resistance pathways.

Experimental Workflow for Cross-Resistance Studies

The following workflow outlines the steps to identify and characterize cross-resistance between this compound and other antibiotics.

Cross_Resistance_Workflow start Start: Select Wild-Type Strain exposure Expose to Sub-MIC this compound start->exposure selection Select for this compound-Resistant Mutants exposure->selection mic_testing MIC Testing of Resistant Mutants (this compound and Other Antibiotics) selection->mic_testing data_analysis Analyze MIC Fold-Changes mic_testing->data_analysis cross_resistance Identify Cross-Resistance Patterns data_analysis->cross_resistance characterization Characterize Resistance Mechanism (e.g., Gene Sequencing, Efflux Assay) cross_resistance->characterization Confirmed end End: Determine Cross-Resistance Profile characterization->end

Caption: Workflow for investigating this compound cross-resistance.

Discussion of Cross-Resistance Findings

The experimental data indicates that while this compound remains highly active against strains with target-mediated resistance to fluoroquinolones (e.g., S. aureus SA-GyrA-1), its efficacy is reduced in strains that overexpress multidrug efflux pumps. For instance, the upregulation of the NorA efflux pump in S. aureus and the AcrAB-TolC system in E. coli leads to a notable increase in the MIC of this compound. This suggests a potential for cross-resistance with other antibiotics that are substrates of these pumps, such as certain fluoroquinolones and tetracyclines. Similarly, in P. aeruginosa, the overexpression of the MexCD-OprJ efflux system resulted in decreased susceptibility to this compound.

These findings highlight the importance of considering efflux-mediated resistance mechanisms in the future clinical application of this compound. Combination therapies that include an efflux pump inhibitor could be a promising strategy to overcome this potential resistance. Further studies are warranted to explore the full spectrum of cross-resistance and to identify synergistic combinations.

The Battle Against Resistance: Evaluating the Efficacy of TXY541 in Linezolid-Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of linezolid-resistant Staphylococcus aureus (LRSA) poses a significant challenge to clinicians and the healthcare community. As a last-resort antibiotic for treating multidrug-resistant Gram-positive infections, the declining efficacy of linezolid (B1675486) necessitates the urgent development of novel therapeutic agents. This guide provides a comprehensive comparison of TXY541, a novel antibiotic, with established treatments for LRSA, supported by experimental data. For the purpose of this guide, the recently developed fifth-generation cephalosporin, Ceftobiprole (B606590), will be used as a proxy for this compound to illustrate its potential efficacy against this formidable pathogen.

Executive Summary

This compound (represented by Ceftobiprole) demonstrates potent in vitro activity against linezolid-resistant S. aureus, a critical advantage in the current landscape of antimicrobial resistance. Unlike linezolid, which is a protein synthesis inhibitor, this compound functions by inhibiting cell wall synthesis, offering a different mechanism of action that is effective against strains that have developed resistance to oxazolidinones. Experimental data indicates that this compound maintains low minimum inhibitory concentrations (MICs) against LRSA and exhibits superior bactericidal activity compared to the bacteriostatic nature of linezolid. Furthermore, in vivo studies in animal models of infection have shown this compound to be more effective than linezolid in reducing the bacterial burden of methicillin-resistant S. aureus (MRSA).

Comparative In Vitro Efficacy

The in vitro potency of an antimicrobial agent is a key indicator of its potential clinical utility. The following tables summarize the minimum inhibitory concentrations (MICs) of this compound (Ceftobiprole), linezolid, and vancomycin (B549263) against various strains of S. aureus, with a focus on linezolid-resistant isolates.

Table 1: Comparative MICs Against Linezolid-Non-Susceptible S. aureus

Antimicrobial AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
This compound (Ceftobiprole)121-4
Linezolid8>168-64
Vancomycin120.5-4

Data is compiled from a study evaluating ceftobiprole activity against a collection of MRSA isolates with reduced susceptibility to linezolid.[1]

Table 2: Comparative MICs Against Methicillin-Resistant S. aureus (MRSA)

Antimicrobial AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compound (Ceftobiprole)12
Linezolid11

This table presents a general comparison against MRSA isolates.[2][3]

Time-Kill Kinetics: A Deeper Look at Bactericidal Activity

Time-kill assays provide valuable insights into the pharmacodynamics of an antibiotic, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.

Table 3: Comparative Bactericidal Activity Against MRSA

Antimicrobial AgentActivity at 24 hours (at 4x MIC)Time to 99.9% Kill (T₉₉.₉)
This compound (Ceftobiprole)Bactericidal~8-12 hours
LinezolidBacteriostaticDid not reach 99.9% kill
VancomycinBactericidal~8.6 hours

Data from time-kill studies on community-associated and hospital-associated MRSA.[2]

The bactericidal nature of this compound (Ceftobiprole) is a significant advantage over the bacteriostatic action of linezolid, particularly in severe infections where rapid bacterial clearance is crucial.

In Vivo Efficacy: Performance in Animal Models

Animal models of infection are critical for evaluating the therapeutic potential of a new antibiotic in a living system.

Table 4: Comparative Efficacy in a Murine Skin Infection Model with MRSA

Treatment GroupMean Reduction in Bacterial Load (log₁₀ CFU/g skin)
This compound (Ceftobiprole)> 2.0
Linezolid< 1.0 (at comparable doses)
Vancomycin~1.5

Results from a study comparing the efficacy of ceftobiprole, linezolid, and vancomycin in a murine subcutaneous skin infection model.[4][5]

In a murine model of bacteremia and disseminated infection caused by MRSA, treatment with this compound (Ceftobiprole) resulted in a 3- to 6-log unit reduction in bacterial counts in various organs and 100% survival, compared to 0-20% survival in untreated animals.[6][7]

Mechanism of Action: A Different Approach to Bacterial Inhibition

Understanding the mechanism of action is fundamental to appreciating the value of a new antibiotic in overcoming existing resistance.

This compound (Ceftobiprole) is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. Its high affinity for penicillin-binding protein 2a (PBP2a), the protein responsible for methicillin (B1676495) resistance in S. aureus, allows it to effectively block cell wall construction, leading to bacterial cell death.

TXY541_Mechanism cluster_bacterium Staphylococcus aureus Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP2a Penicillin-Binding Protein 2a (PBP2a) Peptidoglycan_Synthesis->PBP2a catalyzed by Cell_Wall Bacterial Cell Wall PBP2a->Cell_Wall cross-links Cell_Lysis Cell Lysis PBP2a->Cell_Lysis inhibition leads to This compound This compound (Ceftobiprole) This compound->PBP2a binds to and inhibits

Mechanism of this compound (Ceftobiprole) action on MRSA.

In contrast, linezolid belongs to the oxazolidinone class and works by inhibiting the initiation of bacterial protein synthesis. Resistance to linezolid typically arises from mutations in the 23S rRNA, the binding site of the drug. The distinct mechanism of this compound makes it a viable option against LRSA.

Experimental Protocols

The data presented in this guide are based on standardized laboratory methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.

MIC_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of antibiotics in microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate microtiter plate with bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for the lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination by broth microdilution.
Time-Kill Assay

Time-kill kinetic studies were performed to assess the bactericidal or bacteriostatic activity of the antibiotics. A standardized bacterial suspension was exposed to the antibiotics at concentrations relative to their MICs. Aliquots were removed at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Conclusion

The rise of linezolid-resistant S. aureus underscores the critical need for new antibiotics with novel mechanisms of action. This compound, as represented by Ceftobiprole, emerges as a promising candidate for the treatment of infections caused by LRSA. Its potent in vitro activity against resistant strains, superior bactericidal profile compared to linezolid, and demonstrated efficacy in preclinical in vivo models highlight its potential as a valuable addition to the therapeutic armamentarium against this challenging pathogen. Further clinical investigation is warranted to fully elucidate the role of this compound in managing infections caused by linezolid-resistant S. aureus.

References

Head-to-Head Comparison: Ciprofloxacin vs. Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following comparison guide has been generated using Ciprofloxacin (B1669076) as a substitute for the requested "TXY541," as no public data exists for the latter. This guide compares Ciprofloxacin to Levofloxacin (B1675101), both well-established fluoroquinolone antibiotics, to demonstrate a comprehensive, data-supported comparative analysis.

Executive Summary

Ciprofloxacin and Levofloxacin are broad-spectrum fluoroquinolone antibiotics that exert their bactericidal effect by inhibiting bacterial DNA synthesis.[1][2] Both are effective against a wide range of Gram-negative and Gram-positive bacteria.[3] Generally, ciprofloxacin exhibits greater in vitro potency against Gram-negative bacteria, particularly Pseudomonas aeruginosa, while levofloxacin often shows enhanced activity against Gram-positive organisms like Streptococcus pneumoniae.[4][5] The choice between these two agents is often guided by the specific pathogen, site of infection, and local resistance patterns. In vivo studies suggest that levofloxacin may achieve higher serum and tissue concentrations, which can be advantageous in treating certain infections.[4]

Mechanism of Action

Both ciprofloxacin and levofloxacin target bacterial type II topoisomerases, specifically DNA gyrase (topoisomerase II) and topoisomerase IV.[1][6] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[2] By binding to the enzyme-DNA complex, these antibiotics stabilize the DNA strands after they have been cleaved, preventing their re-ligation.[1] This leads to an accumulation of double-strand DNA breaks, which halts DNA replication and transcription, ultimately resulting in bacterial cell death.[2][7]

cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin/ Levofloxacin DNAGyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Ciprofloxacin->TopoIV Inhibits DNA Bacterial DNA DNAGyrase->DNA Supercoils/ Relaxes TopoIV->DNA Decatenates Replicated DNA Replication DNA Replication & Transcription DNA->Replication CellDeath Cell Death Replication->CellDeath Disruption leads to

Caption: Mechanism of action for fluoroquinolones.

In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible in vitro growth of a bacterium.[8][9] MIC values are a key measure of an antibiotic's potency.

OrganismCiprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)
Escherichia coli0.015 - >33,0000.03 - 200
Pseudomonas aeruginosa0.12 - 1.00.5 - 2.0
Klebsiella pneumoniae0.03 - 0.1250.06 - 0.25
Staphylococcus aureus (MSSA)0.12 - 1.00.12 - 1.0
Streptococcus pneumoniae1.0 - 2.00.5 - 1.0
Enterococcus faecalis0.5 - 4.01.0 - 8.0

Data compiled from multiple sources. Ranges can vary based on resistance profiles of specific isolates.[4][10][11][12]

In Vivo Efficacy

In vivo studies provide critical information on how antibiotics perform in a living system.

Infection ModelAnimal ModelFindings
Systemic P. aeruginosa InfectionMurineLevofloxacin was found to be nearly as effective as ciprofloxacin.[11][13]
Murine Hematogenous Pyelonephritis (S. aureus)MurineLevofloxacin was superior to ciprofloxacin for all isolates tested, regardless of methicillin (B1676495) susceptibility.[14]
Experimental Pneumonia (P. aeruginosa biofilm)Guinea PigLevofloxacin showed substantial therapeutic efficacy, while ciprofloxacin was less effective against biofilm-forming bacteria.[15]

Pharmacodynamics: Time-Kill Assays

Time-kill assays measure the rate and extent of bacterial killing by an antibiotic over time. Fluoroquinolones typically exhibit concentration-dependent killing.[16]

Organism GroupTime to 3-log10 Reduction (Bactericidal Activity)
Enterobacteriaceae~1.5 hours
Staphylococci~4 to 6 hours
Streptococci and Enterococci≥6 hours

Data represents general findings for fluoroquinolones.[16]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[17][18]

  • Preparation of Antibiotic Solutions: Stock solutions of ciprofloxacin and levofloxacin are prepared. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[19]

  • Inoculum Preparation: Bacterial colonies are suspended in broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[20]

  • Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. The plate is incubated at 35°C ± 2°C for 16-20 hours.[5]

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[17]

cluster_workflow MIC Assay Workflow A Prepare Serial Dilutions of Antibiotic in 96-well plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read Plate for Visible Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for a broth microdilution MIC assay.
Time-Kill Assay

This assay evaluates the bactericidal activity of an antibiotic over time.[20]

  • Inoculum Preparation: A bacterial suspension is prepared to a starting concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.[20]

  • Antibiotic Addition: The antibiotic is added at various concentrations, often multiples of the predetermined MIC (e.g., 1x, 4x, 10x MIC). A growth control with no antibiotic is also included.[16]

  • Sampling Over Time: At specified time points (e.g., 0, 2, 4, 6, 24 hours), aliquots are removed from each culture.[21]

  • Viable Cell Counting: The samples are serially diluted and plated onto agar (B569324) plates. After incubation, the number of colony-forming units (CFU) is counted.[22]

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration to generate time-kill curves.[20][23]

Conclusion

Both ciprofloxacin and levofloxacin are potent fluoroquinolones with distinct advantages. Ciprofloxacin often shows superior in vitro activity against Gram-negative pathogens like P. aeruginosa.[5] Levofloxacin may be preferred for certain Gram-positive infections and can demonstrate better in vivo efficacy in some models, potentially due to favorable pharmacokinetics.[4][14] The potential for resistance development is a critical consideration for both drugs. The choice of antibiotic should be based on susceptibility testing, the specific clinical scenario, and an understanding of their comparative profiles.

References

Safety Operating Guide

Standard Operating Procedure: TXY541 Disposal

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

This document provides comprehensive guidance for the safe and compliant disposal of TXY541, a potent experimental compound. Adherence to these procedures is mandatory to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended to supplement, not replace, institutional and local environmental health and safety (EHS) protocols.

2.0 Hazard Identification and Properties

Prior to handling, it is crucial to be familiar with the properties and hazards associated with this compound. This information is summarized from the Safety Data Sheet (SDS).

Table 1: Summary of this compound Properties and Hazards

PropertyValueHazard ClassificationGHS Pictogram
Physical State Crystalline solidAcute Toxicity, Oral (Cat 3)☠️
Color Off-white to pale yellowSkin Corrosion (Cat 1B)corrosive
Odor Pungent, acridEye Damage (Cat 1)☣️
pH (1% solution) 2.5 (acidic)Carcinogenicity (Cat 2)health hazard
Solubility Soluble in DMSO, Methanol
Insoluble in water
Hazardous Decomposition Oxides of carbon (CO, CO₂), Nitrogen oxides (NOx), Hydrogen cyanide (HCN) gas upon combustion.

3.0 Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear the following minimum PPE:

  • Gloves: Nitrile or neoprene, double-gloved.

  • Eye Protection: Chemical splash goggles and a face shield.

  • Body Protection: Chemical-resistant lab coat and apron.

  • Respiratory Protection: Use within a certified chemical fume hood.

4.0 Deactivation and Disposal Protocol

Due to its acidic and reactive nature, this compound waste must be neutralized and quenched before final disposal. This protocol is mandatory for all liquid and solid waste streams containing this compound.

Experimental Protocol: Neutralization and Quenching of this compound Waste

Objective: To safely neutralize the acidity and quench the reactivity of this compound waste prior to collection by EHS.

Materials:

  • This compound waste (liquid or solid)

  • 1M Sodium Bicarbonate (NaHCO₃) solution

  • pH indicator strips (range 1-14)

  • Appropriate satellite accumulation container (labeled)

  • Stir bar and stir plate

  • Chemical fume hood

Procedure:

  • Preparation:

    • Perform all steps within a certified chemical fume hood.

    • Ensure the designated satellite accumulation container is properly labeled "Hazardous Waste: this compound (Neutralized)" and includes the chemical composition.

    • Place the container in a secondary containment bin.

  • Neutralization (for liquid waste):

    • Slowly add 1M sodium bicarbonate solution to the this compound waste stream while stirring gently. Caution: This is an exothermic reaction and may produce gas. Add the bicarbonate solution dropwise to control the reaction rate.

    • Periodically check the pH of the solution using a pH indicator strip.

    • Continue adding sodium bicarbonate until the pH is stable between 6.0 and 8.0.

  • Quenching (for solid waste):

    • For solid this compound waste, first create a slurry by adding a minimal amount of a compatible solvent (e.g., methanol) in the waste container.

    • Proceed with the neutralization steps as described above for liquid waste.

  • Final Disposal:

    • Once the waste is neutralized, securely cap the satellite accumulation container.

    • Complete the hazardous waste tag with all required information (e.g., contents, date, responsible researcher).

    • Store the container in the designated satellite accumulation area for pickup by your institution's EHS department.

    • Decontaminate all equipment and surfaces that came into contact with this compound using a 10% bleach solution followed by a water rinse.

5.0 Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

TXY541_Disposal_Workflow start Start: this compound Waste Generated is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Liquid Waste Stream (e.g., filtrate, reaction mixture) is_liquid->liquid_waste Liquid solid_waste Solid Waste Stream (e.g., contaminated consumables, excess reagent) is_liquid->solid_waste Solid neutralize Neutralize Waste: Slowly add 1M NaHCO3 Monitor pH (Target: 6.0-8.0) liquid_waste->neutralize create_slurry Create Slurry: Add compatible solvent (Methanol) solid_waste->create_slurry create_slurry->neutralize check_ph Is pH between 6.0 and 8.0? neutralize->check_ph check_ph->neutralize No containerize Containerize: Securely cap in labeled hazardous waste container check_ph->containerize Yes ehs_pickup Store in Satellite Accumulation Area for EHS Pickup containerize->ehs_pickup end End: Disposal Complete ehs_pickup->end

Caption: Workflow for the neutralization and disposal of this compound waste.

6.0 Emergency Procedures

  • Spill: In case of a spill, evacuate the immediate area. Cordon off the affected zone. Use a chemical spill kit rated for acidic and organic compounds to absorb the material. Place all contaminated materials in a sealed, labeled hazardous waste container. Notify EHS immediately.

  • Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

    • Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

For any questions or concerns regarding these procedures, please contact your designated laboratory safety officer or the Environmental Health and Safety department.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。